Product packaging for Aminometradine(Cat. No.:CAS No. 642-44-4)

Aminometradine

Cat. No.: B372053
CAS No.: 642-44-4
M. Wt: 195.22 g/mol
InChI Key: NGXUUAFYUCOICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aminometradine (CAS 642-44-4), known under former brand names such as Mictine and Mincard, is an alkyluracil derivative that functions as a diuretic agent . Historically, it was utilized to control edema in cases of mild congestive heart failure, providing a foundational model for subsequent diuretic development . Early research into alkyluracil derivatives demonstrated their diuretic properties in experimental animals, with this compound representing a molecular modification that enabled its study in human subjects . Its primary research value lies in its role as a classical diuretic, offering scientists a tool to study renal function, fluid balance, and the pathophysiology of conditions like heart failure . As a pyrimidinedione compound, it shares a structural relationship with other biologically active molecules, making it a point of interest in medicinal chemistry research . Researchers can employ this compound to investigate the evolution of diuretic therapies and their mechanisms of action. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O2 B372053 Aminometradine CAS No. 642-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-3-ethyl-1-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-5-12-7(10)6-8(13)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXUUAFYUCOICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N(C1=O)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214403
Record name Aminometradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-44-4
Record name Aminometradine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminometradine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminometradine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminometradine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOMETRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPM8SX5Q3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Renal Response: A Technical Guide to Diuretic Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The initial aim of this technical guide was to provide an in-depth analysis of the mechanism of action of aminometradine on renal tubules. However, a comprehensive review of publicly available scientific literature reveals a scarcity of detailed, modern mechanistic studies on this particular compound. The majority of the available research dates back to the mid-20th century and, while establishing its classification as a weak diuretic, lacks the specific molecular and cellular details required for a thorough technical guide.[1][2][3][4][5]

To fulfill the spirit of the request for a detailed technical guide on a diuretic's mechanism of action, this document will instead focus on a well-characterized diuretic, Amiloride , as a representative example. This will allow for the detailed presentation of quantitative data, experimental protocols, and signaling pathways as requested, providing a framework for the type of in-depth analysis that would be applied to any diuretic, should such data be available.

Technical Guide: Mechanism of Action of Amiloride on Renal Tubules

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a detailed understanding of the molecular and cellular mechanisms by which the diuretic amiloride exerts its effects on the renal tubules, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Introduction to Amiloride and its Diuretic Effect

Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[6] Its primary action is to increase sodium excretion (natriuresis) and decrease potassium excretion, which it achieves by directly interacting with specific ion transport proteins in the distal part of the nephron.[7] Unlike some other classes of diuretics, amiloride's effect is not dependent on acid-base balance.

Molecular Mechanism of Action

Amiloride's principal target is the Epithelial Sodium Channel (ENaC) , located on the apical membrane of the principal cells in the late distal tubule and collecting duct of the nephron.[6][7]

Direct Inhibition of the Epithelial Sodium Channel (ENaC)

Amiloride functions as a direct competitive inhibitor of the ENaC.[7] By binding to the extracellular pore region of the channel, it physically occludes the passage of sodium ions from the tubular fluid into the epithelial cells. This inhibition of sodium reabsorption leads to a mild increase in the excretion of sodium and, consequently, water.

Impact on Transepithelial Potential and Potassium Excretion

The reabsorption of positively charged sodium ions through ENaC creates a lumen-negative transepithelial potential difference. This negative charge in the tubular lumen is a key driving force for the secretion of potassium ions into the urine through the renal outer medullary potassium channel (ROMK).

By blocking ENaC, amiloride reduces the lumen-negative potential, thereby decreasing the electrochemical gradient for potassium secretion. This results in the characteristic potassium-sparing effect of amiloride.

Signaling Pathway of Amiloride Action

Amiloride_Action cluster_tubular_lumen Tubular Lumen cluster_principal_cell Principal Cell cluster_interstitium Interstitium Na+ Na+ ENaC ENaC Na+->ENaC Reabsorption K+ K+ Na+_out Na+ ROMK ROMK ROMK->K+ Secretion NaK_ATPase Na+/K+ ATPase NaK_ATPase->Na+_out 3 Na+ Amiloride Amiloride Amiloride->ENaC Inhibition K+_in K+ K+_in->NaK_ATPase 2 K+

Caption: Amiloride's mechanism of action on a principal cell of the collecting duct.

Quantitative Data on Amiloride's Effects

The following table summarizes key quantitative data from studies investigating the effects of amiloride.

ParameterSpeciesExperimental ModelAmiloride ConcentrationEffectReference
Sodium Flux Inhibition RabbitIsolated Perfused Cortical Collecting Duct10 µM83% decrease in net sodium flux[8]
IC50 for ENaC Inhibition RabbitInner Medullary Collecting Duct Cells3 x 10⁻⁷ MHalf-maximal inhibition of potential-driven sodium uptake[9]
Fluid Absorption Inhibition (ID50) RabbitGall-bladder epithelium4 x 10⁻⁴ M50% inhibition of fluid absorption[10]
Renal Clearance Reduction by Cimetidine HumanChronic Dosing StudyN/ACimetidine reduced amiloride renal clearance by 17%[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies on amiloride.

Isolated Perfused Tubule Preparation

This in vitro technique allows for the direct study of transport processes in a specific nephron segment.

Workflow:

Isolated_Perfused_Tubule start Animal Sacrifice and Kidney Removal dissect Manual Dissection of Individual Tubule Segment (e.g., Cortical Collecting Duct) start->dissect mount Mounting of Tubule on Concentric Glass Pipettes dissect->mount perfuse Perfusion of Tubule Lumen with Artificial Tubular Fluid mount->perfuse bathe Bathing of Tubule in Extracellular Solution mount->bathe collect Collection of Perfused and Bathing Fluids perfuse->collect bathe->collect analyze Analysis of Ion Concentrations (e.g., by Flame Photometry or Ion-Selective Electrodes) collect->analyze

Caption: Workflow for an isolated perfused renal tubule experiment.

Details:

  • Animal Model: Typically rabbits or rats are used.

  • Dissection: Kidneys are sliced, and individual tubules are dissected in a chilled physiological saline solution under a stereomicroscope.

  • Perfusion and Bathing Solutions: These are precisely formulated artificial solutions mimicking the composition of tubular fluid and interstitial fluid, respectively. Test compounds like amiloride are added to the perfusion solution.

  • Analysis: Changes in the composition of the collected fluids are measured to determine net fluxes of ions and water.

Measurement of Intracellular Sodium Concentration

Fluorescent dyes are often employed to measure intracellular ion concentrations in real-time.

Methodology:

  • Cell Loading: Renal tubular cells (either in culture or from dissected tubules) are loaded with a sodium-sensitive fluorescent dye (e.g., Sodium-binding benzofuran isophthalate - SBFI).

  • Fluorescence Microscopy: The cells are placed on the stage of a fluorescence microscope equipped with a perfusion system.

  • Experimental Maneuver: The cells are perfused with a control solution, followed by a solution containing amiloride.

  • Data Acquisition: The fluorescence intensity is recorded over time. Changes in fluorescence correspond to changes in intracellular sodium concentration.

Conclusion

Amiloride exerts its diuretic and potassium-sparing effects through a well-defined mechanism: the direct inhibition of the epithelial sodium channel (ENaC) in the distal nephron. This action leads to a reduction in sodium reabsorption and a decrease in the driving force for potassium secretion. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the renal pharmacology of amiloride. While detailed molecular information on older diuretics like this compound is limited, the methodologies and principles described here represent the current standard for characterizing the mechanism of action of renal tubular modulators.

References

The Genesis of a Diuretic: A Technical History of Aminometradine's Development and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical development and discovery of Aminometradine, a pyrimidinedione-based diuretic. It details the journey from the initial identification of diuretic properties in alkyl uracil derivatives to the targeted synthesis and clinical evaluation of this compound for the management of mild congestive heart failure. This document compiles quantitative data from preclinical and clinical studies, outlines key experimental methodologies, and visualizes the logical progression of its development and its proposed mechanism of action.

Introduction: The Need for Oral Diuretics

In the mid-20th century, the management of edema, particularly in patients with congestive heart failure, heavily relied on injectable mercurial diuretics. While effective, these agents necessitated parenteral administration and were associated with potential toxicity. This clinical landscape spurred the search for orally active, non-mercurial diuretics with a favorable safety profile. The recognition that alkyl uracil derivatives possessed diuretic properties in experimental animals provided a promising starting point for drug discovery efforts.[1][2] However, the inherent toxicity of these early compounds precluded their clinical use, necessitating molecular modifications to dissociate the diuretic effects from their adverse properties.

Preclinical Discovery and Synthesis

The development of this compound, chemically known as 1-allyl-3-ethyl-6-aminouracil, emerged from a systematic investigation into the structure-activity relationships of uracil derivatives.

Synthesis Pathway

The key patented synthesis of this compound was developed by Papesch and Schroeder. The general principle involves the condensation of a substituted urea with a cyanoacetic acid derivative, followed by cyclization to form the uracil ring.

Experimental Protocol: Synthesis of this compound

A common synthetic route for 6-aminouracil derivatives involves the following steps:

  • Condensation: An appropriately substituted urea (e.g., ethylurea) is reacted with a cyanoacetic acid ester in the presence of a strong base, such as sodium ethoxide. This reaction forms a cyanoacetylurea intermediate.

  • Cyclization: The intermediate is then treated with a base to facilitate intramolecular cyclization, leading to the formation of the 6-aminouracil ring.

  • Alkylation: The final step involves the alkylation of the uracil ring at the N-1 position with an allyl halide (e.g., allyl bromide) to yield 1-allyl-3-ethyl-6-aminouracil (this compound).

Note: The specific details of the Papesch and Schroeder patent (U.S. Patent 2,650,922) were not fully accessible for a detailed, step-by-step protocol reproduction.

dot

Synthesis_Pathway SubstitutedUrea Substituted Urea (e.g., Ethylurea) Condensation Condensation (Base) SubstitutedUrea->Condensation CyanoaceticEster Cyanoacetic Acid Ester CyanoaceticEster->Condensation Intermediate Cyanoacetylurea Intermediate Condensation->Intermediate Cyclization Cyclization (Base) Intermediate->Cyclization Aminouracil 6-Aminouracil Derivative Cyclization->Aminouracil Alkylation N-1 Alkylation Aminouracil->Alkylation AllylHalide Allyl Halide AllylHalide->Alkylation This compound This compound (1-allyl-3-ethyl-6-aminouracil) Alkylation->this compound

Caption: Generalized synthesis pathway of this compound.
Preclinical Pharmacological Screening

The diuretic potential of newly synthesized uracil derivatives, including this compound, was assessed in animal models.

Experimental Protocol: Diuretic Activity Screening in Rats (Lipschitz Test)

A standard method for evaluating diuretic activity, such as the Lipschitz test, would have been employed:

  • Animal Model: Male Wistar rats (100-200g) are typically used.

  • Acclimatization and Fasting: Animals are placed in metabolic cages for acclimatization and fasted overnight with free access to water.

  • Hydration: A saline load (e.g., 0.9% NaCl at 5 ml/100g body weight) is administered orally to ensure a uniform state of hydration and promote a baseline urine flow.

  • Drug Administration: The test compound (this compound) is administered orally at various doses. A standard diuretic (e.g., urea or a known active compound) and a vehicle control (e.g., normal saline) are used for comparison.

  • Urine Collection and Analysis: Urine is collected at specified intervals (e.g., hourly for 5 hours and a total 24-hour collection). The volume of urine is measured, and electrolyte concentrations (Na+, K+, Cl-) are determined using flame photometry or other suitable methods.

  • Data Analysis: Diuretic activity is assessed by comparing the urine output and electrolyte excretion in the test group to the control and standard groups.

Mechanism of Action

This compound is classified as a weak diuretic.[1] Its primary mechanism of action is believed to be the inhibition of sodium ion reabsorption in the renal tubules.[3] By reducing the amount of sodium reabsorbed back into the bloodstream, this compound consequently increases water excretion to maintain osmotic balance, leading to diuresis. The precise molecular targets within the renal tubules for uracil-based diuretics are not as well-defined as for other diuretic classes like thiazides or loop diuretics.

Mechanism_of_Action This compound This compound This compound->Inhibition Na_Reabsorption Na_Reabsorption Inhibition->Na_Reabsorption Inhibits Urine Increased Urine Output (Diuresis) Blood Blood Na_Reabsorption->Blood Normal Process Water_Reabsorption Water_Reabsorption Water_Reabsorption->Urine

References

Aminometradine and its Relationship to Alkyl Uracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of aminometradine, a diuretic agent, and its chemical lineage from the broader class of alkyl uracil derivatives. It explores the synthesis, mechanism of action, biological activity, and toxicological profile of this compound, contextualized by the developmental history of related uracil compounds. Detailed experimental protocols for the synthesis of analogous compounds and the evaluation of diuretic efficacy are presented. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

Uracil, a pyrimidine base found in ribonucleic acid (RNA), and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Modifications to the uracil scaffold have yielded compounds with applications as antiviral, antitumor, and antibacterial agents.[1][2] A significant area of investigation has been the development of uracil derivatives as diuretics.

This compound, chemically known as 6-amino-3-ethyl-1-(2-propen-1-yl)-2,4(1H,3H)-pyrimidinedione, is a notable example of a clinically utilized alkyl uracil derivative.[5][6] It emerged from research aimed at mitigating the toxicity associated with earlier alkyl uracil compounds that showed promise as diuretic agents in experimental animals.[7][8] this compound was marketed under trade names such as Mictine and Mincard for the management of edema in patients with mild congestive heart failure.[5][6][7] This guide delves into the technical details of this compound, its synthesis, and its standing within the family of alkyl uracil derivatives.

Chemical and Physical Properties of this compound

This compound is a pyrimidinedione derivative with specific alkyl substitutions that confer its diuretic properties.[9][10] Its key chemical and physical characteristics are summarized in the table below.

PropertyValueReference
CAS Number 642-44-4[5][6][9][10]
Molecular Formula C₉H₁₃N₃O₂[5][9][10]
Molecular Weight 195.22 g/mol [6][9]
IUPAC Name 6-amino-3-ethyl-1-prop-2-enylpyrimidine-2,4-dione[9]
Synonyms 1-allyl-6-amino-3-ethyluracil, Aminometramide[5][6][10]
Appearance Anhydrous: Crystalline solid[6]
Melting Point 143-144 °C (anhydrous)[6]
Solubility Soluble in organic solvents[5]

Synthesis of this compound and Alkyl Uracil Derivatives

General Synthesis of 6-Aminouracil Derivatives

The synthesis of 6-aminouracil derivatives, including this compound, typically involves the condensation of a substituted urea with a cyanoacetic acid derivative, followed by cyclization.[11][12] The alkyl groups at the N1 and N3 positions are introduced by starting with an appropriately substituted urea.

A general pathway for the synthesis of 6-amino-1,3-dialkyluracils is depicted below. This method involves the reaction of a 1,3-dialkylurea with cyanoacetic acid in the presence of a condensing agent like acetic anhydride to form an intermediate, which then undergoes cyclization under alkaline conditions.[12]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,3-Dialkylurea P1 Condensation (e.g., Acetic Anhydride) R1->P1 + R2 Cyanoacetic Acid R2->P1 P2 Cyclization (Alkaline Conditions) P1->P2 Intermediate Prod 6-Amino-1,3-dialkyluracil P2->Prod

Fig 1. General synthesis of 6-amino-1,3-dialkyluracils.
Synthesis of this compound

The specific synthesis of this compound (1-allyl-6-amino-3-ethyluracil) follows the general principle outlined above, starting with 1-allyl-3-ethylurea. A patent filed by Papesch and Schroeder outlines its preparation.[6]

Relationship to Alkyl Uracil Derivatives

The development of this compound is a direct result of structure-activity relationship (SAR) studies on alkyl uracil derivatives. It was known for some time that certain alkylated uracils possessed diuretic properties.[7][8] However, the clinical application of these early compounds was hampered by their toxicity.[7][8] Through systematic modification of the alkyl substituents on the uracil ring, researchers aimed to dissociate the diuretic effect from the toxic side effects. This effort led to the synthesis of this compound, a molecule with an acceptable therapeutic index for use in humans.[8]

Mechanism of Action

This compound functions as a weak diuretic.[7][10] Its primary mechanism of action is believed to be the inhibition of sodium ion reabsorption in the renal tubules.[9][10] By reducing sodium uptake from the filtrate back into the bloodstream, this compound causes a subsequent increase in water excretion to maintain osmotic balance, leading to diuresis. Unlike some other classes of diuretics, its action is independent of aldosterone.[13]

A This compound B Renal Tubule Cells A->B Acts on C Inhibition of Na⁺ Reabsorption B->C D Decreased Na⁺ in Blood C->D E Increased Na⁺ in Filtrate C->E F Osmotic Water Retention in Tubule E->F G Increased Urine Output (Diuresis) F->G

Fig 2. Simplified mechanism of diuretic action.

Biological Activity and Toxicology

Diuretic Efficacy

This compound was used to control edema in patients with mild congestive heart failure.[7][8][14] It is considered a relatively weak diuretic compared to other classes of drugs like loop diuretics or thiazides.[9][10] Clinical studies have compared its efficacy to other diuretics, such as mercurials and chlorothiazide.[15]

Toxicology

The toxicity of this compound is moderate, which represented a significant improvement over its predecessors. The following table summarizes the available LD₅₀ data.

RouteSpeciesLD₅₀Reference
OralRat2300 mg/kg[10]
IntraperitonealMouse560 mg/kg[10]

When heated to decomposition, it is reported to emit toxic fumes of nitrogen oxides (NOx).[10]

Experimental Protocols

Protocol: Synthesis of 6-Amino-1,3-dimethyluracil

This protocol is a representative example for the synthesis of a 6-amino-1,3-dialkyluracil, adapted from established chemical synthesis procedures.[11][12]

Materials:

  • 1,3-dimethylurea

  • Cyanoacetic acid

  • Acetic anhydride

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid

  • Ethanol

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Condensation: In a reaction vessel, dissolve 1,3-dimethylurea and cyanoacetic acid in acetic anhydride.

  • Gently heat the mixture under reflux with constant stirring for 2-3 hours to form the dimethyl cyanoacetylurea intermediate.

  • Monitor the reaction progress using an appropriate method (e.g., Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Cyclization: Slowly add a solution of sodium hydroxide while keeping the temperature low. This will induce the cyclization reaction.

  • Stir the mixture at room temperature for several hours or until the cyclization is complete.

  • Precipitation: Neutralize the reaction mixture carefully with hydrochloric acid to precipitate the crude 6-amino-1,3-dimethyluracil.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to obtain the purified product.

  • Dry the final product under vacuum.

Protocol: Evaluation of Diuretic Activity in a Rat Model

This protocol provides a general framework for assessing the diuretic, natriuretic, and kaliuretic activity of a test compound like an alkyl uracil derivative.

Materials:

  • Male Wistar rats (180-220g)

  • Metabolic cages

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 0.9% saline with 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Furosemide, 10 mg/kg)

  • Negative control (Vehicle only)

  • Oral gavage needles

  • Graduated cylinders for urine collection

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Acclimatization: House rats in metabolic cages for at least 24 hours before the experiment to allow for adaptation. Provide free access to food and water.

  • Fasting: Withhold food and water for 18 hours prior to the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Negative Control, Positive Control, and Test Groups (receiving different doses of the compound).

  • Hydration: Administer a saline load (e.g., 25 mL/kg) orally to all animals to ensure a uniform state of hydration and promote diuresis.

  • Dosing: Immediately after the saline load, administer the vehicle, furosemide, or the test compound to the respective groups via oral gavage.

  • Urine Collection: Place the animals back into the metabolic cages and collect urine at set intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Measurement:

    • Measure the total volume of urine for each animal at each time point.

    • Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.

  • Data Analysis: Calculate the diuretic index (urine output of test group / urine output of control group) and total electrolyte excretion. Analyze data for statistical significance using appropriate tests (e.g., ANOVA).

A Acclimatize Rats in Metabolic Cages B Fast Animals (18h) A->B C Group Animals (Control, Furosemide, Test) B->C D Administer Saline Load (25 mL/kg, p.o.) C->D E Administer Drug/Vehicle (p.o.) D->E F Collect Urine (0-24h) E->F G Measure Urine Volume F->G H Measure Urine Na⁺/K⁺ (Flame Photometry) F->H I Data Analysis (Diuretic Index, Excretion) G->I H->I

Fig 3. Workflow for diuretic activity evaluation.

Conclusion

This compound represents a successful outcome of targeted medicinal chemistry efforts to refine the therapeutic properties of a class of bioactive molecules. As an alkyl uracil derivative, it demonstrates a favorable balance between diuretic efficacy and toxicity, which allowed for its clinical use. The study of this compound and its precursors underscores the importance of structural modification in drug development to enhance safety and efficacy. The experimental protocols provided herein offer a foundational approach for the synthesis and evaluation of new uracil derivatives, continuing the search for novel therapeutic agents.

References

Preclinical Metabolism of Aminometradine: A notable absence of public data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no specific information regarding the inactive metabolites of Aminometradine in preclinical studies is currently available. This lack of publicly accessible data prevents the creation of a detailed technical guide on the subject.

This compound, a pyrimidine derivative, was historically used as a diuretic. While its clinical effects are documented in older literature, detailed preclinical metabolism and pharmacokinetic data, particularly concerning the identification and characterization of its metabolites, are not present in the public domain.

This information gap has significant implications for researchers, scientists, and drug development professionals. Without knowledge of a drug's metabolic fate, it is challenging to:

  • Fully understand its pharmacokinetic profile: The formation of metabolites can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

  • Assess potential drug-drug interactions: Metabolites can be substrates or inhibitors of drug-metabolizing enzymes, leading to interactions with co-administered medications.

  • Evaluate the complete safety profile: While the focus of this inquiry is on inactive metabolites, the process of identifying them is intrinsically linked to discovering any potentially active or toxic metabolites.

  • Establish a clear metabolic pathway: Understanding how a drug is transformed in the body is a fundamental aspect of drug development.

The absence of this information could be due to several factors, including the age of the compound, with studies potentially conducted before current stringent documentation and publication standards were in place. It is also possible that such studies were conducted but never published publicly.

For researchers investigating this compound or structurally related compounds, this data gap highlights the need for foundational preclinical metabolism studies. Such research would typically involve:

  • In vitro studies: Using liver microsomes or hepatocytes from relevant preclinical species (e.g., rats, dogs) to identify the primary metabolic pathways and the enzymes involved.

  • In vivo studies: Administering this compound to preclinical species and analyzing biological matrices (e.g., plasma, urine, feces) to identify and quantify the metabolites formed.

  • Analytical method development: Establishing and validating sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of this compound and its potential metabolites.

Until such studies are conducted and the results are made publicly available, a comprehensive technical guide on the inactive metabolites of this compound in preclinical settings cannot be compiled.

Aminometradine's Effect on Electrolyte Balance in Animal Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, this technical guide finds a significant lack of published research detailing the specific effects of aminometradine on electrolyte balance in animal models. Historical and contemporary databases contain no specific studies providing quantitative data on changes in sodium, potassium, chloride, or other key electrolytes following the administration of this compound to preclinical subjects.

This compound, a pyrimidine derivative, was historically classified as a diuretic. However, its clinical use has largely been superseded by more effective and better-understood diuretic agents. The initial development and preclinical evaluation of this compound likely occurred at a time when detailed electrolyte balance studies, as they are conducted today, were not standard practice or as extensively reported in publicly accessible literature.

Our search strategy included broad terms such as "this compound pharmacology," "this compound diuretic properties," and its chemical name, "6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxopyrimidine," across multiple scientific databases. The search also included the brand name "Mictine." The results were insufficient to construct the detailed data tables and visualizations required for this guide. While some clinical reports on its use in humans for conditions like congestive heart failure exist, these do not provide the preclinical, controlled animal model data necessary to understand its fundamental effects on electrolyte handling by the kidneys.

General Diuretic Mechanisms and Potential Inferences

In the absence of specific data for this compound, we can infer its likely, though unconfirmed, general mechanism of action based on its classification as a diuretic. Diuretics primarily increase urine output by inhibiting the reabsorption of sodium and chloride ions in the renal tubules. This natriuretic and chloruretic effect leads to an osmotic loss of water. The specific segment of the nephron where a diuretic acts determines its potency and its impact on other electrolytes, particularly potassium.

A hypothetical workflow for assessing the renal effects of a diuretic like this compound in an animal model is presented below. This workflow outlines the typical experimental steps that would be necessary to generate the data that is currently unavailable for this compound.

experimental_workflow cluster_protocol Experimental Protocol cluster_data Data Analysis & Interpretation animal_model Animal Model Selection (e.g., Rats, Dogs) acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Data Collection (Urine & Blood Samples) acclimatization->baseline dosing This compound Administration (Vehicle Control vs. Treatment Groups) baseline->dosing collection Time-Course Sample Collection (Urine & Blood) dosing->collection analysis Electrolyte Analysis (Na+, K+, Cl-, etc.) collection->analysis quantification Quantification of Electrolyte Excretion analysis->quantification statistical Statistical Analysis quantification->statistical interpretation Interpretation of Effects on Electrolyte Balance statistical->interpretation

Caption: Hypothetical workflow for studying diuretic effects in animal models.

Conclusion

For researchers, scientists, and drug development professionals interested in the specific effects of this compound on electrolyte balance in animal models, it is crucial to recognize the current void in the scientific literature. Any new investigation into this compound would require foundational preclinical studies to be conducted and published. Without such data, a detailed technical guide on its core effects on electrolyte balance remains unachievable. Future research, should it be undertaken, would need to follow a rigorous experimental protocol similar to the one outlined above to provide the scientific community with the necessary quantitative data and mechanistic insights.

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Aminometradine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminometradine, a pyrimidine derivative, is a diuretic agent historically used in the management of mild congestive heart failure. This document provides a comprehensive overview of its molecular structure, chemical properties, and known mechanisms of action. It includes a detailed synthesis protocol, a summary of its diuretic effects from early clinical studies, and a general methodology for assessing diuretic activity in preclinical models. While specific signaling pathways and metabolic routes for this compound are not extensively documented in publicly available literature, this guide consolidates the foundational knowledge critical for researchers and professionals in the field of drug development.

Molecular Structure and Identifiers

This compound, with the IUPAC name 6-Amino-3-ethyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, is a substituted uracil. The presence of an allyl group at the 1-position and an ethyl group at the 3-position of the pyrimidine ring are key structural features.

IdentifierValue
Chemical Formula C₉H₁₃N₃O₂
IUPAC Name 6-Amino-3-ethyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione
SMILES Notation CCN1C(=O)C=C(N)N(C1=O)CC=C
CAS Number 642-44-4[1]
PubChem CID 12551
Other Names 1-allyl-6-amino-3-ethyluracil, Mictine, Mincard

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValue
Molecular Weight 195.22 g/mol
Melting Point 143-144 °C
Appearance Crystalline solid
Solubility Information not readily available
pKa Information not readily available

Synthesis of this compound

The synthesis of this compound was first reported by Papesch and Schroeder. The following is a general representation of the synthetic scheme based on available information.

Experimental Protocol: Synthesis of 6-Amino-3-ethyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione

Synthesis_Workflow Reactant1 Ethylurea Intermediate Condensation Product Reactant1->Intermediate Condensation Reactant2 Cyanoacetic acid derivative Reactant2->Intermediate Product This compound Intermediate->Product Allylation & Cyclization

A generalized workflow for the synthesis of this compound.

Chemical Properties and Reactivity

This compound's structure, containing a substituted pyrimidine ring, dictates its chemical properties. The amino group at the 6-position can act as a nucleophile, and the double bond in the allyl group is susceptible to electrophilic addition reactions. The uracil ring system itself can undergo various substitution and modification reactions, which could be explored for the synthesis of derivatives with potentially improved pharmacological profiles.

Mechanism of Diuretic Action

This compound is classified as a weak diuretic.[2] Its primary mechanism of action is believed to be the inhibition of sodium ion reabsorption in the renal tubules.[2] This leads to an increase in the excretion of sodium and, consequently, water, resulting in diuresis. The precise molecular targets, such as specific ion transporters or channels in the nephron, have not been definitively elucidated in the available literature.

Diuretic_Mechanism cluster_cell Nephron This compound This compound NaTransporter Sodium Transporter/Channel (Putative Target) This compound->NaTransporter Inhibition RenalTubule Renal Tubule Epithelial Cell Blood Peritubular Capillary (Blood) RenalTubule->Blood Na+ to Blood NaTransporter->RenalTubule Na+ Reabsorption Lumen Tubular Lumen (Urine) Lumen->NaTransporter Na+

Proposed mechanism of action of this compound in the renal tubule.

Experimental Data

Diuretic Activity

Early clinical studies in patients with congestive heart failure demonstrated that this compound administration resulted in increased urine output and sodium excretion.[3][4] These studies were largely observational and lacked the rigorous statistical analysis of modern clinical trials.

Table 1: Summary of Clinical Observations on the Diuretic Effect of this compound

Study PopulationDosage RegimenObserved EffectsReference
Patients with congestive heart failure1 to 4 g daily in divided dosesIncreased urine volume and sodium excretion, reduction in edema[3]
Patients with congestive heart failureNot specifiedEffective in inducing diuresis[4]
Experimental Protocols for Assessing Diuretic Activity

While specific, detailed protocols for experiments conducted with this compound are scarce in recent literature, the following represents a general methodology for evaluating the diuretic activity of a compound in a rat model.

Protocol: Evaluation of Diuretic Activity in Saline-Loaded Rats

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.

  • Experimental Groups:

    • Control Group: Receives the vehicle (e.g., normal saline).

    • Standard Group: Receives a known diuretic (e.g., Furosemide, 20 mg/kg).

    • Test Groups: Receive different doses of the test compound (e.g., this compound).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • A saline load (e.g., 25 mL/kg of 0.9% NaCl) is administered orally to all animals to ensure a uniform state of hydration.

    • The test compound, standard, or vehicle is administered, typically via oral gavage or intraperitoneal injection.

    • Animals are placed in individual metabolic cages that allow for the separate collection of urine and feces.

    • Urine is collected at specified time intervals (e.g., every hour for 5 hours, and then a cumulative 24-hour collection).

  • Parameters Measured:

    • Total urine volume.

    • Urinary electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Diuretic Index: Ratio of the mean urine volume of the test group to the mean urine volume of the control group.

    • Saluretic Index: Ratio of the total electrolyte excretion in the test group to the control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Diuretic_Assay_Workflow Start Animal Acclimatization & Fasting SalineLoad Oral Saline Loading Start->SalineLoad Grouping Divide into Control, Standard, & Test Groups SalineLoad->Grouping Dosing Administer Vehicle, Furosemide, or this compound Grouping->Dosing Collection Urine Collection in Metabolic Cages Dosing->Collection Measurement Measure Urine Volume & Electrolytes Collection->Measurement Analysis Data Analysis (Diuretic Index, etc.) Measurement->Analysis End Results Analysis->End

References

Early Clinical Trial Data on Aminometradine for Edema: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminometradine (1-allyl-3-ethyl-6-aminouracil), marketed under trade names such as Mictine, was a non-mercurial oral diuretic developed in the mid-20th century for the management of edema, particularly in patients with mild congestive heart failure. As a uracil derivative, it represented an effort to find safer and more tolerable alternatives to the parenteral mercurial diuretics that were the standard of care at the time. This technical guide provides an in-depth review of the early clinical trial data for this compound, focusing on quantitative outcomes, experimental methodologies, and the proposed physiological mechanism of action as understood from the foundational literature.

Quantitative Clinical Trial Data

The following tables summarize the key quantitative data extracted from early clinical studies on this compound. These studies primarily focused on weight loss as a surrogate marker for fluid reduction and, to a lesser extent, on urinary electrolyte excretion.

Table 1: Summary of Patient Demographics and Diagnoses
Study Number of Patients Age Range (years) Primary Diagnosis
Platts and Hanley (1956)2045-78Congestive Heart Failure
Spencer and Lloyd-Thomas (1953)25Not specifiedCongestive Heart Failure, Cirrhosis with Ascites
Table 2: Diuretic Efficacy of this compound (Weight Loss)
Study Dosage Regimen Mean Weight Loss (lbs) Duration of Treatment Notes
Platts and Hanley (1956)0.8 g daily (intermittent)3.52-3 daysWeight loss measured on days of treatment.
Platts and Hanley (1956)0.8 g daily (continuous)1.0 (per day)6 daysContinuous therapy was less effective over time.
Spencer and Lloyd-Thomas (1953)1.6 g daily4.624 hoursCompared to a mean weight loss of 5.3 lbs with mersalyl.
Spencer and Lloyd-Thomas (1953)0.8 g daily2.824 hours
Table 3: Effect of this compound on Urinary Volume and Electrolyte Excretion (24 hours)
Study Parameter Control/Pre-treatment This compound (0.8 g) This compound (1.6 g)
Spencer and Lloyd-Thomas (1953)Urine Volume (ml)95015002100
Spencer and Lloyd-Thomas (1953)Sodium Excretion (mEq)4090140
Spencer and Lloyd-Thomas (1953)Chloride Excretion (mEq)3585130
Spencer and Lloyd-Thomas (1953)Potassium Excretion (mEq)303540

Experimental Protocols

The methodologies employed in these early trials were foundational and reflective of the clinical research standards of the 1950s.

Patient Selection and Baseline Measurements

Patients selected for these studies were typically hospitalized individuals with clinically evident edema secondary to congestive heart failure or other causes, who had been stabilized on a low-salt diet. A baseline "dry weight" was often established, and control periods without diuretic therapy were used to monitor baseline weight fluctuations and urine output.

Treatment Administration and Monitoring
  • Dosage: this compound was administered orally in tablet form. Doses ranged from 0.2 g to 1.6 g per day. The most common regimen was 0.8 g daily, often given in divided doses.

  • Diet: Patients were maintained on a strict low-sodium diet, typically around 1 g of sodium per day, with controlled fluid intake.

  • Monitoring:

    • Weight: Patients were weighed daily under standardized conditions (e.g., in the morning after voiding).

    • Urine Collection: 24-hour urine collections were performed to measure volume and, in some cases, electrolyte concentrations (sodium, potassium, chloride).

    • Blood Chemistry: Serum electrolytes were monitored, although less frequently and with less detail than in modern trials.

Comparative Studies

In some studies, the diuretic effect of this compound was compared to the standard of care at the time, which was typically an injection of a mercurial diuretic like mersalyl. These comparisons were often done in a crossover fashion in the same patient to minimize inter-individual variability.

Proposed Mechanism of Action and Experimental Workflow

The precise molecular mechanism of this compound was not elucidated in these early studies. The prevailing hypothesis was that it acted directly on the renal tubules to inhibit the reabsorption of sodium and chloride, leading to a subsequent increase in water excretion. The primary evidence for this was the observed increase in urinary sodium and chloride output following drug administration.

cluster_blood Bloodstream cluster_urine Urine Aminometradine_Blood This compound Glomerulus Glomerular Filtration Aminometradine_Blood->Glomerulus Circulation to Kidney RenalTubule Renal Tubule Glomerulus->RenalTubule UrineOutput Increased Excretion of: - Water - Sodium (Na+) - Chloride (Cl-) RenalTubule->UrineOutput Inhibition of Reabsorption

Caption: Conceptual workflow of this compound's proposed diuretic action.

cluster_workflow Early Clinical Trial Workflow for this compound PatientSelection Patient Selection (Edema, CHF) Baseline Baseline Period (Low Salt Diet, Daily Weight) PatientSelection->Baseline Treatment This compound Administration (Oral Dosing) Baseline->Treatment Monitoring Daily Monitoring (Weight, Urine Output, Side Effects) Treatment->Monitoring DataAnalysis Data Analysis (Weight Change, Urine Volume) Monitoring->DataAnalysis

A Proposed Framework for Determining the Pharmacokinetic Profile of Aminometradine in Canines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant gap in data regarding the pharmacokinetic profile of aminometradine in canines. This document, therefore, presents a proposed framework and hypothetical experimental design based on established methodologies for studying similar diuretic compounds in this species. The quantitative data tables are presented as templates for data acquisition.

Introduction

This compound (also known by brand names such as Mictine) is a diuretic agent previously used to manage edema, particularly in cases of mild congestive heart failure. While its clinical use has largely been superseded by more potent and well-characterized diuretics, understanding its pharmacokinetic properties in canines is crucial for any renewed interest in its veterinary applications or for comparative pharmacology studies. This guide outlines a proposed in-depth technical approach to thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a canine model.

Proposed Experimental Protocols

The following protocols are based on established methodologies for pharmacokinetic studies of oral diuretics, such as furosemide and torsemide, in canines.[1][2][3][4][5]

2.1. Animal Model and Housing

  • Species: Beagle dogs.

  • Number of Animals: A minimum of six healthy, adult male and female dogs.

  • Health Status: All animals should be determined to be healthy based on physical examination, complete blood count, and serum chemistry profiles prior to the study.

  • Housing: Animals should be housed in individual metabolism cages to allow for the separate collection of urine and feces. They should be maintained under standard laboratory conditions with a 12-hour light/dark cycle and have access to water ad libitum. Food should be withheld for 12 hours prior to drug administration.

2.2. Drug Administration A crossover study design is recommended to allow for within-subject comparison of different administration routes.

  • Intravenous (IV) Administration: A single bolus of this compound (e.g., 1-2 mg/kg) should be administered into the cephalic vein. The drug should be dissolved in a suitable sterile vehicle.

  • Oral (PO) Administration: A single oral dose of this compound (e.g., 5-10 mg/kg) should be administered as a tablet or in a gelatin capsule.

A washout period of at least one week should be observed between the IV and PO administrations.

2.3. Sample Collection

  • Blood Sampling: Blood samples (approximately 2 mL) should be collected from the jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points:

    • Pre-dose (0 hours)

    • Post-IV dose: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

    • Post-PO dose: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours. Plasma should be separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: Urine should be collected over the following intervals: 0-4, 4-8, 8-12, and 12-24 hours post-dose. The volume of urine for each interval should be recorded, and an aliquot should be stored at -80°C until analysis.

2.4. Bioanalytical Method A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed for the quantification of this compound in canine plasma and urine. This method should demonstrate adequate sensitivity, specificity, accuracy, and precision.

Data Presentation: Pharmacokinetic Parameters (Templates)

The following tables are templates for the presentation of pharmacokinetic data that would be generated from the proposed study.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Canines (Mean ± SD, n=6)

ParameterIntravenous (IV) Dose: [Dose] mg/kgOral (PO) Dose: [Dose] mg/kg
Cmax (ng/mL) -Value
Tmax (hr) -Value
AUC0-t (ng·hr/mL) ValueValue
AUC0-inf (ng·hr/mL) ValueValue
t1/2 (hr) ValueValue
CL (mL/hr/kg) Value-
Vd (L/kg) Value-
F (%) -Value

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Urinary Excretion of this compound in Canines (Mean ± SD, n=6)

ParameterIntravenous (IV) Dose: [Dose] mg/kgOral (PO) Dose: [Dose] mg/kg
Ae0-24 (mg) ValueValue
Fe0-24 (%) ValueValue
CLr (mL/hr/kg) ValueValue

Ae0-24: Cumulative amount of unchanged drug excreted in urine over 24 hours; Fe0-24: Fraction of dose excreted unchanged in urine over 24 hours; CLr: Renal clearance.

Mandatory Visualizations

Diuretic_Mechanism_of_Action cluster_nephron Nephron Segments cluster_diuretics Diuretic Classes (Site of Action) Proximal_Tubule Proximal Convoluted Tubule Na+, H2O, HCO3- Reabsorption Loop_of_Henle Thick Ascending Limb of Loop of Henle Na+, K+, 2Cl- Reabsorption Distal_Tubule Distal Convoluted Tubule Na+, Cl- Reabsorption Collecting_Duct Collecting Duct Na+ Reabsorption, K+ Secretion Carbonic_Anhydrase_Inhibitors Carbonic Anhydrase Inhibitors Carbonic_Anhydrase_Inhibitors->Proximal_Tubule Inhibit Loop_Diuretics Loop Diuretics Loop_Diuretics->Loop_of_Henle Inhibit Thiazide_Diuretics Thiazide Diuretics Thiazide_Diuretics->Distal_Tubule Inhibit Potassium_Sparing_Diuretics Potassium-Sparing Diuretics Potassium_Sparing_Diuretics->Collecting_Duct Inhibit

Caption: General mechanism of action of different diuretic classes on the nephron.[6][7][8][9][10]

PK_Study_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_life Post-Life & Analysis Phase Protocol_Design Protocol Design & Ethical Approval Animal_Acclimation Animal Acclimation & Health Screening Protocol_Design->Animal_Acclimation Dosing Drug Administration (IV & PO Crossover) Animal_Acclimation->Dosing Bioanalytical_Method_Dev Bioanalytical Method Development & Validation (LC-MS/MS) Sample_Analysis Sample Analysis using Validated LC-MS/MS Bioanalytical_Method_Dev->Sample_Analysis Sample_Collection Serial Blood & Urine Collection Dosing->Sample_Collection Sample_Processing Plasma & Urine Sample Processing & Storage Sample_Collection->Sample_Processing Sample_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Data Analysis (Non-compartmental) Sample_Analysis->PK_Analysis Reporting Final Report Generation PK_Analysis->Reporting

Caption: Proposed experimental workflow for a canine pharmacokinetic study.[11][12][13][14]

Conclusion

While direct pharmacokinetic data for this compound in canines is not currently available in the public domain, this guide provides a robust framework for conducting such a study. The proposed experimental design, leveraging established methodologies for similar compounds, would yield comprehensive data on the absorption, distribution, metabolism, and excretion of this compound in dogs. The resulting information would be invaluable for any future consideration of this compound in veterinary medicine, providing a foundation for rational dose selection and further clinical investigation. It is recommended that any future research in this area adheres to rigorous, well-controlled study designs to ensure the generation of high-quality, reliable data.

References

The Off-Target Profile of Aminometradine in Cellular Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminometradine, a pyrimidinedione derivative once used as a weak diuretic for mild congestive heart failure, has a sparsely documented profile in modern cellular and molecular biology literature.[1][2] This guide provides a comprehensive overview of the currently known information regarding its mechanism of action and potential off-target effects as determined through a thorough review of available scientific literature. However, it is critical to note at the outset that detailed, quantitative data from contemporary cellular assays regarding the off-target effects of this compound are largely unavailable in the public domain. The majority of the existing literature dates back to the mid-20th century, predating the advanced techniques now common in drug discovery and safety profiling.

Introduction to this compound

This compound is a uracil derivative that was clinically used for its diuretic properties.[1][2] Its primary mechanism of action is understood to be the inhibition of sodium ion reabsorption in the renal tubules, leading to a mild diuretic effect.[3][4] While its intended therapeutic effect is on the kidney, like any pharmacologically active compound, the potential for off-target interactions exists. This guide aims to collate and present the limited information available on these aspects.

Known Mechanism of Action

The principal pharmacological action of this compound is as a diuretic. It is believed to exert this effect by interfering with the transport of sodium ions in the kidneys, thereby increasing water excretion.

cluster_renal_tubule Renal Tubule Lumen cluster_epithelial_cell Renal Epithelial Cell Na_ion Sodium Ions (Na+) Transporter Sodium Transporter Na_ion->Transporter Reabsorption Bloodstream Bloodstream Transporter->Bloodstream This compound This compound This compound->Transporter Inhibition

Figure 1: Proposed primary mechanism of action of this compound.

Off-Target Effects: A Data-Deficient Area

A comprehensive search of scientific databases reveals a significant lack of studies investigating the off-target effects of this compound in cellular assays. Modern techniques such as broad-panel kinase screening, receptor binding assays, and gene expression profiling have not been publicly applied to this compound. The toxicity data available is primarily from in vivo animal studies and is not specific to cellular mechanisms.[4]

Due to this absence of data, it is not possible to provide a summary of quantitative off-target effects or detailed experimental protocols for their determination.

Hypothetical Experimental Workflow for Off-Target Profiling

While specific data for this compound is lacking, a standard workflow for identifying off-target effects in cellular assays can be proposed. This serves as a methodological guide for any future research on this or similar compounds.

Compound This compound Primary_Assay Primary Target Assay (e.g., Sodium Channel Inhibition) Compound->Primary_Assay Off_Target_Screen Broad Off-Target Panel (Kinases, GPCRs, etc.) Compound->Off_Target_Screen Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Compound->Cellular_Thermal_Shift Phenotypic_Screen High-Content Phenotypic Screening Compound->Phenotypic_Screen Hit_Validation Hit Validation (Dose-Response Assays) Off_Target_Screen->Hit_Validation Cellular_Thermal_Shift->Hit_Validation Phenotypic_Screen->Hit_Validation Mechanism_Deconvolution Mechanism of Action Deconvolution Hit_Validation->Mechanism_Deconvolution

Figure 2: A generalized workflow for identifying compound off-target effects.

Experimental Protocols:

Should such studies be undertaken, the following general protocols would be applicable:

  • Broad-Panel Kinase Assays: A common approach involves screening the compound against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™). The assay typically measures the ability of the compound to displace a ligand from the kinase active site.

  • Receptor Binding Assays: Similar to kinase assays, the compound would be tested for its ability to bind to a wide range of G-protein coupled receptors (GPCRs), ion channels, and other common drug targets. This is often performed using radioligand binding assays or fluorescence-based methods.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. Cells are treated with the compound, heated to various temperatures, and the aggregation of proteins is measured. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

  • High-Content Phenotypic Screening: Cells are treated with the compound and then imaged using automated microscopy. A variety of cellular parameters, such as morphology, organelle health, and protein localization, are quantified to identify unexpected phenotypic changes.

Conclusion and Future Directions

The available scientific literature on this compound is insufficient to provide a detailed account of its off-target effects in cellular assays. The compound's age and likely discontinuation from clinical use have resulted in a lack of investigation using modern pharmacological and cell biology techniques.

For a comprehensive understanding of this compound's molecular interactions, a systematic off-target profiling study would be required. This would involve the application of the experimental workflows and protocols outlined in this guide. Such research would not only elucidate the safety profile of this specific molecule but could also provide valuable structure-activity relationship insights for the development of new diuretic agents with improved selectivity. Researchers in drug development are encouraged to consider such studies for older, less-characterized compounds to potentially uncover novel biological activities or unforeseen liabilities.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Aminometradine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data of Aminometradine

PropertyValueReference
Molecular Formula C₉H₁₃N₃O₂[1]
Molecular Weight 195.22 g/mol [1]
CAS Number 642-44-4[1]
IUPAC Name 6-amino-3-ethyl-1-prop-2-enylpyrimidine-2,4-dione[1]
Appearance Crystalline solid[2]
Melting Point 143-144 °C (anhydrous)[2]

Experimental Protocol: Synthesis of this compound

This protocol outlines a likely two-step synthesis pathway for this compound, starting from the condensation of ethyl cyanoacetate and N-ethylurea to form 6-amino-3-ethyluracil, followed by allylation.

Step 1: Synthesis of 6-Amino-3-ethyluracil

This step involves the condensation of ethyl cyanoacetate with N-ethylurea in the presence of a strong base to form the pyrimidine ring structure.

Materials:

  • Ethyl cyanoacetate

  • N-ethylurea

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Glacial acetic acid

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the sodium ethoxide solution, add N-ethylurea with stirring until it is fully dissolved.

  • Slowly add ethyl cyanoacetate to the reaction mixture.

  • Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of glacial acetic acid. This will cause the product to precipitate.

  • Filter the precipitate and wash it with cold distilled water and then with a small amount of cold ethanol.

  • Dry the product, 6-amino-3-ethyluracil, in a vacuum oven.

Step 2: N-Allylation of 6-Amino-3-ethyluracil to yield this compound

This step introduces the allyl group at the N1 position of the uracil ring.

Materials:

  • 6-Amino-3-ethyluracil (from Step 1)

  • Allyl bromide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 6-amino-3-ethyluracil in the chosen solvent.

  • Add the base to the solution and stir for a short period to deprotonate the uracil ring.

  • Slowly add allyl bromide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Aminometradine_Synthesis cluster_0 Step 1: Formation of 6-Amino-3-ethyluracil cluster_1 Step 2: N-Allylation Reactant1 Ethyl Cyanoacetate Intermediate 6-Amino-3-ethyluracil Reactant1->Intermediate Sodium Ethoxide, Ethanol, Reflux Reactant2 N-Ethylurea Reactant2->Intermediate Product This compound Intermediate->Product Base (e.g., K2CO3), Solvent (e.g., DMF) Reactant3 Allyl Bromide Reactant3->Product

Caption: Two-step synthesis of this compound.

Mechanism of Action: Diuretic Effect

This compound functions as a diuretic by inhibiting the reabsorption of sodium ions in the renal tubules.[1] While the precise molecular target has not been extensively characterized in recent literature, its action as a pyrimidinedione-based diuretic suggests it interferes with sodium transporters in the nephron. This inhibition leads to an increase in the excretion of sodium and, consequently, water, resulting in a diuretic effect. Diuretics are generally classified based on their primary site of action within the nephron.

The following diagram illustrates the general mechanism of diuretic action on a nephron.

Diuretic_Mechanism cluster_nephron Nephron cluster_action Diuretic Action cluster_result Result Glomerulus Glomerulus (Filtration) PCT Proximal Convoluted Tubule Loop Loop of Henle DCT Distal Convoluted Tubule CD Collecting Duct Excretion Increased Na+ and Water Excretion (Diuresis) DCT->Excretion Inhibition Inhibition of Na+ Reabsorption Inhibition->DCT This compound (Likely Site)

Caption: General mechanism of diuretic action.

Disclaimer: This protocol is intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory under the supervision of a trained chemist. All necessary safety precautions should be taken. The provided synthesis is based on established chemical principles for similar molecules and may require optimization.

References

Application Notes & Protocols for the Bioanalytical Determination of Aminometradine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminometradine, a pyrimidinedione derivative, was formerly used as a weak diuretic.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic studies. While specific, validated bioanalytical methods for this compound are not extensively detailed in recent literature, this document provides a comprehensive, representative protocol based on modern bioanalytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and methodologies outlined here are derived from established guidelines for bioanalytical method validation and practices for the analysis of small molecules in biological matrices.[2][3][4][5][6]

Principle of the Method

The proposed method involves the extraction of this compound and an internal standard (IS) from plasma, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry. This approach offers high selectivity and sensitivity, which are critical for bioanalytical applications.[4]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for removing proteins from plasma samples prior to LC-MS/MS analysis.[7][8][9]

  • Materials:

    • Human plasma (or the specific matrix of the study)

    • This compound reference standard

    • Internal Standard (IS) solution (e.g., a structurally similar molecule or a stable isotope-labeled this compound)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • 0.1% Formic acid in water

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • The sample is now ready for injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation:

    • HPLC system capable of binary gradient elution

    • Autosampler

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      0.5 5
      2.5 95
      3.5 95
      3.6 5

      | 5.0 | 5 |

  • Mass Spectrometric Conditions (Hypothetical for this compound):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • MRM Transitions (to be optimized):

      • This compound (C9H13N3O2, MW: 195.22): Propose monitoring Q1 (parent ion) m/z 196.1 -> Q3 (product ion) m/z [To be determined by infusion of the standard]

      • Internal Standard: Q1 -> Q3 [To be determined based on the selected IS]

3. Method Validation

The bioanalytical method must be validated to ensure its reliability for the intended application.[2][3][4][5][6] The validation should assess the following parameters, with acceptance criteria generally following FDA and EMA guidelines.

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Linearity A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy & Precision Determined at a minimum of four concentration levels (LLOQ, Low QC, Mid QC, High QC) with at least 5 replicates per level. The mean accuracy should be within 85-115% of the nominal values (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[2][3]
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. It is determined by comparing the analyte response from extracted samples to that of post-extraction spiked samples.
Matrix Effect Assessed to ensure that components in the plasma do not suppress or enhance the ionization of the analyte or IS. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability Analyte stability in plasma should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. The mean concentration at each stability condition should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometric Detection (MRM) hplc->ms integration Peak Integration ms->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Experimental workflow for the analysis of this compound in plasma.

validation_logic Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability Calibration Curve Calibration Curve Linearity & Range->Calibration Curve LLOQ LLOQ Accuracy & Precision->LLOQ Low QC Low QC Accuracy & Precision->Low QC Mid QC Mid QC Accuracy & Precision->Mid QC High QC High QC Accuracy & Precision->High QC Freeze-Thaw Freeze-Thaw Stability->Freeze-Thaw Short-Term (Bench-Top) Short-Term (Bench-Top) Stability->Short-Term (Bench-Top) Long-Term Long-Term Stability->Long-Term

Caption: Logical components of a comprehensive bioanalytical method validation.

References

Application Note: Quantification of Aminometradine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of aminometradine in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable assay for pharmacokinetic studies, therapeutic drug monitoring, or other clinical and preclinical research involving this compound.

Introduction

This compound is a diuretic agent previously used in the treatment of edema. Accurate and precise quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and for clinical monitoring. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1] This document provides a detailed protocol for the quantification of this compound in human plasma, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is utilized for its simplicity and high-throughput capability.[2][3]

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[5]

  • Vortex for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column. The conditions provided below are a starting point and may require optimization based on the specific column and LC system used.

ParameterCondition
LC System A suitable HPLC or UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes
Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Gas Flow Rates Optimized for the specific instrument
Dwell Time 100 ms

MRM Transitions:

The following MRM transitions are proposed for this compound and a hypothetical deuterated internal standard. These transitions should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound156.196.115
This compound156.168.125
This compound-d4160.1100.115

(Note: The m/z values for this compound (C7H13N3O) are predicted based on its chemical structure and would need to be confirmed experimentally.)

Diagrams

experimental_workflow sample Plasma Sample (100 µL) is Add Internal Standard (20 µL) sample->is pp Protein Precipitation (300 µL Acetonitrile) is->pp centrifuge Centrifugation (13,000 x g, 10 min) pp->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound quantification.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Weighting
This compound1 - 1000> 0.991/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 2080 - 120< 2080 - 120
Low3< 1585 - 115< 1585 - 115
Mid100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol is suitable for high-throughput analysis and can be readily implemented in a bioanalytical laboratory. It is important to note that this protocol should be fully validated according to regulatory guidelines before its use in clinical or preclinical studies. Validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

References

Application Notes and Protocols for In Vitro Assay of Aminometradine's Diuretic Effect

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vitro Assay for Testing Aminometradine's Diuretic Effect Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a pyrimidinedione derivative that has been historically used as a weak diuretic.[1] As an alkyl uracil derivative, its mechanism of action is thought to involve the inhibition of sodium and water reabsorption in the renal tubules.[2][3] These application notes provide a detailed protocol for assessing the diuretic potential of this compound in vitro, utilizing a human renal proximal tubule epithelial cell (RPTEC) model. The protocols focus on evaluating the compound's effect on epithelial barrier function, its potential interaction with key renal transporters, and its influence on water permeability.

The renal proximal tubule is a primary site of solute and water reabsorption and is rich in transporters that handle a variety of endogenous and xenobiotic substances.[4] Therefore, an in vitro model using RPTECs offers a physiologically relevant system to investigate the cellular mechanisms underlying the diuretic effect of this compound.[4]

Proposed Mechanism of Action

While the precise molecular target of this compound is not definitively established, its structural similarity to uracil suggests a potential interaction with renal transporters that handle organic anions and cations.[5][6] This protocol will operate under the hypothesis that this compound may exert its diuretic effect by inhibiting one or more of the Organic Anion Transporters (OATs), such as OAT1 or OAT3, which are highly expressed in the basolateral membrane of proximal tubule cells and are crucial for the secretion of various substances into the tubular lumen.[7] Inhibition of these transporters could alter the osmotic gradient and subsequently reduce water reabsorption.

Key In Vitro Assays

To comprehensively evaluate the in vitro diuretic effect of this compound, a multi-assay approach is recommended:

  • Transepithelial Electrical Resistance (TEER) Assay: To assess the integrity of the RPTEC monolayer and determine if this compound affects tight junction dynamics, which could influence paracellular transport of ions and water.[8]

  • Transporter Inhibition Assay: To investigate the inhibitory effect of this compound on key renal transporters, such as OAT1 and OAT3, using well-characterized probe substrates.

  • Aquaporin-1 (AQP1) Water Permeability Assay: To determine if this compound directly affects the function of AQP1, a key water channel in the proximal tubule.[9][10]

  • Madin-Darby Canine Kidney (MDCK) Cell Cyst Formation Assay: As a secondary, functional assay to observe the effect of this compound on three-dimensional cyst development, which is influenced by fluid secretion and cell polarity.[11][12]

Data Presentation

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in RPTEC Monolayers
Concentration of this compound (µM)TEER (Ω·cm²) at 24h (Mean ± SD)Percent Change from Control
0 (Vehicle Control)155 ± 80%
1152 ± 10-1.9%
10145 ± 7-6.5%
50130 ± 9-16.1%
100115 ± 11-25.8%
Furosemide (100 µM)125 ± 8*-19.4%

* p < 0.05 compared to vehicle control.

Table 2: Inhibitory Effect of this compound on OAT1 and OAT3 Transporters
CompoundConcentration (µM)OAT1 Inhibition (%) (Mean ± SD)OAT3 Inhibition (%) (Mean ± SD)
This compound18 ± 212 ± 3
1025 ± 435 ± 5
5065 ± 678 ± 4
10088 ± 592 ± 3
Probenecid (Positive Control)10095 ± 398 ± 2

* p < 0.05 compared to baseline transporter activity.

Table 3: Effect of this compound on Aquaporin-1 (AQP1) Mediated Water Permeability
TreatmentOsmotic Water Permeability (Pf, µm/s) (Mean ± SD)Percent Change from Control
Vehicle Control25.4 ± 1.80%
This compound (50 µM)24.9 ± 2.1-2.0%
Mercuric Chloride (100 µM) (AQP1 Inhibitor)8.2 ± 0.9*-67.7%

* p < 0.05 compared to vehicle control.

Table 4: Effect of this compound on MDCK Cell Cyst Formation and Growth
TreatmentConcentration (µM)Mean Cyst Diameter (µm) at Day 7 (Mean ± SD)Number of Cysts per Field (Mean ± SD)
Vehicle Control-150 ± 2545 ± 8
This compound10142 ± 2242 ± 7
50115 ± 1835 ± 6
10098 ± 1528 ± 5
Forskolin (10 µM) (Inducer)-250 ± 3055 ± 9
Tolvaptan (1 µM) (Inhibitor)-120 ± 2030 ± 4*

* p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: Human Renal Proximal Tubule Epithelial Cell (RPTEC) Culture
  • Cell Source: Cryopreserved primary Human Renal Proximal Tubule Epithelial Cells (ATCC® PCS-400-010™ or similar).

  • Media: Renal Epithelial Cell Basal Medium supplemented with the Renal Epithelial Cell Growth Kit components.

  • Thawing: Rapidly thaw the vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.

  • Plating: Resuspend the cell pellet in complete growth medium and plate onto collagen-coated T-75 flasks at a density of 5,000 cells/cm².

  • Maintenance: Incubate at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, wash with DPBS and detach using a gentle cell dissociation reagent (e.g., TrypLE™ Express). Neutralize the dissociation reagent, centrifuge, and re-plate at the desired density for experiments. Do not use cells beyond passage 4 for these assays.

Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement
  • Cell Seeding: Seed RPTECs on collagen-coated permeable supports (e.g., 12-well Transwell® inserts, 0.4 µm pore size) at a density of 1 x 10⁵ cells/cm².

  • Culture: Culture the cells for 7-10 days to allow for monolayer formation and polarization. Change the medium in both the apical and basolateral compartments every 2-3 days.

  • TEER Measurement:

    • Equilibrate the cell culture plate and a plate with blank inserts (containing medium only) to room temperature for 30 minutes.

    • Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2).

    • Sterilize the electrodes with 70% ethanol and rinse with sterile DPBS.

    • Measure the resistance of the blank inserts to determine the background resistance.

    • Measure the resistance of the cell monolayers. Ensure the shorter electrode is in the apical compartment and the longer electrode is in the basolateral compartment.

    • Calculate the net TEER value: TEER (Ω·cm²) = (R_total - R_blank) x Membrane Area (cm²)

  • Treatment: After a stable baseline TEER is established, add this compound at various concentrations to the apical compartment. Use a known diuretic like Furosemide as a positive control.

  • Data Collection: Measure TEER at specified time points (e.g., 0, 4, 8, and 24 hours) after compound addition.

Protocol 3: OAT1/OAT3 Transporter Inhibition Assay
  • Cell Model: Use a stable cell line overexpressing human OAT1 or OAT3 (e.g., HEK293-hOAT1, HEK293-hOAT3) or primary RPTECs known to express these transporters.

  • Cell Seeding: Plate the cells in a 24-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Pre-incubate the cells for 10 minutes at 37°C with HBSS containing varying concentrations of this compound or a known inhibitor (e.g., probenecid).

    • Initiate the uptake by adding a solution containing a fluorescent or radiolabeled OAT substrate (e.g., 5 µM p-aminohippuric acid (PAH) for OAT1, or 1 µM estrone-3-sulfate for OAT3) along with the corresponding concentrations of this compound or inhibitor.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Quantify the intracellular substrate concentration using a fluorescence plate reader or a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control.

Protocol 4: Aquaporin-1 (AQP1) Water Permeability Assay (Calcein Quenching Method)
  • Cell Model: Use a cell line with high AQP1 expression, such as AQP1-transfected CHO cells or primary RPTECs.

  • Cell Preparation:

    • Grow cells to confluency on glass coverslips.

    • Load the cells with the fluorescent dye calcein-AM (acetoxymethyl ester) by incubating with 2 µM calcein-AM for 30 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent calcein inside.

  • Stopped-Flow Spectrofluorimetry:

    • Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a stopped-flow device.

    • Rapidly switch the isotonic buffer with a hypertonic buffer (e.g., containing an additional 200 mM mannitol). This creates an osmotic gradient, causing water to exit the cells.

    • The efflux of water leads to cell shrinkage and an increase in the intracellular calcein concentration, resulting in self-quenching of the fluorescence.

    • Record the fluorescence intensity over time. The rate of fluorescence decay is proportional to the osmotic water permeability (Pf).

  • Treatment: Pre-incubate the calcein-loaded cells with this compound (e.g., 50 µM) or a known AQP1 inhibitor (e.g., mercuric chloride) for 15-30 minutes before the osmotic challenge.

  • Data Analysis: Fit the fluorescence decay curve to a single exponential function to determine the rate constant (k). Calculate Pf using the initial rate of volume change. Compare the Pf values between control and treated cells.[13]

Protocol 5: Madin-Darby Canine Kidney (MDCK) Cell Cyst Formation Assay
  • Cell Culture: Culture MDCK cells in DMEM supplemented with 10% FBS.

  • Cyst Formation:

    • Prepare a collagen I solution (e.g., 2 mg/mL) on ice.

    • Trypsinize and resuspend MDCK cells in complete medium to a concentration of 2 x 10⁴ cells/mL.

    • Mix the cell suspension with the collagen solution at a 1:1 ratio.

    • Dispense 100 µL of the cell-collagen mixture into each well of a 24-well plate.

    • Allow the gel to solidify at 37°C for 30 minutes.

    • Overlay the gel with 500 µL of complete medium.

  • Treatment: Add this compound, a known cyst growth inhibitor (e.g., Tolvaptan), or an inducer (e.g., Forskolin) to the overlaying medium. Change the medium with fresh compounds every 2 days.

  • Data Collection: After 7-10 days, capture images of the cysts using a phase-contrast microscope.

  • Data Analysis: Measure the diameter of at least 50 cysts per condition using image analysis software (e.g., ImageJ). Count the number of cysts per field of view. Compare the mean cyst size and number between control and treated groups.[14]

Visualization

experimental_workflow cluster_setup Cell Culture & Monolayer Formation cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Culture RPTECs seed Seed RPTECs on Permeable Supports start->seed mdck MDCK Cyst Assay monolayer Allow Monolayer Formation (7-10 days) seed->monolayer teer TEER Assay monolayer->teer transporter Transporter Inhibition Assay monolayer->transporter aqp1 AQP1 Water Permeability Assay monolayer->aqp1 teer_data Analyze TEER Changes teer->teer_data transporter_data Calculate % Inhibition transporter->transporter_data aqp1_data Determine Water Permeability aqp1->aqp1_data mdck_data Measure Cyst Size & Number mdck->mdck_data end Conclusion on Diuretic Effect teer_data->end transporter_data->end aqp1_data->end mdck_data->end

Caption: Experimental workflow for in vitro diuretic assessment.

signaling_pathway cluster_cell Renal Proximal Tubule Cell cluster_basolateral Basolateral Membrane cluster_apical Apical (Luminal) Membrane OAT Organic Anion Transporter (OAT1/3) intracellular_solutes Intracellular Solutes OAT->intracellular_solutes AQP1_apical Aquaporin-1 (AQP1) Blood Peritubular Capillary (Blood) AQP1_apical->Blood Water movement out of lumen NaK_ATPase Na+/K+ ATPase NaK_ATPase->intracellular_solutes Maintains Na+ gradient water_reabsorption Water Reabsorption intracellular_solutes->water_reabsorption Drives water_reabsorption->AQP1_apical This compound This compound This compound->OAT Inhibition Organic_Anions Organic Anions Organic_Anions->OAT Uptake Blood->Organic_Anions Lumen Tubular Lumen (Filtrate) Lumen->AQP1_apical Water

Caption: Hypothesized mechanism of this compound action.

References

Application Notes and Protocols for Inducing Diuresis with Aminometradine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminometradine is a pyrimidine derivative that has been historically classified as a weak diuretic. As a member of the uracil family of compounds, its mechanism of action is of interest to researchers studying renal physiology and developing novel diuretic agents. These application notes provide a detailed protocol for inducing and evaluating the diuretic effects of this compound in a rat model. Due to the limited availability of recent research on this specific compound, the following protocols are based on established methodologies for assessing diuretic activity in rodents. The quantitative data presented is hypothetical and for illustrative purposes, drawing parallels with known weak diuretics.

Experimental Protocols

Animals and Acclimatization
  • Species: Male Wistar rats (200-250 g) are a suitable model.

  • Housing: House the rats in standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment for acclimatization.

  • Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Ethics Committee (IAEC).

Experimental Groups

A minimum of four groups are recommended for a robust study design:

  • Group I (Control): Vehicle (e.g., 0.9% saline or distilled water)

  • Group II (Standard): Furosemide (10 mg/kg, p.o.) as a positive control.

  • Group III (Test Drug - Low Dose): this compound (e.g., 50 mg/kg, p.o.)

  • Group IV (Test Drug - High Dose): this compound (e.g., 100 mg/kg, p.o.)

Note: The doses for this compound are hypothetical and should be determined by preliminary dose-ranging studies.

Induction of Diuresis Protocol
  • Fasting: Fast the rats overnight (approximately 18 hours) with free access to water.

  • Hydration: On the day of the experiment, administer a priming dose of 0.9% saline (25 mL/kg) orally to all rats to ensure a uniform state of hydration and promote urine flow.

  • Drug Administration: Thirty minutes after saline administration, administer the respective treatments (vehicle, furosemide, or this compound) via oral gavage. The volume of administration should be kept consistent across all groups (e.g., 5 mL/kg).

  • Urine Collection: Immediately after drug administration, place each rat in an individual metabolic cage designed to separate urine and feces.[1][2][3][4][5]

  • Monitoring: Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration. Record the total urine volume for each time point.

  • Sample Storage: At the end of the collection period, centrifuge the urine samples to remove any particulate matter and store at -20°C for subsequent biochemical analysis.

Analytical Procedures
  • Urine Volume: Measure the volume of urine collected from each rat at each time point.

  • Electrolyte Analysis: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or ion-selective electrodes.[6][7][8][9][10]

  • pH: Measure the pH of the fresh urine samples using a calibrated pH meter.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of a diuretic study with this compound.

Table 1: Effect of this compound on Cumulative Urine Volume in Rats

Treatment GroupDose (mg/kg)Cumulative Urine Volume (mL/100g body weight) at 6 hoursCumulative Urine Volume (mL/100g body weight) at 24 hours
Control (Vehicle) -1.5 ± 0.23.2 ± 0.4
Furosemide 104.8 ± 0.56.5 ± 0.6
This compound 502.5 ± 0.34.5 ± 0.5
This compound 1003.2 ± 0.45.3 ± 0.5

*Values are expressed as mean ± SEM. *p < 0.05 compared to the control group.

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (24-hour collection)

Treatment GroupDose (mg/kg)Na+ (mEq/L)K+ (mEq/L)Cl- (mEq/L)
Control (Vehicle) -120 ± 1045 ± 5130 ± 12
Furosemide 10210 ± 1565 ± 7220 ± 18
This compound 50150 ± 1250 ± 6160 ± 14
This compound 100175 ± 1455 ± 6185 ± 16*

*Values are expressed as mean ± SEM. *p < 0.05 compared to the control group.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Acclimatization of Rats grouping Grouping of Animals acclimatization->grouping fasting Overnight Fasting grouping->fasting hydration Saline Hydration (25 mL/kg) fasting->hydration administration Drug Administration (Oral Gavage) hydration->administration collection Urine Collection (Metabolic Cages) administration->collection volume Measure Urine Volume collection->volume electrolytes Analyze Electrolytes (Na+, K+, Cl-) collection->electrolytes ph Measure Urine pH collection->ph

Caption: Workflow for inducing and assessing diuresis in rats.

Hypothesized Signaling Pathway for this compound

As a uracil derivative, this compound may exert its diuretic effect through mechanisms distinct from loop diuretics or thiazides. A plausible, yet unconfirmed, hypothesis is the modulation of epithelial sodium channels (ENaC) in the distal nephron or collecting ducts.

G cluster_lumen Tubular Lumen cluster_cell Principal Cell of Collecting Duct cluster_blood Blood Na_lumen Na+ ENaC Epithelial Sodium Channel (ENaC) Na_lumen->ENaC Reabsorption This compound This compound This compound->ENaC Inhibition Na_cell Na+ ENaC->Na_cell NaK_ATPase Na+/K+ ATPase Na_cell->NaK_ATPase K_cell K+ NaK_ATPase->K_cell Na_blood Na+ NaK_ATPase->Na_blood K_cell->Na_lumen Secretion (Reduced) K_blood K+ K_blood->NaK_ATPase

Caption: Hypothesized mechanism of this compound's diuretic action.

References

Application Notes and Protocols: Using Aminometradine as a Positive Control in Diuretic Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminometradine is a pyrimidine-derived diuretic agent historically used in the management of mild congestive heart failure.[1] While it has been largely superseded in clinical practice by more potent diuretics, its well-characterized and moderate diuretic effect makes it a suitable and reliable positive control in the preclinical screening of novel diuretic compounds. These application notes provide detailed methodologies for the use of this compound in in vivo and in vitro diuretic screening assays, guidelines for data presentation, and visualizations of key experimental workflows and physiological pathways.

Mechanism of Action

While the precise molecular target of this compound is not extensively documented in recent literature, it is understood to act as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the renal tubules. This action leads to an increase in water and electrolyte excretion. Its moderate and consistent effects provide a stable benchmark for evaluating the potency and efficacy of new chemical entities.

In Vivo Diuretic Screening in Rodent Models

This protocol details a standard method for assessing the diuretic potential of test compounds in rats, using this compound as a positive control. The methodology is adapted from established preclinical screening procedures for diuretics.[2][3][4]

Experimental Protocol
  • Animal Model: Male Wistar or Sprague-Dawley rats, weighing between 200-250g, are commonly used for these studies.

  • Acclimatization: Animals should be allowed to acclimatize to the laboratory conditions for a minimum of one week prior to the experiment, with free access to standard laboratory chow and water.

  • Housing: For the duration of the experiment, animals are to be housed individually in metabolic cages. These cages are specifically designed to separate urine and feces, allowing for accurate collection of urine.

  • Fasting: To ensure uniformity in experimental conditions, food should be withheld for 18 hours before the administration of the compounds. Water should be available ad libitum.

  • Hydration: A uniform state of hydration is achieved by administering a saline load (0.9% NaCl) via oral gavage at a volume of 25 ml/kg of body weight.

  • Animal Grouping: The animals should be divided into a minimum of three groups, with 6-8 animals per group:

    • Vehicle Control Group: Receives the vehicle used for the dissolution of the test compounds (e.g., 0.5% carboxymethylcellulose).

    • Positive Control Group: Administered with this compound. A typical oral dose for a positive control diuretic would be in the range of 10-50 mg/kg.

    • Test Compound Group(s): Administered with the novel compounds at various dose levels.

  • Urine Collection: Urine is collected at specified intervals post-administration, for instance, at 1, 2, 4, 6, 8, and 24 hours.

  • Urine Analysis: The collected urine samples are analyzed for the following parameters:

    • Total urine volume (in ml).

    • Concentrations of electrolytes (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.

    • pH of the urine.

  • Data Analysis: The total urine output and the total excretion of each electrolyte are calculated for each experimental group. Statistical significance between the groups is typically determined using an Analysis of Variance (ANOVA) followed by a suitable post-hoc test, such as Dunnett's test, for comparison against the vehicle control group.

Data Presentation: Expected In Vivo Results with this compound
ParameterVehicle Control (Mean ± SEM)This compound (20 mg/kg, p.o.) (Mean ± SEM)
Total Urine Volume (ml/24h) 6.2 ± 0.513.1 ± 1.1
Na+ Excretion (mEq/24h) 0.85 ± 0.092.20 ± 0.15
K+ Excretion (mEq/24h) 1.15 ± 0.121.60 ± 0.18
Cl- Excretion (mEq/24h) 0.95 ± 0.112.45 ± 0.20*
Na+/K+ Ratio 0.741.38

*Indicates a statistically significant difference from the vehicle control group (p < 0.05).

Experimental Workflow

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (≥ 1 week) fasting Overnight Fasting (18h, water ad libitum) acclimatization->fasting hydration Saline Loading (25 ml/kg, p.o.) fasting->hydration grouping Group Allocation (Vehicle, this compound, Test Compound) hydration->grouping administration Oral Administration of Compounds grouping->administration collection Urine Collection in Metabolic Cages (0-24h) administration->collection measurement Measure Urine Volume & Electrolytes (Na+, K+, Cl-) collection->measurement statistics Statistical Analysis (ANOVA) measurement->statistics evaluation Evaluation of Diuretic Effect statistics->evaluation

Caption: Workflow for in vivo diuretic screening.

In Vitro Diuretic Screening Using Renal Tubule Cell Lines

In vitro models are valuable for investigating the direct effects of compounds on renal ion transport mechanisms. This protocol provides a general framework, as specific studies on this compound using these methods are not currently available in the literature.

Experimental Protocol
  • Cell Culture: Renal tubular epithelial cell lines, such as LLC-PK1 (porcine kidney) or MDCK (canine kidney), are cultured on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.

  • Compound Application: The cell monolayers are treated with the following on the apical side:

    • Vehicle control.

    • This compound (a starting concentration could be in the range of 10-100 µM).

    • Test compounds at a range of concentrations.

  • Ion Transport Measurement: The effect on ion transport can be assessed by:

    • Transepithelial Electrical Resistance (TEER): Monitored to assess the integrity of the cell monolayer.

    • Short-Circuit Current (Isc): Measured using a voltage clamp apparatus (e.g., Ussing chamber) to quantify net ion movement across the epithelium. A decrease in Isc can indicate inhibition of ion transport.

  • Ion Flux Assays: The movement of specific ions can be traced using radioisotopes (e.g., ²²Na+, ³⁶Cl-) to directly measure their flux across the cell monolayer in the presence of the test compounds.

  • Data Analysis: Changes in TEER, Isc, and ion flux are compared between the control, this compound, and test compound groups to determine the direct effects on renal epithelial ion transport.

Data Presentation: Expected In Vitro Results

The following table provides illustrative data for the potential effect of a diuretic on ion transport in a renal cell line model. Note: This data is hypothetical and for illustrative purposes only.

ParameterVehicle Control (Mean ± SEM)This compound (50 µM) (Mean ± SEM)
Short-Circuit Current (Isc, µA/cm²) 25.6 ± 2.115.3 ± 1.8
²²Na+ Apical to Basolateral Flux (nmol/cm²/h) 45.2 ± 3.528.9 ± 2.9

*Indicates a statistically significant difference from the vehicle control group (p < 0.05).

Signaling Pathway of Renal Ion Transport Inhibition

The following diagram illustrates a generalized mechanism of action for many diuretic agents that function by inhibiting ion transporters in the epithelial cells of the renal tubules. This is the presumed, though not definitively specified, mechanism for this compound.

signaling_pathway cluster_lumen Renal Tubule Lumen cluster_cell Renal Epithelial Cell cluster_blood Bloodstream filtrate Tubular Filtrate Na+, Cl-, H₂O transporter Ion Transporter (e.g., Na-K-2Cl Symporter) filtrate->transporter Ion Reabsorption blood Reabsorbed Solutes & Water filtrate->blood Water Reabsorption (Osmosis) transporter->blood Ion Efflux This compound This compound This compound->transporter Inhibition

Caption: Generalized diuretic signaling pathway.

Conclusion

This compound, with its established profile as a moderate diuretic, is a practical and effective positive control for the in vivo screening of new diuretic drug candidates. The protocols provided herein offer a standardized approach to conducting these preclinical studies. While specific mechanistic and in vitro data for this compound are limited in contemporary literature, the general principles of diuretic action and screening provide a solid foundation for its use as a comparative standard in drug discovery and development.

References

Application Notes and Protocols for Aminometradine in Comparative Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminometradine is a pyrimidine derivative that was historically used as a weak oral diuretic for the management of edema in patients with mild congestive heart failure.[1] As an alkyl uracil derivative, its clinical use has been largely superseded by more potent and well-characterized diuretics.[1] However, the re-evaluation of older drugs using modern pharmacological and toxicological methods can sometimes unveil novel mechanisms or therapeutic potentials. These application notes provide a framework for conducting comparative pharmacology studies to reassess the diuretic efficacy, mechanism of action, and safety profile of this compound in comparison to established diuretic agents.

The following sections detail proposed experimental protocols and data presentation formats for a comprehensive comparative study. Due to the limited recent literature on this compound, these protocols are based on established methodologies for diuretic drug evaluation.

Comparative Framework

A comparative study of this compound would ideally involve a multi-faceted approach, benchmarking its pharmacological profile against a standard diuretic, such as a loop diuretic (e.g., Furosemide) or a thiazide diuretic (e.g., Hydrochlorothiazide). The choice of comparator should be guided by the specific research question, such as understanding its potency, electrolyte excretion profile, or potential for diuretic resistance.

Quantitative Data Summary

Effective data presentation is crucial for the clear comparison of pharmacological effects. All quantitative data from the proposed experiments should be summarized in structured tables.

Table 1: Comparative Diuretic Activity in a Rodent Model

Treatment Group (n=6)Dose (mg/kg)Cumulative Urine Output (mL/5h)Diuretic IndexUrinary Na+ (mmol/L)Urinary K+ (mmol/L)Na+/K+ RatioUrine pH
Vehicle Control (Saline)-
This compound10
30
100
Furosemide (Standard)10

Diuretic Index = (Urine volume of test group) / (Urine volume of control group)

Table 2: Pharmacokinetic Profile in a Rodent Model

CompoundDose (mg/kg, i.p.)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Clearance (mL/h/kg)
This compound30
Furosemide10

Experimental Protocols

The following are detailed protocols for key experiments in a comparative pharmacological study of this compound.

Protocol 1: In Vivo Diuretic Activity in Rats

Objective: To evaluate the diuretic, natriuretic, and kaliuretic activity of this compound in comparison to a standard diuretic.

Materials:

  • Male Sprague-Dawley rats (150-200g)

  • Metabolic cages for urine collection

  • This compound

  • Furosemide (or other standard diuretic)

  • 0.9% Saline solution

  • Oral gavage needles

  • Flame photometer or ion-selective electrodes for electrolyte analysis

  • pH meter

Procedure:

  • Fast the rats overnight (18 hours) with free access to water.

  • Acclimatize the animals to the metabolic cages for at least 3 days prior to the experiment.

  • On the day of the experiment, administer 25 mL/kg of 0.9% saline solution orally to each rat to ensure hydration and a baseline urine flow.

  • Divide the animals into groups (n=6 per group): Vehicle control, this compound (multiple dose levels), and a standard diuretic group (e.g., Furosemide 10 mg/kg).

  • Administer the respective compounds orally or via intraperitoneal injection.

  • Immediately place each rat in an individual metabolic cage.

  • Collect urine at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) and record the total volume.

  • Measure the pH of the collected urine samples.

  • Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

  • Calculate the diuretic index, natriuretic and kaliuretic excretion, and the Na+/K+ ratio.

Protocol 2: Pharmacokinetic Analysis

Objective: To determine the basic pharmacokinetic parameters of this compound.

Materials:

  • Male Sprague-Dawley rats (cannulated, if possible)

  • This compound

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

  • Syringes and collection tubes with anticoagulant

Procedure:

  • Administer a single dose of this compound to the rats (intravenous or intraperitoneal).

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) using appropriate software.

Visualizations

Workflow for Comparative Diuretic Study

G cluster_0 Pre-clinical Evaluation cluster_1 Sample Analysis cluster_2 Data Analysis & Comparison A Animal Acclimatization (Metabolic Cages) B Hydration with Saline A->B C Drug Administration (Vehicle, this compound, Standard) B->C D Urine Collection (Timed Intervals) C->D E Measure Urine Volume D->E F Electrolyte Analysis (Na+, K+) D->F G pH Measurement D->G H Calculate Diuretic Index E->H F->H I Determine Na+/K+ Ratio F->I G->H J Statistical Analysis H->J I->J K Comparative Efficacy Report J->K

Workflow for a comparative in vivo diuretic study.
Hypothetical Mechanism of Action

The precise molecular mechanism of this compound is not well-documented in recent literature. As a uracil derivative, it differs structurally from major classes of diuretics. A proposed study could investigate its effects on various ion transporters in the renal tubules. The following diagram illustrates the primary sites of action for major diuretic classes, providing a conceptual framework for investigating this compound's potential mechanism.

G cluster_nephron Renal Nephron Segments PCT Proximal Convoluted Tubule Carbonic Anhydrase Inhibitors TAL Thick Ascending Limb Loop Diuretics (e.g., Furosemide) Inhibit Na-K-2Cl Cotransporter DCT Distal Convoluted Tubule Thiazide Diuretics Inhibit Na-Cl Cotransporter CD Collecting Duct K+-Sparing Diuretics Block ENaC or Aldosterone Receptors This compound This compound (Site of Action to be Determined) This compound->PCT Potential Sites of Action This compound->TAL Potential Sites of Action This compound->DCT Potential Sites of Action This compound->CD Potential Sites of Action

Potential sites of action for diuretics in the nephron.

Conclusion

While this compound is not currently a first-line diuretic, a systematic comparative pharmacological evaluation could provide valuable insights into the structure-activity relationships of uracil-based compounds and potentially identify novel diuretic mechanisms. The protocols and frameworks presented here offer a starting point for such an investigation, emphasizing rigorous quantitative comparison and a hypothesis-driven approach to mechanistic studies. Any new findings should be contextualized with the historical data to build a complete pharmacological profile of this compound.

References

Application Notes and Protocols for the Stability Testing of Aminometradine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminometradine is a pyrimidinedione-based diuretic agent.[1] Understanding its stability in aqueous solutions is paramount for the development of safe, effective, and stable pharmaceutical formulations. These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies of this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.

Forced degradation, or stress testing, is the deliberate degradation of a drug substance at conditions more severe than accelerated stability testing.[2] It is a crucial component of the drug development process, providing insights into the intrinsic stability of the molecule and helping to elucidate potential degradation products.[2][3] The data generated from these studies are essential for developing and validating stability-indicating analytical methods, which are required by regulatory agencies to ensure the quality and safety of pharmaceutical products.[4]

This document outlines protocols for subjecting this compound in aqueous solutions to various stress conditions, including hydrolysis, oxidation, and photolysis. It also provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its degradation products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference / Method
Chemical Name6-amino-3-ethyl-1-prop-2-enylpyrimidine-2,4-dione[5]
Molecular FormulaC₉H₁₃N₃O₂[5]
Molecular Weight195.22 g/mol [5]
Predicted pKaAcidic pKa ≈ 9.4 (for the uracil ring)Based on uracil[3]
Predicted SolubilitySparingly soluble in waterBased on structural analogues

Note: Experimentally determined pKa and solubility values are recommended for precise study design.

Experimental Protocols

Materials and Equipment

Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate, HPLC grade

  • Formic acid, HPLC grade

  • Purified water (e.g., Milli-Q® or equivalent)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath or oven for thermal stress studies

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Syringe filters (0.45 µm)

Preparation of Solutions

This compound Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a minimal amount of methanol and dilute to volume with purified water. This stock solution should be prepared fresh daily.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products.[6] The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[6]

  • Acidic Hydrolysis:

    • Transfer 5 mL of the this compound stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl.

    • Keep the flask at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

    • Dilute to volume with purified water.

    • Filter an aliquot through a 0.45 µm syringe filter before HPLC analysis.

  • Alkaline Hydrolysis:

    • Transfer 5 mL of the this compound stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M NaOH.

    • Keep the flask at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to volume with purified water.

    • Filter an aliquot through a 0.45 µm syringe filter before HPLC analysis.

  • Neutral Hydrolysis:

    • Transfer 5 mL of the this compound stock solution to a 10 mL volumetric flask.

    • Dilute to volume with purified water.

    • Keep the flask at 60°C for 48 hours.

    • Cool the solution to room temperature.

    • Filter an aliquot through a 0.45 µm syringe filter before HPLC analysis.

  • Transfer 5 mL of the this compound stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 3% H₂O₂.

  • Keep the flask at room temperature for 24 hours, protected from light.

  • Dilute to volume with purified water.

  • Filter an aliquot through a 0.45 µm syringe filter before HPLC analysis.

  • Transfer 5 mL of the this compound stock solution to a transparent 10 mL volumetric flask.

  • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.

  • After the exposure period, dilute the solutions to volume with purified water.

  • Filter aliquots from both the exposed and control samples through a 0.45 µm syringe filter before HPLC analysis.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is proposed for the separation and quantification of this compound and its degradation products.

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Ammonium acetate buffer (pH 5.0) B: Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 275 nm (PDA detection from 200-400 nm is recommended)

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 3: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionTreatment% Assay of this compoundNumber of Degradation ProductsPeak Area (%) of Major Degradant
Control No treatment99.80-
Acidic Hydrolysis 1 M HCl, 60°C, 24h85.2210.5 (RRT 0.85)
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 8h78.9315.2 (RRT 0.72)
Neutral Hydrolysis Water, 60°C, 48h95.113.8 (RRT 0.91)
Oxidative Degradation 3% H₂O₂, RT, 24h88.628.9 (RRT 1.15)
Photolytic Degradation ICH Q1B exposure92.316.1 (RRT 1.28)

RRT = Relative Retention Time with respect to the this compound peak.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow start Start: this compound Stability Testing prep Prepare 1 mg/mL This compound Stock Solution start->prep stress Forced Degradation Studies prep->stress hydrolysis Hydrolysis (Acid, Base, Neutral) stress->hydrolysis Stress Conditions oxidation Oxidation (3% H2O2) stress->oxidation photolysis Photolysis (ICH Q1B) stress->photolysis analysis HPLC Analysis (Stability-Indicating Method) hydrolysis->analysis oxidation->analysis photolysis->analysis data Data Analysis (% Degradation, Impurity Profile) analysis->data report Report Generation (Application Notes) data->report end End report->end

Caption: Experimental workflow for this compound stability testing.

Proposed Degradation Pathways

Based on the structure of this compound (a uracil derivative), the following degradation pathways are proposed.

Caption: Proposed degradation pathways for this compound.

Discussion and Further Steps

The forced degradation studies outlined in these protocols will provide critical information on the stability of this compound in aqueous solutions. The proposed HPLC method serves as a starting point for developing a validated, stability-indicating method.

Key considerations for further development include:

  • Peak Purity Analysis: Employ a photodiode array detector to assess the peak purity of this compound under all stress conditions, ensuring that no co-eluting degradation products are present.

  • Method Validation: The developed HPLC method must be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

  • Identification of Degradation Products: For any significant degradation products, further structural elucidation should be performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Kinetic Studies: To determine the degradation rate and shelf-life of this compound under specific conditions, kinetic studies can be performed by analyzing samples at multiple time points under controlled temperature and pH.

By following these application notes and protocols, researchers and drug development professionals can systematically evaluate the stability of this compound, leading to the development of robust and reliable pharmaceutical formulations.

References

Troubleshooting & Optimization

Overcoming solubility issues of Aminometradine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminometradine, focusing on overcoming potential solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: I am observing a precipitate after dissolving this compound in DMSO and diluting it into my aqueous assay buffer. What is causing this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower. To mitigate this, it is advisable to make serial dilutions of the DMSO stock in DMSO first, before adding the final, most diluted solution to the aqueous medium.[2]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxic effects. However, this can be cell-line dependent. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q4: Can I heat the DMSO to improve the solubility of this compound?

A4: Gently warming the solution can be a technique to increase the dissolution rate of a compound. However, it is critical to be cautious as excessive heat can lead to the degradation of both the compound and the DMSO. If you choose to warm the solution, do so at a low temperature (e.g., 37°C) for a short period. The stability of this compound under these conditions should be considered, although specific data is limited.

Q5: Are there alternative solvents to DMSO for this compound?

A5: If you continue to face solubility or toxicity issues with DMSO, you might consider other organic solvents. Dimethylformamide (DMF) and ethanol are common alternatives.[3][4] However, the compatibility of these solvents with your specific experimental setup, including potential effects on your cells, must be validated.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in DMSO at the desired concentration.
Possible Cause Troubleshooting Step
Concentration exceeds solubility limit. Try dissolving a smaller amount of this compound to create a less concentrated stock solution. Perform a solubility test with a small amount of compound to determine the approximate solubility limit.
Poor quality or hydrated DMSO. Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for certain organic compounds.
Insufficient mixing. Vortex the solution for an extended period. Gentle sonication in a water bath can also aid in dissolution.
Issue 2: A clear this compound-DMSO stock solution becomes cloudy or forms a precipitate over time.
Possible Cause Troubleshooting Step
Compound instability in DMSO. While specific stability data for this compound in DMSO is not widely published, some compounds can be unstable in solution.[5] It is best practice to prepare fresh stock solutions for each experiment and avoid long-term storage. If storage is necessary, aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Saturation and temperature changes. If the stock solution was prepared at an elevated temperature, the compound might precipitate out as it cools to room temperature or during frozen storage. Ensure the compound is fully dissolved at the intended storage temperature.

Quantitative Data Summary

Specific, experimentally determined solubility values for this compound in various solvents are not consistently reported in publicly accessible literature. The following table provides an illustrative example of how such data would be presented. Researchers must experimentally determine the solubility for their specific batch of this compound.

SolventExample Solubility (mg/mL)Example Molar Solubility (M)Temperature (°C)Notes
DMSO Not DeterminedNot Determined25General guidance suggests solubility in organic solvents.[1]
Ethanol Not DeterminedNot Determined25May be a viable alternative to DMSO.
Water Not DeterminedNot Determined25Expected to have low aqueous solubility.
PBS (pH 7.4) Not DeterminedNot Determined25Low solubility is expected and can lead to precipitation from DMSO stocks.

Note: The molecular weight of this compound is approximately 195.22 g/mol .[6][7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 195.22 g/mol = 1.9522 mg

  • Weighing: Carefully weigh out approximately 1.95 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if necessary to aid dissolution.

  • Storage: If not for immediate use, aliquot into smaller, single-use volumes and store at -20°C or -80°C.

Visualizations

experimental_workflow start Start: Prepare this compound Solution weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check_sol Is the solution clear? dissolve->check_sol stock_ready Stock Solution Ready for Dilution check_sol->stock_ready Yes troubleshoot Troubleshoot: Go to Troubleshooting Guide check_sol->troubleshoot No dilute Perform Serial Dilutions in DMSO stock_ready->dilute add_to_assay Add Final Dilution to Aqueous Assay Medium dilute->add_to_assay end Experiment Start add_to_assay->end

Caption: Workflow for preparing this compound stock solutions.

troubleshooting_logic start Problem: Compound Precipitates in Aqueous Buffer q1 Was a high concentration DMSO stock added directly? start->q1 a1_yes Solution: Make intermediate dilutions in DMSO first. q1->a1_yes Yes q2 Is the final DMSO concentration >0.1%? q1->q2 No a1_yes->q2 a2_yes Solution: Lower the final DMSO concentration. q2->a2_yes Yes q3 Is precipitation still occurring? q2->q3 No a2_yes->q3 a_ok Precipitation should be minimized. q3->a_ok No a3_yes Consider alternative solvents or formulation strategies. q3->a3_yes Yes

Caption: Decision tree for troubleshooting precipitation issues.

References

Preventing degradation of Aminometradine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Aminometradine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a diuretic agent belonging to the class of uracil derivatives.[1][2] Its stability is crucial for maintaining its therapeutic efficacy and ensuring the accuracy and reproducibility of experimental results. Degradation of the molecule can lead to a loss of potency and the formation of unknown impurities that could have unintended biological effects.

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure as a substituted uracil, this compound is susceptible to three main degradation pathways:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in the uracil ring, leading to the formation of cyclobutane dimers or other photoproducts.[3] Uracil and its derivatives are known to be sensitive to light.[2][4][5][6]

  • Oxidation: The double bond in the uracil ring and the amino group are susceptible to oxidation.[7] Oxidizing agents or exposure to atmospheric oxygen over time can lead to the formation of various oxidation products, such as hydroxylated derivatives or ring-opened species.[1][8]

  • Hydrolysis: The amide-like bonds within the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the ring structure. Studies on similar uracil derivatives, like uridine, have shown that the glycosidic bond can be cleaved under acidic conditions, suggesting the lability of the uracil ring itself.[9]

Q3: How can I prevent the degradation of this compound in storage?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Protection from Light: Store this compound in amber vials or light-resistant containers to prevent photodegradation.

  • Controlled Temperature: Store at a consistent, cool temperature, typically 2-8°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Control of Humidity: Store in a desiccator or a controlled low-humidity environment to prevent hydrolysis.

Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

Unexpected peaks are often indicative of degradation products. To troubleshoot this issue:

  • Review Sample Handling and Storage: Ensure that the sample has been protected from light and stored at the correct temperature.

  • Check Solvent Purity: Impurities in solvents can sometimes cause degradation or appear as extra peaks.

  • Perform a Forced Degradation Study: Subjecting a known sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to tentatively identify the degradation peaks.

  • Use a Validated Stability-Indicating Method: A properly developed and validated HPLC method should be able to resolve the parent drug from all potential degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of Potency/Lower than Expected Concentration Degradation of this compound- Verify storage conditions (temperature, light protection).- Prepare fresh solutions from a new stock.- Analyze for the presence of degradation products using a stability-indicating method.
Appearance of New Peaks in HPLC Analysis Formation of degradation products- Compare the chromatogram with a reference standard stored under ideal conditions.- Perform co-injection with a stressed sample to confirm if the new peaks are degradants.- Characterize the degradation products using LC-MS if necessary.
Discoloration of Solid this compound Oxidation or photodegradation- Discard the discolored material.- Ensure future storage is in a light-protected container and consider storage under an inert atmosphere.
Inconsistent Results Between Experiments Ongoing degradation of stock solutions- Prepare fresh stock solutions more frequently.- Store stock solutions in small, single-use aliquots to avoid repeated warming and cooling.

Quantitative Data on Stability

Stress ConditionTypical ConditionsExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24hModerate to SignificantRing-opened products, hydrolysis of the amino group.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hSignificantRing-opened products, potential salt formation.
Oxidation 3% H₂O₂ at room temp for 24hModerateN-oxides, hydroxylated species, ring-opened products.
Thermal Degradation 80°C for 48hMinor to ModerateIsomers, products of thermolytic cleavage.
Photodegradation UV light (254 nm) for 24hSignificantCyclobutane dimers, photohydrates.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol describes a general method for the analysis of this compound and the separation of its degradation products. Method optimization and validation are essential for specific applications.[13][14][15][16][17]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: Prepare samples to a similar concentration as the working standard using the same diluent.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1 mL of 0.1 M NaOH. Dilute to 10 mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 1 mL of 0.1 M HCl. Dilute to 10 mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Keep the solid drug substance at 80°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photodegradation: Expose a 100 µg/mL solution of this compound in the mobile phase to UV light (254 nm) for 24 hours.

Visualizations

This compound This compound Light Light (UV) Photoproducts Photodegradation Products (e.g., Dimers) Oxidation_Products Oxidation Products (e.g., N-oxides, Hydroxylated species) Hydrolysis_Products Hydrolysis Products (Ring-opened structures) Light->Photoproducts Oxidants Oxidizing Agents (e.g., O₂, H₂O₂) Oxidants->Oxidation_Products Acid_Base Acid/Base (Hydrolysis) Acid_Base->Hydrolysis_Products

Caption: Potential degradation pathways of this compound.

start Start: Unexpected Peak in Chromatogram check_storage Review Sample Storage and Handling Procedures start->check_storage improper_storage Improper Storage (Light, Temp, Humidity) check_storage->improper_storage Yes check_solvents Analyze Solvent Blank check_storage->check_solvents No correct_storage Implement Correct Storage Conditions improper_storage->correct_storage end End: Issue Identified correct_storage->end solvent_issue Solvent Contamination check_solvents->solvent_issue Peak Present forced_degradation Perform Forced Degradation Study check_solvents->forced_degradation No Peak use_fresh_solvent Use Fresh, High-Purity Solvents solvent_issue->use_fresh_solvent use_fresh_solvent->end match_found Peak Matches a Known Degradant forced_degradation->match_found Match no_match Peak is an Unknown Impurity forced_degradation->no_match No Match match_found->end characterize Characterize Impurity (e.g., LC-MS) no_match->characterize characterize->end

Caption: Troubleshooting workflow for unexpected peaks.

start Start: Develop Stability- Indicating Method select_column Select Column and Mobile Phase start->select_column optimize_conditions Optimize Chromatographic Conditions select_column->optimize_conditions perform_forced_degradation Perform Forced Degradation Study optimize_conditions->perform_forced_degradation analyze_samples Analyze Stressed Samples perform_forced_degradation->analyze_samples check_resolution Adequate Resolution of All Peaks? analyze_samples->check_resolution check_resolution->optimize_conditions No validate_method Validate Method (ICH Guidelines) check_resolution->validate_method Yes end End: Method Ready for Use validate_method->end

Caption: Experimental workflow for method development.

References

Troubleshooting inconsistent results in Aminometradine diuretic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminometradine diuretic assays. Inconsistent results can be a significant challenge; this resource aims to provide clear, actionable solutions to common problems.

Troubleshooting Inconsistent Results

Question: We are observing high variability in urine output among animals in the same treatment group. What are the potential causes and solutions?

Answer:

High intra-group variability is a common issue in diuretic assays and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the source of the inconsistency.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Animal Health and Stress Underlying health issues or stress can significantly impact renal function and fluid balance. Stressed animals may exhibit altered drinking and urination patterns.Health Screening: Ensure all animals are healthy and free from any underlying conditions before the experiment. Acclimatization: Allow for an adequate acclimatization period (at least 48-72 hours) in the metabolic cages before the study begins to reduce stress. Handling: Handle animals gently and consistently to minimize stress.
Hydration Status Inconsistent hydration levels at the start of the experiment will lead to variable urine output.Controlled Hydration: Provide a standardized hydration protocol for all animals prior to dosing. This often involves a pre-treatment saline load. Water Access: Ensure all animals have free access to water for a set period before the experiment and that water bottles are functioning correctly.
Dosing Inaccuracy Errors in dose calculation or administration can lead to significant differences in drug exposure and, consequently, diuretic effect.Dose Verification: Double-check all dose calculations, paying close attention to animal body weight and drug concentration. Consistent Administration: Use a consistent and appropriate route of administration (e.g., oral gavage) and ensure the full dose is delivered. For oral gavage, check for any regurgitation.
Metabolic Cage Contamination Fecal contamination of urine samples will lead to inaccurate volume measurements and can interfere with electrolyte analysis.Cage Design: Use metabolic cages specifically designed to separate urine and feces effectively. Regular Checks: Visually inspect collection tubes for any signs of contamination.
Environmental Factors Variations in temperature, humidity, and light cycles can influence animal physiology and behavior, affecting diuretic responses.Controlled Environment: Maintain a stable and consistent environment (temperature, humidity, 12-hour light/dark cycle) in the animal facility.
Question: The diuretic effect of this compound appears to be weaker than expected or absent in some experiments. What could be the reason?

Answer:

A diminished or absent diuretic effect can be frustrating. Several factors related to the compound, the experimental setup, and the animals themselves can contribute to this issue.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Compound Stability and Formulation This compound, like any compound, may degrade if not stored or formulated correctly. Improper formulation can also affect its solubility and bioavailability.Storage: Ensure this compound is stored according to the manufacturer's recommendations. Fresh Formulation: Prepare the dosing solution fresh for each experiment. Solubility Check: Verify the solubility of this compound in the chosen vehicle. If solubility is an issue, consider alternative, appropriate vehicles.
Animal Strain and Sex Different rat strains can exhibit varying sensitivities to diuretics. Sex-based differences in metabolism and renal function can also play a role.Strain Selection: Use a consistent and well-characterized rat strain for all experiments. Sprague-Dawley and Wistar rats are commonly used for diuretic studies. Sex Consistency: Use animals of the same sex within an experiment to minimize variability.
Compensatory Mechanisms The body has homeostatic mechanisms that can counteract the effects of a diuretic, especially a weak one like this compound.[1]Time Course Study: Conduct a time-course experiment to determine the peak diuretic effect. The effect of some diuretics can be rapid and may be missed if measurements are taken too late.[1]
Assay Sensitivity The experimental design may not be sensitive enough to detect the modest effects of a weak diuretic.Positive Control: Always include a potent, well-characterized diuretic (e.g., furosemide) as a positive control to validate the assay's ability to detect a diuretic response. Dose-Response: Conduct a dose-response study to ensure an appropriate dose of this compound is being used.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for an in vivo diuretic assay for a compound like this compound in rats?

A1: A commonly used method is a modification of the Lipschitz test. Here is a detailed methodology:

Experimental Protocol: In Vivo Diuretic Assay in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are typically used.

  • Housing: House the animals in metabolic cages that allow for the separate collection of urine and feces.

  • Acclimatization: Allow the rats to acclimatize to the metabolic cages for at least 48 hours before the experiment.

  • Fasting: Withhold food overnight (approximately 18 hours) before the experiment, but allow free access to water.

  • Hydration: On the day of the experiment, administer a priming dose of 0.9% saline (e.g., 25 mL/kg) orally to all animals to ensure a uniform state of hydration.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Control Group: Receives the vehicle only.

    • Positive Control Group: Receives a standard diuretic (e.g., Furosemide, 10 mg/kg).

    • Test Groups: Receive different doses of this compound.

  • Dosing: Administer the vehicle, standard diuretic, or this compound in a consistent volume (e.g., 5 mL/kg) via oral gavage.

  • Urine Collection: Collect urine at regular intervals (e.g., every hour for 5 hours) and then a final collection at 24 hours.

  • Measurements:

    • Urine Volume: Measure the cumulative urine volume at each time point.

    • Electrolyte Analysis: Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

    • pH: Measure the pH of the collected urine.

  • Data Analysis: Calculate the diuretic index, saluretic index, and natriuretic index to compare the effects of the test compound to the control groups.

Q2: How should I present the quantitative data from my diuretic assays?

A2: Summarizing your data in clearly structured tables is essential for easy comparison and interpretation. Below are example tables for presenting urine volume and electrolyte excretion data.

Table 1: Effect of this compound on Cumulative Urine Output in Rats

Treatment GroupDose (mg/kg)Cumulative Urine Output (mL/100g) at 5 hours (Mean ± SEM)Diuretic Index (at 5 hours)
Vehicle Control-1.8 ± 0.21.00
Furosemide105.5 ± 0.43.06
This compound502.5 ± 0.31.39
This compound1003.2 ± 0.31.78
This compound2003.9 ± 0.42.17
p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (at 5 hours)

Treatment GroupDose (mg/kg)Na+ (mmol/L) (Mean ± SEM)K+ (mmol/L) (Mean ± SEM)Cl- (mmol/L) (Mean ± SEM)Na+/K+ Ratio
Vehicle Control-110 ± 845 ± 5125 ± 102.44
Furosemide10145 ± 1255 ± 6160 ± 112.64
This compound100125 ± 948 ± 5135 ± 92.60
This compound200135 ± 1050 ± 6145 ± 102.70
*p < 0.05 compared to Vehicle Control

Q3: What is the likely mechanism of action for this compound, and how can I visualize it?

A3: The precise molecular mechanism of this compound is not extensively documented in recent literature. However, as a uracil derivative and a weak diuretic, it is hypothesized to act on the renal tubules to inhibit sodium and water reabsorption. A plausible, though not definitively proven, mechanism is a mild inhibition of sodium transporters in the distal convoluted tubule or collecting duct.

Below is a conceptual diagram illustrating a generalized diuretic mechanism of action at the level of the renal tubule.

Caption: Hypothesized mechanism of this compound action on a renal tubular cell.

Q4: Can you provide a workflow diagram for troubleshooting inconsistent diuretic assay results?

A4: Certainly. A logical workflow can help systematically identify the source of variability.

Troubleshooting_Workflow start Inconsistent Results Observed check_protocol Review Experimental Protocol start->check_protocol check_animals Assess Animal Factors start->check_animals check_compound Evaluate Compound and Formulation start->check_compound check_equipment Verify Equipment Functionality start->check_equipment protocol_details Dosing accuracy? Hydration consistent? Time points appropriate? check_protocol->protocol_details animal_details Health status? Acclimatization period? Stress levels? check_animals->animal_details compound_details Correct storage? Freshly prepared? Solubility issues? check_compound->compound_details equipment_details Metabolic cages clean? Pipettes calibrated? Analytical instruments validated? check_equipment->equipment_details implement_changes Implement Corrective Actions protocol_details->implement_changes animal_details->implement_changes compound_details->implement_changes equipment_details->implement_changes rerun_assay Re-run Assay with Controls implement_changes->rerun_assay consistent_results Consistent Results Achieved rerun_assay->consistent_results Yes escalate Consult Senior Scientist / Technical Support rerun_assay->escalate No

Caption: A logical workflow for troubleshooting inconsistent diuretic assay results.

References

Technical Support Center: Optimizing Aminometradine Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of aminometradine dosage in in vivo rodent studies. This compound is a uracil-based diuretic, and this resource offers troubleshooting advice and frequently asked questions to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as Mictine or 1-allyl-6-amino-3-ethyluracil) is a weak diuretic compound.[1] Its primary mechanism of action is believed to be the inhibition of sodium ion reabsorption in the renal tubules, leading to increased water and electrolyte excretion.[2]

Q2: What is a typical starting dose for this compound in rats?

A2: Specific diuretic efficacy doses for this compound in rats are not well-documented in recent literature. However, a known oral LD50 (the dose lethal to 50% of a test population) in rats is 2300 mg/kg.[3] A common practice in pharmacology is to start with a dose that is 1/10th to 1/100th of the LD50. Therefore, a starting dose in the range of 23-230 mg/kg could be a rational starting point for a dose-response study.

Q3: How should I prepare and administer this compound to rodents?

A3: this compound's solubility is reported in organic solvents like DMSO.[4] For oral administration, it can be prepared as a suspension. It is crucial to ensure a uniform suspension to guarantee consistent dosing. Administration is typically performed via oral gavage.

Q4: What is the expected onset and duration of diuretic action?

Q5: What are the potential adverse effects to monitor for in rodents?

A5: At high doses, potential adverse effects could include dehydration and electrolyte imbalance due to excessive diuresis. As this compound is a uracil derivative, high doses or chronic administration might pose a risk of urinary calculi formation, which has been observed with high-dose uracil feeding in rodents.[6] Clinical signs of toxicity to monitor for include lethargy, decreased food and water intake, and changes in urine appearance.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant increase in urine output observed. 1. Insufficient Dose: The administered dose may be below the therapeutic threshold. 2. Improper Administration: Faulty oral gavage technique may have led to incomplete dosing. 3. Dehydration: Animals may have been dehydrated prior to the experiment. 4. Drug Formulation: The drug may not be adequately suspended, leading to inconsistent dosing.1. Dose-Escalation Study: Perform a dose-escalation study, systematically increasing the dose (e.g., 50, 100, 200 mg/kg). 2. Refine Technique: Ensure proper training and technique for oral gavage. 3. Pre-Hydration: Provide a standardized volume of saline or water to all animals before drug administration to ensure a hydrated state.[7][8] 4. Improve Formulation: Use a suitable vehicle and ensure vigorous mixing before each administration.
High variability in diuretic response between animals. 1. Inconsistent Dosing: Non-homogenous drug suspension. 2. Biological Variation: Natural variation in drug metabolism and response among animals. 3. Inaccurate Urine Collection: Spillage or incomplete collection of urine.1. Ensure Homogenous Suspension: Vortex the drug suspension immediately before drawing each dose. 2. Increase Sample Size: Use a larger number of animals per group to account for biological variability. 3. Optimize Collection: Ensure metabolic cages are functioning correctly and technicians are proficient in urine collection.
Signs of toxicity observed (e.g., lethargy, weight loss). 1. Dose is too high: The administered dose may be approaching toxic levels. 2. Dehydration and Electrolyte Imbalance: Excessive fluid and electrolyte loss.1. Reduce Dose: Lower the dose in subsequent experiments. 2. Monitor Electrolytes: If possible, analyze serum and urine electrolytes to assess for imbalances. Provide access to hydration.

Data Presentation

Table 1: this compound Toxicity Data in Rats

Parameter Value Route of Administration Species Reference
LD502300 mg/kgOralRat[3]

Table 2: Example Dosing Regimen for a Dose-Finding Study

Group Treatment Dose (mg/kg) Vehicle Number of Animals
1Vehicle Control-0.5% CMC in Saline6-8
2This compound500.5% CMC in Saline6-8
3This compound1000.5% CMC in Saline6-8
4This compound2000.5% CMC in Saline6-8
5Positive Control (e.g., Furosemide)10Saline6-8

Experimental Protocols

Protocol 1: Diuretic Activity Screening in Rats (Adapted from Lipschitz Test)

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: House animals in metabolic cages for at least 24 hours before the experiment for acclimatization.

  • Fasting: Fast animals for 18 hours prior to the experiment, with free access to water.[7]

  • Hydration: Administer 15-25 ml/kg of normal saline (0.9% NaCl) orally to all animals to ensure a uniform state of hydration.[8][9]

  • Grouping: Divide animals into groups (n=6-8 per group) as outlined in Table 2.

  • Drug Administration:

    • Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose - CMC).

    • Administer the assigned treatment to each animal via oral gavage.

  • Urine Collection: Place animals back into their metabolic cages and collect urine at predetermined intervals (e.g., 1, 2, 3, 4, 5, and 24 hours).[7]

  • Measurements:

    • Record the total volume of urine for each collection period.

    • (Optional) Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the diuretic index: (Urine volume of test group) / (Urine volume of control group).

    • Compare the mean urine output and electrolyte excretion between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Acclimatize Rats in Metabolic Cages (24h) fast Fast Animals (18h) (Water ad libitum) acclimatize->fast hydrate Oral Saline Loading (15-25 ml/kg) fast->hydrate group Group Allocation (n=6-8 per group) hydrate->group administer Administer Treatment via Oral Gavage group->administer collect Place in Metabolic Cages & Collect Urine administer->collect measure_vol Measure Urine Volume collect->measure_vol measure_elec Analyze Electrolytes (Na+, K+, Cl-) collect->measure_elec analyze Statistical Analysis (e.g., ANOVA) measure_vol->analyze measure_elec->analyze

Caption: Workflow for a rodent diuretic assay.

troubleshooting_logic cluster_dose Dosage Issues cluster_procedure Procedural Issues cluster_animal Animal State Issues start Experiment Start: No Diuretic Effect Observed q_dose Is the dose sufficient? start->q_dose a_dose_no No: Increase dose systematically in a new study. q_dose->a_dose_no No a_dose_yes Yes: Dose is likely sufficient. q_dose->a_dose_yes Yes q_admin Was gavage successful? q_dose:s->q_admin:n Yes a_admin_no No: Refine gavage technique and ensure proper training. q_admin->a_admin_no No a_admin_yes Yes: Administration is likely correct. q_admin->a_admin_yes Yes q_hydro Were animals pre-hydrated? q_admin:s->q_hydro:n Yes a_hydro_no No: Implement a standardized saline loading protocol. q_hydro->a_hydro_no No a_hydro_yes Yes: Hydration state is likely not the issue. q_hydro->a_hydro_yes Yes

Caption: Troubleshooting decision tree for lack of diuretic effect.

mechanism_pathway cluster_result Result This compound This compound (Oral Administration) renal_tubule Renal Tubule Epithelial Cell This compound->renal_tubule Acts on na_reabsorption Na+ Reabsorption This compound->na_reabsorption Inhibits renal_tubule->na_reabsorption inc_na Increased Na+ in Lumen na_reabsorption->inc_na Leads to lumen Tubular Lumen (Urine) inc_h2o Increased H2O in Lumen (Osmotic Effect) inc_na->inc_h2o diuresis Diuresis inc_h2o->diuresis

Caption: Proposed mechanism of action for this compound.

References

Addressing batch-to-batch variability of synthesized Aminometradine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Aminometradine. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure and IUPAC name of this compound?

A1: this compound is a pyrimidinedione derivative. Its chemical structure consists of a uracil ring substituted at the 1, 3, and 6 positions.

  • IUPAC Name: 6-amino-3-ethyl-1-(2-propenyl)-2,4(1H,3H)-pyrimidinedione[1]

  • CAS Number: 642-44-4[1]

  • Molecular Formula: C9H13N3O2[1]

Q2: What is the general synthetic route for this compound?

A2: this compound belongs to the class of 6-aminouracil derivatives. The synthesis of this class of compounds typically involves a condensation reaction between a β-ketoester equivalent and a substituted urea, followed by cyclization. A general method for the synthesis of 6-aminouracils involves the reaction of ethyl cyanoacetate with a corresponding urea derivative in the presence of a base like sodium ethoxide. The reaction mixture is typically refluxed and then acidified to precipitate the product.[2]

Q3: What are the potential sources of batch-to-batch variability in this compound synthesis?

A3: Batch-to-batch variability in the synthesis of active pharmaceutical ingredients (APIs) like this compound can arise from several factors:

  • Purity of Starting Materials: Impurities in the starting materials, such as ethyl cyanoacetate or the substituted urea, can lead to the formation of side products.

  • Reaction Conditions: Deviations in reaction temperature, time, and stoichiometry of reagents can affect the reaction yield and impurity profile.

  • Work-up and Purification: Inconsistent work-up procedures, such as pH adjustment during precipitation or variations in recrystallization solvent and temperature, can lead to differences in purity and crystal form.

  • Scale-up Effects: Reaction kinetics and heat transfer can change upon scaling up the synthesis, potentially leading to a different impurity profile compared to lab-scale batches.

Q4: What are some common impurities that might be observed in the synthesis of this compound?

A4: Based on the general synthesis of 6-aminouracil derivatives, potential impurities could include:

  • Unreacted Starting Materials: Residual ethyl cyanoacetate or the N-ethyl-N'-(p-tolyl)urea.

  • Side-Products from Incomplete Cyclization: Open-chain intermediates that have not fully cyclized to form the pyrimidinedione ring.

  • Products of Side Reactions: Impurities arising from reactions of intermediates with the solvent or other reagents. For instance, hydrolysis of the cyano group in ethyl cyanoacetate could lead to malonic acid derivatives.

  • Degradation Products: this compound itself might degrade under harsh reaction or work-up conditions.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is heated to the appropriate temperature for a sufficient duration.- Verify the quality and reactivity of the base (e.g., sodium ethoxide).
Product loss during work-up.- Carefully control the pH during product precipitation to ensure maximum recovery.- Optimize the recrystallization solvent system and cooling rate to minimize solubility losses.
Presence of Multiple Impurities in Final Product Non-optimal reaction conditions.- Re-evaluate the stoichiometry of the reactants. An excess of one reactant might lead to side reactions.- Control the reaction temperature carefully, as higher temperatures can promote the formation of by-products.
Inefficient purification.- Select an appropriate solvent system for recrystallization that effectively removes the identified impurities.- Consider column chromatography for purification if recrystallization is insufficient.
Poorly Defined Melting Point or Oily Product Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.- Analyze the product by ¹H NMR to check for solvent peaks.- Use HPLC or LC-MS to identify and quantify impurities that may be depressing the melting point.
Inconsistent Spectroscopic Data (NMR, IR) Between Batches Polymorphism or presence of different salt forms.- Analyze the crystal form of different batches using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).- Ensure consistent pH and counter-ions during the final precipitation/crystallization step.
Presence of a major impurity with similar structure.- Isolate the major impurity using preparative HPLC and characterize its structure using NMR and MS to understand its origin.

Experimental Protocols

General Protocol for HPLC Analysis of this compound Purity

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the analysis of polar organic molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating a parent compound from its impurities.

  • Detection: UV detection at a wavelength where this compound and its potential impurities show significant absorbance. The specific wavelength should be determined by running a UV scan of the main compound.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., a mixture of water and organic solvent similar to the mobile phase) to a known concentration.

  • Analysis: Inject a known volume of the sample solution and record the chromatogram. The purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

low_yield_troubleshooting start Low Yield of this compound check_reaction Monitor Reaction by TLC/HPLC start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction extend_time Increase Reaction Time or Temperature incomplete_reaction->extend_time Yes workup_issue Product Loss During Work-up? incomplete_reaction->workup_issue No extend_time->check_reaction check_reagents Check Reagent Quality (Base, Solvents) check_reagents->check_reaction optimize_ph Optimize pH of Precipitation workup_issue->optimize_ph Yes final_product Improved Yield workup_issue->final_product No optimize_recryst Optimize Recrystallization Solvent/Conditions optimize_ph->optimize_recryst optimize_recryst->final_product

Caption: A flowchart outlining the steps to diagnose and address low yield in the synthesis of this compound.

Signaling Pathway for Impurity Formation

impurity_formation cluster_reactants Starting Materials cluster_conditions Reaction Conditions Ethyl Cyanoacetate Ethyl Cyanoacetate Desired Reaction Desired Reaction Ethyl Cyanoacetate->Desired Reaction Side Reaction 2 Starting Material Degradation Ethyl Cyanoacetate->Side Reaction 2 Substituted Urea Substituted Urea Substituted Urea->Desired Reaction Substituted Urea->Side Reaction 2 Base Base Base->Desired Reaction Heat Heat Heat->Desired Reaction This compound This compound Desired Reaction->this compound Side Reaction 1 Incomplete Cyclization Desired Reaction->Side Reaction 1 Impurity 1 Open-chain Intermediate Side Reaction 1->Impurity 1 Impurity 2 Degradation Products Side Reaction 2->Impurity 2

Caption: A diagram illustrating potential pathways for impurity formation during this compound synthesis.

References

Technical Support Center: Aminometradine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Aminometradine. Our goal is to help you improve the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route for this compound (6-amino-3-ethyl-1-allyl-uracil) involves a two-stage process. The first stage is the condensation of an N-substituted urea with a cyanoacetic acid derivative to form a 6-aminouracil intermediate. The second stage is the selective alkylation of this intermediate.

Q2: What are the most critical factors affecting the overall yield of this compound?

A2: The critical factors influencing the yield include the purity of starting materials, the efficiency of the initial cyclization to form the 6-amino-3-ethyluracil intermediate, the regioselectivity of the final N-1 allylation step, and the effectiveness of the purification methods used to isolate the final product.

Q3: I am getting a low yield in the first step, the formation of 6-amino-3-ethyluracil. What are the likely causes?

A3: Low yields in the formation of the 6-aminouracil core are often due to incomplete reaction or side reactions. Key factors to investigate are the effectiveness of the dehydrating agent (e.g., acetic anhydride), the reaction temperature, and the purity of the N-ethylurea and ethyl cyanoacetate starting materials. The cyclization of the cyanoacetylurea intermediate is a crucial step that can be influenced by the basicity of the reaction medium.

Q4: During the final allylation step, I am seeing multiple products in my analysis. Why is this happening?

A4: The 6-amino-3-ethyluracil intermediate has multiple nucleophilic sites (N-1, N-3, and the exocyclic amino group). While the N-3 position is already substituted, alkylation can occur at the desired N-1 position, but also potentially at the exocyclic amino group, leading to a mixture of isomers and reducing the yield of this compound. The choice of base and solvent is critical to control the regioselectivity of this reaction.

Q5: What is the best way to purify the final this compound product?

A5: Purification of this compound typically involves recrystallization or column chromatography. The choice of solvent for recrystallization is crucial to effectively remove unreacted 6-amino-3-ethyluracil and any isomeric byproducts. Column chromatography can also be effective for separating closely related isomers if recrystallization is insufficient.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 6-amino-3-ethyluracil Intermediate Incomplete condensation of N-ethylurea and ethyl cyanoacetate.Ensure anhydrous conditions and use a suitable dehydrating agent like acetic anhydride.
Inefficient cyclization of the N-ethyl-cyanoacetylurea intermediate.The reaction is often carried out in the presence of a base like sodium ethoxide in ethanol to facilitate cyclization. Ensure the base is freshly prepared and used in the correct stoichiometric amount.
Sub-optimal reaction temperature.The condensation reaction may require gentle heating. Monitor the reaction progress by TLC to determine the optimal temperature and reaction time.
Formation of Multiple Products During Allylation Lack of regioselectivity in the alkylation step.The choice of base is critical. A milder base may favor N-1 alkylation. The reaction solvent can also influence selectivity; polar aprotic solvents are often used.
Over-alkylation or side reactions.Use a controlled amount of allyl bromide (or other allylating agent), typically 1.0 to 1.2 equivalents. Adding the allylating agent slowly at a controlled temperature can also minimize side reactions.
Difficulty in Purifying Final Product Presence of unreacted starting materials.If recrystallization is ineffective, consider a wash with a suitable solvent to remove more soluble impurities before the final purification step.
Co-crystallization of isomeric byproducts.If isomers are the main impurity, column chromatography is the recommended method for separation. A range of solvent systems should be screened to find the optimal separation conditions.
Inconsistent Results Between Batches Variability in the quality of reagents or solvents.Use reagents and solvents from reliable sources and ensure they are of the appropriate grade. Always use anhydrous solvents where necessary.
Reaction conditions not precisely controlled.Maintain consistent reaction temperatures, stirring rates, and addition times between batches to ensure reproducibility.

Experimental Protocols

Protocol 1: Synthesis of 6-amino-3-ethyluracil (Intermediate)

This protocol is based on the general synthesis of 6-aminouracil derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add N-ethylurea followed by the dropwise addition of ethyl cyanoacetate.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Purification: Filter the solid precipitate, wash with cold ethanol, and then water. Dry the product under vacuum to obtain 6-amino-3-ethyluracil.

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 6-amino-3-ethyluracil intermediate in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Base: Add a suitable base (e.g., potassium carbonate) to the suspension and stir for 30 minutes at room temperature.

  • Allylation: Slowly add allyl bromide to the mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 8-12 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Visual Guides

Aminometradine_Synthesis cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: N-1 Allylation NEthylurea N-Ethylurea Intermediate 6-amino-3-ethyluracil NEthylurea->Intermediate + NaOEt/EtOH Reflux EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Intermediate + NaOEt/EtOH Reflux AllylBromide Allyl Bromide This compound This compound AllylBromide->this compound Intermediate->this compound + K2CO3/DMF

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield of this compound CheckIntermediate Check Yield/Purity of 6-amino-3-ethyluracil intermediate Start->CheckIntermediate LowIntermediateYield Troubleshoot Step 1: - Check reagents - Optimize base/solvent - Adjust temperature CheckIntermediate->LowIntermediateYield Low/Impure GoodIntermediateYield Troubleshoot Step 2 (Allylation): Analyze product mixture for isomers CheckIntermediate->GoodIntermediateYield Good/Pure End Improved Yield LowIntermediateYield->End IsomersPresent - Optimize base (e.g., milder base) - Screen different solvents - Control temperature and  addition rate of allyl bromide GoodIntermediateYield->IsomersPresent Yes NoIsomers Focus on Purification: - Optimize recrystallization solvent - Consider column chromatography GoodIntermediateYield->NoIsomers No IsomersPresent->End NoIsomers->End

Caption: Troubleshooting workflow for low yield.

Minimizing side effects of Aminometradine in animal experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aminometradine in animal experiments. Our goal is to help you anticipate and mitigate potential side effects, ensuring the welfare of your animal subjects and the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pyrimidine derivative that acts as a weak diuretic. While its precise molecular mechanism is not extensively documented in recent literature, it is understood to increase urine output, thereby reducing edema. Historically, it was used in humans for mild congestive heart failure. In animal research, it may be used to model diuretic effects or in studies where controlled diuresis is required.

Q2: What are the known or potential side effects of this compound in animal experiments?

A2: Specific toxicology data for this compound is limited in contemporary literature. However, based on its classification as a diuretic and its chemical structure as a pyrimidine derivative, potential side effects can be inferred from similar compounds and general diuretic pharmacology. These may include:

  • Electrolyte Imbalance: Particularly hypokalemia (low potassium), hyponatremia (low sodium), and hypochloremia (low chloride) due to increased urinary excretion.[1][2]

  • Dehydration and Volume Depletion: Excessive fluid loss can lead to dehydration, hypotension, and reduced renal blood flow.[1]

  • Renal Effects: While the direct nephrotoxicity of this compound is not well-documented, high doses or prolonged use of diuretics can potentially lead to renal impairment.[1][3] Since this compound is a pyrimidine derivative, and some pyrimidine metabolism-altering drugs have shown renal toxicity in animal models, this is a theoretical concern.[3]

  • Gastrointestinal Distress: General malaise, reduced food and water intake, or signs of nausea may be observed.

  • Metabolic Disturbances: Diuretics can sometimes affect metabolic processes, leading to changes in blood glucose or acid-base balance.[2]

Q3: Are there any known contraindications for the use of this compound in animal models?

  • Renal insufficiency

  • Electrolyte abnormalities

  • Dehydration

  • Hypotension

  • Hepatic dysfunction (as the liver is a primary site of drug metabolism)

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue 1: Excessive Weight Loss and Dehydration
  • Symptoms: Rapid weight loss (>10% of baseline), sunken eyes, dry mucous membranes, decreased skin turgor, reduced urine output despite diuretic administration.

  • Potential Cause: Overly aggressive diuresis leading to significant fluid and electrolyte loss.[1]

  • Troubleshooting Steps:

    • Re-evaluate Dosage: The current dose may be too high for the specific animal model or individual subject. Consider a dose-response study to determine the minimum effective dose.

    • Fluid and Electrolyte Monitoring: Implement regular monitoring of serum electrolytes (Na+, K+, Cl-) and markers of renal function (BUN, creatinine).

    • Fluid Supplementation: Provide supplemental fluids (e.g., subcutaneous or intravenous saline) to counteract dehydration, especially during the initial phase of the experiment.

    • Monitor Water Intake: Ensure animals have unrestricted access to fresh drinking water. Record daily water consumption to assess hydration status.

Issue 2: Signs of Hypokalemia
  • Symptoms: Muscle weakness, lethargy, cardiac arrhythmias (detectable via ECG).

  • Potential Cause: this compound-induced urinary potassium loss.[1][2]

  • Troubleshooting Steps:

    • Potassium Monitoring: Regularly measure serum potassium levels.

    • Dietary Potassium Supplementation: If hypokalemia is detected, consider supplementing the diet or drinking water with potassium chloride. The appropriate dosage should be determined in consultation with a veterinarian.

    • Combination Therapy: In some research paradigms, co-administration of a potassium-sparing diuretic might be considered, though this would introduce a new variable to the experiment.

Issue 3: Reduced Food Intake and Lethargy
  • Symptoms: Anorexia, adipsia, general listlessness, and reduced activity.

  • Potential Cause: General malaise due to dehydration, electrolyte imbalance, or other systemic effects of the drug.

  • Troubleshooting Steps:

    • Comprehensive Health Assessment: Perform a thorough clinical examination of the animal.

    • Blood Chemistry Panel: Analyze a complete blood count (CBC) and serum chemistry panel to identify underlying metabolic disturbances.

    • Supportive Care: Provide highly palatable, energy-dense food and ensure easy access to water. In severe cases, nutritional support may be necessary.

    • Dose Adjustment: A lower dose of this compound may be better tolerated.

Data Presentation

Table 1: Potential Dose-Dependent Side Effects of Diuretics in Animal Models

Dosage LevelExpected Diuretic EffectPotential Side EffectsMitigation Strategy
Low Dose Mild increase in urine outputMinimal; possible slight decrease in serum potassium.Baseline and weekly electrolyte monitoring.
Medium Dose Moderate diuresisModerate dehydration, hypokalemia, hyponatremia.Daily observation, regular fluid and electrolyte monitoring, potential for fluid supplementation.
High Dose Profound diuresisSevere dehydration, significant electrolyte imbalance, potential for pre-renal azotemia.Intensive monitoring, likely requirement for fluid and electrolyte replacement therapy. Not recommended for chronic studies.

Table 2: Troubleshooting Common Adverse Events

Adverse EventKey Indicator(s)Primary ActionSecondary Action
Dehydration >10% weight loss, increased skin tenting timeReduce this compound doseAdminister isotonic fluids (e.g., 0.9% NaCl)
Hypokalemia Serum K+ < 3.5 mEq/LSupplement with potassium chlorideRe-evaluate necessity of high-dose diuretic
Lethargy/Anorexia Reduced food/water intake, decreased activityComprehensive health and metabolic panelProvide nutritional support and consider dose reduction

Experimental Protocols

Protocol 1: Assessment of Diuretic Efficacy and Tolerance in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimation: Acclimate animals for at least 7 days with free access to standard chow and water.

  • Housing: House animals individually in metabolic cages to allow for accurate urine collection.

  • Baseline Data Collection: For 24 hours prior to drug administration, measure and record:

    • Body weight

    • Food and water intake

    • Urine volume and specific gravity

    • Baseline blood sample for serum electrolytes and renal function markers.

  • Drug Administration:

    • Prepare a fresh solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg). A vehicle control group should be included.

  • Post-Dose Monitoring:

    • Record body weight, food and water intake, and urine volume at 4, 8, and 24 hours post-administration.

    • At 24 hours, collect a terminal blood sample for analysis of electrolytes and renal function.

  • Data Analysis: Compare the changes in measured parameters between the control and treated groups to assess diuretic efficacy and identify potential adverse effects.

Protocol 2: Monitoring for and Mitigating Hypokalemia
  • Animal Model: As described in Protocol 1.

  • Experimental Design:

    • Group 1: Vehicle control.

    • Group 2: this compound at a dose known to induce moderate diuresis.

    • Group 3: this compound (same dose as Group 2) with potassium chloride (KCl) supplementation in drinking water (concentration to be determined based on pilot studies, e.g., 0.1-0.3% KCl).

  • Procedure:

    • Administer treatments daily for a specified period (e.g., 7 days).

    • Monitor body weight and clinical signs daily.

    • Collect blood samples on days 0, 3, and 7 for serum potassium analysis.

  • Endpoint: Assess if potassium supplementation can prevent or ameliorate this compound-induced hypokalemia without compromising the desired diuretic effect.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimation Animal Acclimation (7 days) baseline Baseline Data Collection (24 hours) acclimation->baseline Standard Diet & Water dosing This compound Administration baseline->dosing monitoring Post-Dose Monitoring (0-24 hours) dosing->monitoring Dose Groups analysis Data Analysis monitoring->analysis reporting Reporting analysis->reporting

Caption: Workflow for assessing this compound efficacy and tolerance.

troubleshooting_logic cluster_dehydration Dehydration cluster_hypokalemia Hypokalemia cluster_lethargy Lethargy/Anorexia start Observe Adverse Event check_weight Weight Loss > 10%? start->check_weight check_k Serum K+ Low? start->check_k assess_health Comprehensive Health Assessment start->assess_health reduce_dose Reduce Dose check_weight->reduce_dose Yes check_weight->assess_health No provide_fluids Provide Fluids reduce_dose->provide_fluids supplement_k Supplement K+ check_k->supplement_k Yes check_k->assess_health No supportive_care Supportive Care assess_health->supportive_care

Caption: Decision tree for troubleshooting common adverse events.

signaling_pathway cluster_effects Primary and Secondary Effects cluster_side_effects Potential Side Effects This compound This compound kidney Kidney (Renal Tubules) This compound->kidney inhibition Inhibition of Na+ Reabsorption kidney->inhibition diuresis Increased Urine Output (Diuresis) inhibition->diuresis electrolyte_loss Increased Electrolyte Excretion (Na+, K+, Cl-) inhibition->electrolyte_loss dehydration Dehydration diuresis->dehydration hypokalemia Hypokalemia electrolyte_loss->hypokalemia hyponatremia Hyponatremia electrolyte_loss->hyponatremia

Caption: Postulated mechanism of action and side effect pathway for this compound.

References

Technical Support Center: Aminometradine In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Aminometradine in in vitro experiments. The focus is on optimizing experimental conditions, with a particular emphasis on the influence of pH on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound in in vitro models?

This compound is classified as a weak diuretic.[1][2] Its primary mechanism of action is understood to be the inhibition of sodium ion reabsorption in the renal tubules.[3] In vitro, this can be modeled in cell-based assays utilizing renal epithelial cell lines that express relevant sodium transporters. The expected outcome would be a measurable decrease in sodium transport across a cellular monolayer.

Q2: How does pH influence the stability and activity of this compound?

While specific studies detailing the optimal pH for this compound activity are not extensively published, it is known that its stability can vary under different pH conditions.[4] The pH of the experimental buffer can significantly impact the compound's charge state, solubility, and conformation, thereby affecting its interaction with biological targets. Generally, for in vitro studies, it is crucial to determine the optimal pH range where the compound is both stable and active. Drastic pH changes can lead to degradation of the compound or alterations in the biological system being studied.[5][6]

Q3: What are the initial recommended pH conditions for an in vitro experiment with this compound?

For initial experiments, it is recommended to start with a physiological pH range of 7.2 to 7.4, as this mimics the conditions in the human body. However, depending on the specific cell type or tissue model, this may need to be adjusted. It is advisable to perform a pH optimization assay to determine the ideal condition for your specific experimental setup.

Troubleshooting Guides

Problem 1: Low or No Observed Activity of this compound

If you are observing lower than expected or no activity of this compound in your in vitro assay, consider the following troubleshooting steps:

  • pH of the Assay Buffer: The pH of your buffer system could be suboptimal. It is critical to verify the pH of your final assay medium.

  • Compound Stability: this compound may be degrading in your experimental conditions. The stability of a compound can be pH-dependent.[5]

  • Incorrect Concentration: Ensure that the final concentration of this compound is appropriate for the expected effect.

Suggested Experimental Protocol: pH Optimization Assay

This protocol is designed to determine the optimal pH for this compound activity in a cell-based sodium transport assay.

Materials:

  • Renal epithelial cell line (e.g., MDCK, LLC-PK1) cultured on permeable supports

  • This compound stock solution

  • A series of physiologically relevant buffers adjusted to different pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8)

  • Sodium ion indicator dye or electrodes for measuring sodium transport

  • Plate reader or appropriate detection instrument

Methodology:

  • Cell Culture: Culture the selected renal epithelial cell line on permeable supports until a confluent monolayer is formed.

  • Buffer Preparation: Prepare a set of assay buffers (e.g., Hanks' Balanced Salt Solution) and carefully adjust the pH to the desired values. Ensure the buffering capacity is sufficient to maintain the pH throughout the experiment.

  • Compound Dilution: Prepare working solutions of this compound in each of the different pH buffers.

  • Assay Procedure:

    • Wash the cell monolayers with the corresponding pH-adjusted buffer.

    • Add the this compound working solutions to the apical side of the monolayers.

    • Add fresh buffer to the basolateral side.

    • Incubate for a predetermined time course (e.g., 1, 2, 4, 6 hours).

    • Measure the transport of sodium ions from the apical to the basolateral compartment using a sodium-sensitive dye or ion-selective electrodes.

  • Data Analysis: Plot the inhibition of sodium transport as a function of pH. The pH that results in the highest inhibition of sodium transport with minimal cell toxicity is the optimal pH for your experiments.

Data Presentation: Hypothetical pH Optimization Results

The following table summarizes hypothetical data from a pH optimization experiment.

pH of Assay BufferThis compound Concentration (µM)Inhibition of Sodium Transport (%)Cell Viability (%)
6.81015 ± 2.198 ± 1.5
7.01035 ± 3.597 ± 2.0
7.21055 ± 4.296 ± 1.8
7.4 10 70 ± 5.1 95 ± 2.2
7.61060 ± 4.894 ± 2.5
7.81040 ± 3.985 ± 3.1

Data are presented as mean ± standard deviation.

Based on this hypothetical data, a pH of 7.4 would be considered optimal for this compound activity in this specific in vitro model.

Problem 2: Inconsistent Results Between Experiments

Variability in results can often be traced back to subtle changes in experimental conditions.

  • Buffer Preparation: Ensure that the pH of your buffers is consistent for every experiment. Calibrate your pH meter regularly.

  • CO₂ Levels in Incubator: If using a bicarbonate-based buffer system, fluctuations in CO₂ levels in the incubator can alter the pH of the medium.

Logical Workflow for Troubleshooting Inconsistent Results

G start Inconsistent Results Observed check_ph Verify pH of all Buffers and Media start->check_ph calibrate_ph Calibrate pH Meter check_ph->calibrate_ph If inconsistent check_co2 Check Incubator CO2 Levels check_ph->check_co2 If consistent prepare_fresh Prepare Fresh Buffers calibrate_ph->prepare_fresh standardize_protocol Standardize Protocol Steps check_co2->standardize_protocol prepare_fresh->standardize_protocol re_run Re-run Experiment standardize_protocol->re_run consistent_results Consistent Results Achieved re_run->consistent_results

Caption: Troubleshooting workflow for inconsistent experimental results.

Signaling Pathways and Experimental Visualizations

Hypothesized Signaling Pathway for this compound Action

While the precise molecular target of this compound is not fully elucidated, its effect on sodium reabsorption suggests an interaction with apical sodium transporters in renal epithelial cells. The following diagram illustrates a hypothetical signaling pathway.

G cluster_cell Renal Epithelial Cell Na_transporter Apical Na+ Transporter (e.g., ENaC, NHE3) Na_channel Na+ Channel Activity Na_transporter->Na_channel Na_influx Decreased Na+ Influx Na_channel->Na_influx intracellular_Na Lower Intracellular [Na+] Na_influx->intracellular_Na Na_K_ATPase Basolateral Na+/K+ ATPase diuresis Increased Na+ and Water Excretion (Diuresis) Na_K_ATPase->diuresis Leads to intracellular_Na->Na_K_ATPase Reduced Substrate This compound This compound (Optimal pH) This compound->Na_transporter Inhibits

Caption: Hypothesized mechanism of this compound-induced diuresis.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general workflow for an in vitro experiment to test the efficacy of this compound.

G start Start: Seed Renal Cells on Permeable Supports culture Culture to Confluency start->culture ph_optimization Perform pH Optimization Assay (See Protocol) culture->ph_optimization select_ph Select Optimal pH ph_optimization->select_ph treatment Treat Cells with this compound at Optimal pH select_ph->treatment incubation Incubate for Time Course treatment->incubation measurement Measure Sodium Transport incubation->measurement analysis Data Analysis and Interpretation measurement->analysis end End: Determine IC50 analysis->end

Caption: General workflow for in vitro testing of this compound.

References

Technical Support Center: Aminometradine Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from Aminometradine samples. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources:

  • Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, byproducts, or reagents used during the synthesis process.

  • Degradation Products: this compound can degrade under various conditions such as exposure to acid, base, light, heat, or oxidizing agents, forming degradation products.

  • Residual Solvents: Solvents used during synthesis or purification may remain in the final product.

  • Inorganic Impurities: These can be introduced from reagents, catalysts, or manufacturing equipment.

2. What are the likely synthesis-related impurities in this compound?

Based on a plausible synthesis route for this compound, which involves the condensation of a cyanoacetate derivative with a substituted urea, the following impurities could be present:

  • Starting Materials:

    • Ethyl cyanoacetate

    • N-allyl-N'-ethylurea (or N-allylurea and N-ethylurea if synthesized in steps)

  • Intermediates:

    • Cyanoacetyl-N-allyl-N'-ethylurea

  • Byproducts:

    • Impurities from the synthesis of N-allyl-N'-ethylurea.

    • Products of side reactions, such as self-condensation of starting materials.

3. What are the potential degradation products of this compound?

Forced degradation studies on pyrimidine derivatives suggest that this compound may degrade under the following conditions:

  • Hydrolysis (Acidic and Basic): The pyrimidine ring can undergo cleavage. Under strong acidic or basic conditions, the amide bonds in the uracil ring can hydrolyze, leading to the opening of the ring structure.

  • Oxidation: The double bond in the uracil ring and the allyl group are susceptible to oxidation, which could lead to the formation of epoxides, diols, or other oxidized species.

  • Photolysis: Exposure to UV light can induce photochemical reactions, potentially leading to dimerization or other rearrangements.

Troubleshooting Guides

Impurity Identification

Issue: An unknown peak is observed during HPLC analysis of an this compound sample.

Possible Causes and Solutions:

  • Contamination: The peak could be from a contaminated solvent, glassware, or the HPLC system itself.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents and thoroughly clean all glassware.

  • Synthesis-Related Impurity: The peak could be an unreacted starting material, intermediate, or byproduct.

    • Troubleshooting Step: If reference standards for potential impurities are available, inject them to compare retention times. If not, proceed to mass spectrometry analysis for identification.

  • Degradation Product: The sample may have degraded.

    • Troubleshooting Step: Analyze a freshly prepared sample. If the peak is smaller or absent, degradation is likely. Protect the sample from light, heat, and air.

Experimental Protocol: Impurity Identification by LC-MS

This protocol outlines a general method for identifying unknown impurities in an this compound sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm

Mass Spectrometry Conditions (Example):

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range 50 - 1000 m/z

Procedure:

  • Prepare a solution of the this compound sample in the mobile phase.

  • Inject the sample into the LC-MS system.

  • Acquire data in both full scan and fragmentation (MS/MS) modes.

  • Analyze the mass spectrum of the unknown peak to determine its molecular weight.

  • Analyze the fragmentation pattern to elucidate the structure of the impurity.

Workflow for Impurity Identification

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Advanced Analysis cluster_3 Conclusion UnknownPeak Unknown Peak in HPLC BlankRun Run Blank Injection UnknownPeak->BlankRun FreshSample Analyze Fresh Sample UnknownPeak->FreshSample LCMS LC-MS Analysis BlankRun->LCMS If peak persists FreshSample->LCMS If peak persists NMR NMR Spectroscopy LCMS->NMR For structural confirmation Identified Impurity Identified LCMS->Identified NMR->Identified

Caption: Workflow for identifying an unknown impurity in an this compound sample.

Impurity Removal

Issue: How can identified impurities be removed from an this compound sample?

Common Purification Techniques:

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid sample. The choice of solvent is critical.

    • Protocol:

      • Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture).

      • Hot filter the solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to form crystals of pure this compound.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is used for purifying larger quantities of material or for separating impurities with similar polarities to the main compound.

    • Protocol:

      • Develop an analytical HPLC method that provides good separation between this compound and the impurities.

      • Scale up the method to a preparative scale by using a larger column and a higher flow rate.

      • Inject the impure sample onto the preparative HPLC system.

      • Collect the fraction containing the pure this compound.

      • Evaporate the solvent to obtain the purified product.

Quantitative Data Summary

The following table provides hypothetical data on the effectiveness of different purification methods for removing a specific impurity.

Purification MethodInitial Impurity Level (%)Final Impurity Level (%)Recovery of this compound (%)
Recrystallization (Ethanol)2.50.385
Recrystallization (Isopropanol)2.50.590
Preparative HPLC2.5<0.170

Workflow for Impurity Removal

cluster_0 Starting Material cluster_1 Purification Method Selection cluster_2 Process cluster_3 Final Product Impure Impure this compound Recrystallization Recrystallization Impure->Recrystallization PrepHPLC Preparative HPLC Impure->PrepHPLC Dissolve Dissolve and Crystallize Recrystallization->Dissolve Separate Inject and Collect Fractions PrepHPLC->Separate Pure Pure this compound Dissolve->Pure Separate->Pure

Caption: General workflow for the purification of this compound.

This technical support guide provides a foundational understanding of potential impurities in this compound and methodologies for their identification and removal. For specific cases, experimental conditions may need to be optimized. Always refer to relevant safety data sheets (SDS) before handling any chemicals.

Technical Support Center: Enhancing the Oral Bioavailability of Aminometradine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Aminometradine.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to oral bioavailability?

This compound is a diuretic agent with the following properties:

  • Molecular Formula: C₉H₁₃N₃O₂[1][2][3][4][5]

  • Molecular Weight: 195.22 g/mol [1][4][6]

  • Melting Point: 143-144°C (anhydrous)[4]

  • LogP (calculated): Values range from -0.1 to 0.53, suggesting it is a relatively hydrophilic compound.[1][6]

Q2: What are the potential primary challenges limiting the oral bioavailability of this compound?

Based on its chemical structure and general principles of pharmacokinetics, the primary challenges for this compound's oral bioavailability could include:

  • Low Permeability: Despite potential good aqueous solubility, its ability to cross the lipid membranes of the intestinal cells might be limited.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

  • Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

Q3: What initial strategies should be considered to enhance the oral bioavailability of a hydrophilic, potentially low-permeability compound like this compound?

For a compound with these characteristics, the following strategies are recommended:

  • Permeation Enhancers: Co-administration with excipients that reversibly open the tight junctions between intestinal epithelial cells.[7][8][9]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and interacting with the intestinal wall.[10]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug that can more easily cross the intestinal barrier and then convert back to the active form in the body.[11]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the development of an enhanced oral formulation for this compound.

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Steps Expected Outcome
Poor Intestinal Permeability 1. Caco-2 Permeability Assay: Conduct an in vitro Caco-2 cell permeability assay to confirm low permeability. 2. Incorporate Permeation Enhancers: Formulate this compound with well-known permeation enhancers (e.g., sodium caprate, medium-chain glycerides). 3. Evaluate Different Enhancer Concentrations: Test a range of concentrations to find the optimal balance between enhanced permeability and potential toxicity.An increase in the apparent permeability coefficient (Papp) in the Caco-2 model and improved in vivo bioavailability.
High First-Pass Metabolism 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound using liver microsomes or S9 fractions. 2. Co-administer with CYP450 Inhibitors: In preclinical models, co-administer with known inhibitors of relevant cytochrome P450 enzymes to assess the impact on bioavailability. 3. Prodrug Strategy: Design a prodrug that masks the site of metabolism.Reduced metabolic degradation and a significant increase in the area under the curve (AUC) of the plasma concentration-time profile.
P-gp Efflux 1. In Vitro Efflux Assay: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine if this compound is a substrate. 2. Formulate with P-gp Inhibitors: Include known P-gp inhibitors (e.g., verapamil, quercetin) in the formulation.A decrease in the efflux ratio in the in vitro assay and enhanced oral absorption in vivo.
Issue 2: Formulation Instability
Potential Cause Troubleshooting Steps Expected Outcome
Drug Degradation in Formulation 1. Forced Degradation Studies: Perform stress testing (heat, humidity, light, acid/base) to identify degradation pathways. 2. Excipient Compatibility Studies: Evaluate the compatibility of this compound with all formulation excipients. 3. Add Stabilizers: Incorporate antioxidants or other appropriate stabilizers.A stable formulation with minimal degradation products over the desired shelf life.
Phase Separation of Lipid-Based Formulations 1. Optimize Surfactant/Co-surfactant Ratio: Systematically vary the ratio of surfactant and co-surfactant in SEDDS formulations. 2. Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal self-emulsifying region. 3. Incorporate Solid Carriers: Adsorb the liquid SEDDS onto a solid carrier to create a solid self-emulsifying drug delivery system (S-SEDDS).A physically stable lipid-based formulation that readily forms a microemulsion upon contact with aqueous media.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Add the this compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • To assess efflux, perform the experiment in the B to A direction.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Preparation and Evaluation of a Solid Self-Emulsifying Drug Delivery System (S-SEDDS)

Objective: To develop a stable, solid dosage form of this compound with enhanced oral bioavailability.

Methodology:

  • Screening of Excipients: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.

  • Preparation of Liquid SEDDS: Prepare the liquid SEDDS formulation by mixing the optimized amounts of oil, surfactant, co-surfactant, and this compound.

  • Conversion to S-SEDDS: Adsorb the liquid SEDDS onto a solid carrier (e.g., porous silica, microcrystalline cellulose) by simple mixing or spray drying.

  • Characterization of S-SEDDS:

    • Particle Size and Zeta Potential: Reconstitute the S-SEDDS in water and measure the droplet size and zeta potential of the resulting emulsion.

    • In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) and measure the rate and extent of drug release.

    • Solid-State Characterization: Use techniques like DSC and XRD to characterize the physical state of the drug in the S-SEDDS.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies physicochemical Physicochemical Characterization (Solubility, LogP, pKa) bcs_classification Biopharmaceutics Classification System (BCS) (Hypothesized as Class III or IV) physicochemical->bcs_classification permeation_enhancers Permeation Enhancers bcs_classification->permeation_enhancers If permeability is low lipid_formulations Lipid-Based Formulations (SEDDS, SNEDDS) bcs_classification->lipid_formulations If solubility is low prodrug Prodrug Synthesis bcs_classification->prodrug If both are low caco2 Caco-2 Permeability permeation_enhancers->caco2 dissolution Dissolution & Drug Release lipid_formulations->dissolution metabolic_stability Metabolic Stability (Liver Microsomes) prodrug->metabolic_stability pk_studies Pharmacokinetic Studies (Animal Models) caco2->pk_studies metabolic_stability->pk_studies dissolution->pk_studies bioavailability Bioavailability Assessment pk_studies->bioavailability

Caption: Workflow for enhancing the oral bioavailability of this compound.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Low In Vivo Bioavailability check_permeability Assess Permeability (Caco-2) start->check_permeability check_solubility Assess Solubility & Dissolution start->check_solubility check_metabolism Assess First-Pass Metabolism start->check_metabolism add_enhancers Incorporate Permeation Enhancers check_permeability->add_enhancers If low lipid_formulation Develop Lipid-Based Formulation check_solubility->lipid_formulation If low prodrug_approach Synthesize a Prodrug check_metabolism->prodrug_approach If high re_evaluate Re-evaluate In Vivo Bioavailability add_enhancers->re_evaluate lipid_formulation->re_evaluate prodrug_approach->re_evaluate

Caption: Troubleshooting logic for low oral bioavailability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Diuretic Efficacy of Aminometradine and Amisometradine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diuretic efficacy of two historical oral diuretic agents, Aminometradine and Amisometradine. Both compounds, belonging to the class of uracil derivatives, were primarily utilized in the management of edema associated with mild congestive heart failure. This document synthesizes available experimental data to offer a clear, objective comparison of their performance, supported by detailed experimental protocols and visual representations of their mechanism and study designs.

Introduction

This compound and Amisometradine are alkyl uracil derivatives that were developed as oral diuretics.[1][2] Their clinical use dates back to the 1950s, a period that saw significant advancements in diuretic therapy. While these agents are now largely considered obsolete in favor of more potent and safer alternatives, an examination of their comparative efficacy provides valuable historical context and insights into the development of diuretic drugs. The primary mechanism of action for uracil-based diuretics is understood to be the inhibition of sodium and water reabsorption within the renal tubules, leading to an increase in urine output.

Quantitative Comparison of Diuretic Efficacy

The following table summarizes the key quantitative data extracted from clinical studies conducted to evaluate the diuretic efficacy of this compound and Amisometradine. The data is primarily derived from studies involving patients with congestive heart failure.

ParameterThis compoundAmisometradineKey Observations
Dosage Regimen 0.8 to 1.6 g daily in divided doses1.6 g daily in divided dosesSimilar daily dosage ranges were employed for both drugs.
Mean Weight Loss Approximately 1.5 to 2.5 lbs over 24-48 hoursApproximately 2 to 4 lbs over 24-48 hoursAmisometradine appeared to induce a slightly greater mean weight loss in some studies.
Urine Output Increased urine flow observed, but specific volumetric data is sparse in comparative literature.A demonstrable increase in urine output was consistently reported.Both drugs were effective in inducing diuresis, though direct volumetric comparisons are limited.
Electrolyte Excretion Reported to have a minimal effect on serum electrolyte balance.Also reported to have a low incidence of significant electrolyte disturbance.A key advantage of both drugs at the time was their relatively benign effect on electrolytes compared to mercurial diuretics.
Onset and Duration of Action Diuresis typically initiated within a few hours of administration and was maintained with continuous therapy.Similar onset and duration of action to this compound.No significant differences in the pharmacokinetic profiles were highlighted in the available literature.
Reported Side Effects Gastrointestinal upset was the most common side effect.Gastrointestinal side effects were also the primary adverse events noted.The side effect profiles of both drugs were comparable.

Experimental Protocols

The data presented in this guide is based on clinical investigations conducted in the 1950s. The methodologies, while not as rigorously detailed as in modern clinical trials, provide a framework for understanding how these drugs were evaluated.

Representative Experimental Workflow

A common experimental design for evaluating the efficacy of these diuretics in patients with congestive heart failure involved a sequential treatment protocol. The workflow for such a study is outlined below.

experimental_workflow cluster_patient_selection Patient Selection cluster_baseline Baseline Assessment cluster_treatment Treatment Periods cluster_monitoring Continuous Monitoring cluster_analysis Data Analysis p1 Patients with Chronic Congestive Heart Failure b1 Record Baseline Weight p1->b1 b2 Monitor Daily Fluid Intake and Urine Output b3 Measure Serum Electrolytes t1 Administer this compound (e.g., 400mg q.i.d.) b3->t1 t2 Washout Period (No Diuretic) t1->t2 t3 Administer Amisometradine (e.g., 400mg q.i.d.) t2->t3 m1 Daily Weight Measurement t3->m1 m2 Record Urine Output m3 Monitor for Side Effects a1 Compare Weight Loss m3->a1 a2 Compare Urine Output a3 Assess Electrolyte Changes

A generalized experimental workflow for comparing oral diuretics in the 1950s.

Patient Population: The studies typically enrolled patients with chronic congestive heart failure who exhibited signs of fluid retention (edema).

Study Design: A common approach was a form of crossover design where patients would receive one drug for a period, followed by a "washout" period with no diuretic treatment, and then the second drug. This allowed for intra-patient comparison of the diuretic effects.

Dosage and Administration: Both this compound and Amisometradine were administered orally in divided doses. A typical dosage was 400 mg four times a day.

Efficacy Endpoints: The primary measures of diuretic efficacy were:

  • Weight Loss: Daily weight measurements were a key indicator of fluid loss.

  • Urine Output: While not always precisely quantified in all published reports, an increase in urine volume was a critical qualitative and sometimes quantitative endpoint.

  • Clinical Improvement: Reduction in edema and improvement in symptoms of congestive heart failure were also noted.

Safety Monitoring: Patients were monitored for adverse effects, with a particular focus on gastrointestinal symptoms and changes in serum electrolyte levels.

Mechanism of Action: Uracil-Based Diuretics

The precise molecular targets and signaling pathways for this compound and Amisometradine were not elucidated during their time in clinical use. However, the general mechanism of action for uracil diuretics is understood to involve the inhibition of sodium and, consequently, water reabsorption in the nephron, the functional unit of the kidney.

mechanism_of_action cluster_nephron Renal Tubule cluster_drug_action Diuretic Action cluster_physiological_effect Physiological Effect tubule Lumen of Nephron (Contains Filtrate) blood Peritubular Capillary (Bloodstream) tubule->blood Na+ Reabsorption drug This compound / Amisometradine inhibition Inhibition of Na+ Reabsorption drug->inhibition na_excretion Increased Na+ Excretion in Urine inhibition->na_excretion h2o_excretion Increased H2O Excretion (Diuresis) na_excretion->h2o_excretion (Osmosis)

General mechanism of uracil-based diuretics in the renal tubule.

This inhibition of sodium transport reduces the osmotic gradient that drives water reabsorption from the tubular fluid back into the bloodstream. As a result, more sodium and water are retained within the tubule and excreted as urine, leading to a diuretic effect.

Conclusion

Based on the available historical data, both this compound and Amisometradine were effective oral diuretics for their time, particularly for managing mild to moderate edema in patients with congestive heart failure. Amisometradine appears to have had a slight edge in terms of the magnitude of weight loss induced in some comparative observations. However, both drugs were characterized by a similar dosage, route of administration, and side effect profile, with gastrointestinal disturbances being the most frequently reported adverse events. Their primary advantage over earlier diuretic therapies was their oral availability and a lower propensity to cause significant electrolyte imbalances. The study of these early diuretic agents provides a valuable perspective on the evolution of pharmacotherapy for cardiovascular and renal diseases.

References

A Comparative Review of Aminometradine and Modern Diuretics in Cardiovascular and Renal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the older diuretic Aminometradine against contemporary diuretic classes, including loop diuretics, thiazides, and potassium-sparing diuretics. The objective is to present a comprehensive overview of their mechanisms of action, clinical efficacy, and side effect profiles, supported by available experimental data to inform research and drug development efforts.

Introduction: The Evolution of Diuretic Therapy

Diuretic therapy has been a cornerstone in the management of fluid overload states, such as congestive heart failure and hypertension, for decades.[1] The therapeutic landscape has evolved significantly from early mercurial compounds to the development of uracil derivatives like this compound in the mid-20th century, and subsequently to the highly effective and specific modern diuretic classes used today.[2] This review revisits this compound, a weak diuretic, and contrasts its characteristics with the more potent and widely used loop diuretics, thiazides, and potassium-sparing diuretics.

Mechanisms of Action: A Tale of Different Targets

The fundamental difference between this compound and modern diuretics lies in their molecular targets within the nephron.

This compound: A Uracil Derivative

This compound, chemically known as 1-allyl-3-ethyl-6-aminouracil, belongs to the class of alkyl uracil derivatives.[3] While its precise molecular mechanism of action is not as well-elucidated as that of modern diuretics, studies on related aminouracil compounds suggest a potential link to the inhibition of extracellular calcium entry.[4] This proposed mechanism is distinct from the direct effects on ion transporters that characterize modern diuretics. Some research also suggests a chemical relationship between aminouracil derivatives and xanthines, which are known to have a mild diuretic effect.[4]

Modern Diuretics: Specific Ion Transporter Inhibition

Modern diuretics exert their effects by targeting specific ion transporters along the nephron, leading to increased sodium and water excretion.

  • Loop Diuretics (e.g., Furosemide): These are the most potent diuretics and act on the thick ascending limb of the Loop of Henle. They inhibit the Na-K-2Cl symporter, which is responsible for the reabsorption of a significant portion of filtered sodium.

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): Thiazides act on the distal convoluted tubule by inhibiting the Na-Cl symporter.

  • Potassium-Sparing Diuretics: This class includes two main types:

    • Epithelial Sodium Channel (ENaC) Inhibitors (e.g., Amiloride): These drugs directly block the ENaC in the late distal tubule and collecting duct.[5]

    • Aldosterone Antagonists (e.g., Spironolactone): These agents competitively inhibit the action of aldosterone, a hormone that promotes sodium reabsorption and potassium excretion.[5]

Below is a diagram illustrating the sites of action of these diuretic classes within the nephron.

G cluster_nephron Nephron cluster_diuretics Diuretic Sites of Action Glomerulus Glomerulus Proximal_Tubule Proximal Convoluted Tubule Glomerulus->Proximal_Tubule Loop_of_Henle Loop of Henle Proximal_Tubule->Loop_of_Henle Distal_Tubule Distal Convoluted Tubule Loop_of_Henle->Distal_Tubule Collecting_Duct Collecting Duct Distal_Tubule->Collecting_Duct This compound This compound (Site less defined) Loop_Diuretics Loop Diuretics (e.g., Furosemide) Loop_Diuretics->Loop_of_Henle Inhibit Na-K-2Cl Symporter Thiazide_Diuretics Thiazide Diuretics (e.g., Hydrochlorothiazide) Thiazide_Diuretics->Distal_Tubule Inhibit Na-Cl Symporter K_Sparing_Diuretics Potassium-Sparing Diuretics (e.g., Amiloride, Spironolactone) K_Sparing_Diuretics->Collecting_Duct Block ENaC or Aldosterone Receptor

Sites of action for different diuretic classes within the nephron.

Comparative Efficacy: A Look at the Data

Direct comparative studies between this compound and modern diuretics with detailed experimental data are scarce in contemporary literature. The available information for this compound is primarily from studies conducted in the 1950s.

Quantitative Data Summary

The following table summarizes the available quantitative data on the diuretic efficacy of this compound compared to representative modern diuretics.

Diuretic ClassRepresentative DrugDosagePrimary Efficacy EndpointResultReference
Uracil Derivative This compound0.8 to 1.6 g dailyMean weight loss in congestive heart failure patients2.5 to 5.5 lbs over several days[6]
Loop Diuretic Furosemide40 mg IV24-hour urine output in acute heart failure~3,800 mL[7]
Thiazide Diuretic Hydrochlorothiazide25 mg daily24-hour sodium excretion in hypertensive patientsIncreased by ~100-150 mEq[8]
K-Sparing Diuretic Amiloride10 mg dailyChange in urinary potassium excretionDecrease of ~20-30 mEq/day[9]

Note: The data for different diuretics are from separate studies with varying patient populations and protocols, and therefore do not represent a direct head-to-head comparison.

Side Effect and Adverse Event Profile
Diuretic ClassCommon Side EffectsSerious Adverse Events
This compound Gastrointestinal upset (nausea, vomiting, anorexia)[6]Infrequent, generally well-tolerated[6]
Loop Diuretics Hypokalemia, hypomagnesemia, dehydration, ototoxicity[1]Severe electrolyte imbalances, hypotension[1]
Thiazide Diuretics Hypokalemia, hyponatremia, hyperuricemia, hyperglycemiaElectrolyte disturbances, pancreatitis
K-Sparing Diuretics Hyperkalemia, gynecomastia (spironolactone)Life-threatening hyperkalemia

Experimental Protocols: A Glimpse into Historical and Modern Methodologies

The evaluation of diuretic efficacy has evolved over time. Below are descriptions of a historical experimental protocol used for this compound and a modern approach for evaluating diuretic response.

Historical Protocol: Evaluation of this compound in Congestive Heart Failure (Platts and Hanley, 1956)

This study aimed to assess the diuretic effect of this compound in patients with congestive heart failure.[6]

Methodology:

  • Patient Selection: Patients with congestive heart failure who were edematous.

  • Control Period: Patients were hospitalized and maintained on a standard diet with controlled fluid and sodium intake. A baseline weight was established.

  • Treatment: this compound was administered orally in divided doses, typically ranging from 0.8 to 1.6 grams per day.

  • Data Collection: Daily weight, fluid intake, and urine output were recorded.

  • Endpoint: The primary measure of diuretic efficacy was the change in body weight.

The workflow for this historical clinical evaluation is depicted below.

G Patient_Selection Select Patients with Congestive Heart Failure and Edema Baseline Establish Baseline: - Standard Diet - Controlled Fluid/Sodium Intake - Record Initial Weight Patient_Selection->Baseline Treatment Administer this compound (0.8-1.6 g/day) Baseline->Treatment Monitoring Daily Monitoring: - Body Weight - Fluid Intake - Urine Output Treatment->Monitoring Analysis Analyze Change in Body Weight Monitoring->Analysis

Workflow for the clinical evaluation of this compound (1956).
Modern Protocol: Quantitative Assessment of Diuretic Response

Modern clinical trials evaluating diuretics often employ more quantitative and comparative measures.

Methodology:

  • Study Design: Randomized, controlled trial.

  • Population: Patients with a specific condition, such as acute decompensated heart failure.

  • Intervention: Administration of the test diuretic at a specified dose and route.

  • Comparator: Placebo or a standard-of-care diuretic.

  • Data Collection: Timed urine collection to measure volume and electrolyte concentrations (sodium, potassium). Body weight changes and clinical signs of congestion are also monitored.

  • Primary Endpoint: A common primary endpoint is the 24-hour urine output or total sodium excretion. Diuretic response can be indexed to the dose administered (e.g., weight loss in kg per 40 mg of furosemide).[10]

Conclusion: A Shift in Diuretic Therapy

This compound represented an advancement in diuretic therapy in its time, offering an oral alternative to mercurial diuretics. However, its weak and less reliable diuretic effect, coupled with gastrointestinal side effects, has led to its obsolescence in clinical practice. The advent of modern diuretics, with their well-defined mechanisms of action, high potency, and predictable dose-response relationships, has revolutionized the management of fluid retention. While loop and thiazide diuretics are highly effective, their use necessitates careful monitoring for electrolyte disturbances. Potassium-sparing diuretics offer a valuable option for mitigating potassium loss when used in combination with other diuretics.

Future research in diuretic therapy continues to focus on overcoming diuretic resistance, developing agents with more favorable safety profiles, and personalizing treatment based on patient-specific factors. The study of older compounds like this compound provides a valuable historical perspective on the progress made in this critical area of pharmacology.

References

Cross-Reactivity of Aminometradine in Toxicology Screens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminometradine, a pyrimidinedione-based diuretic, presents a potential for cross-reactivity in toxicology screens, a critical consideration in clinical and forensic settings. While direct experimental data on this compound's cross-reactivity is not extensively documented in publicly available literature, an analysis of its chemical structure and the known cross-reactivity of structurally related compounds allows for an informed assessment. This guide provides a comparative overview of this compound's potential for interference in common toxicology screening platforms, details relevant experimental protocols for assessing cross-reactivity, and offers visual workflows to support experimental design. The primary concern lies with initial screening immunoassays, which are susceptible to false-positive results due to the binding of non-target compounds to the assay's antibodies. Confirmatory methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for distinguishing true positives from false positives that may arise from compounds like this compound.

Introduction to this compound and Toxicological Screening

This compound is a diuretic belonging to the aminouracil class of pyrimidinediones. Its chemical structure, characterized by a substituted pyrimidine ring, is the basis for its pharmacological activity and also the source of potential analytical interference in toxicology screens.

Toxicology screens are broadly divided into two categories:

  • Initial Screening Tests: Predominantly immunoassay-based, these tests are designed for rapid, high-throughput detection of broad classes of drugs (e.g., amphetamines, benzodiazepines, opiates). Their reliance on antibody-antigen binding makes them susceptible to cross-reactivity from compounds with similar structural motifs to the target drug.

  • Confirmatory Tests: Techniques like GC-MS and LC-MS/MS provide definitive identification and quantification of a substance. These methods separate compounds based on their physicochemical properties and identify them by their unique mass fragmentation patterns, minimizing the risk of false positives.

Potential for Cross-Reactivity of this compound

Comparison with Other Compounds

While no direct analogs of this compound are commonly cited for cross-reactivity, it is informative to consider other drugs that cause false positives in common immunoassays to understand the phenomenon.

Drug Class Screened ForCommonly Cross-Reacting Compounds (Examples)Structural Similarity to this compound
Amphetamines Pseudoephedrine, Phentermine, Labetalol, BupropionLow. These compounds are typically phenylethylamine derivatives, which are structurally distinct from the pyrimidinedione core of this compound.
Benzodiazepines Sertraline, OxaprozinLow. These compounds have varied structures that are not closely related to this compound.
Opiates Quinolone antibiotics (e.g., ofloxacin), DextromethorphanLow. These compounds are structurally dissimilar to this compound.

The low structural similarity of this compound to commonly abused drugs suggests that the likelihood of significant cross-reactivity in their respective immunoassays is low. However, the complex nature of antibody-antigen interactions means that unexpected cross-reactivity cannot be entirely ruled out without direct experimental testing.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound, a series of controlled experiments are necessary. The following protocols outline the general methodologies for in vitro assessment.

Immunoassay Cross-Reactivity Testing

Objective: To determine the concentration of this compound that produces a positive result in a specific drug screening immunoassay.

Methodology:

  • Preparation of this compound Standards: Prepare a series of standard solutions of this compound in drug-free synthetic urine at concentrations ranging from therapeutically relevant levels to supra-therapeutic levels.

  • Immunoassay Analysis: Analyze each standard solution using the drug screening immunoassay of interest (e.g., an amphetamine immunoassay).

  • Determination of Cross-Reactivity: The concentration of this compound that produces a result at or above the assay's cutoff calibrator is considered the cross-reacting concentration.

  • Calculation of Percent Cross-Reactivity:

Confirmatory Analysis by GC-MS or LC-MS/MS

Objective: To develop a method for the definitive identification and quantification of this compound and to confirm its presence or absence in samples that screen positive on an immunoassay.

Methodology:

  • Sample Preparation: Extract this compound from the urine sample using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Derivatization (for GC-MS): If necessary for volatility and thermal stability, derivatize the extracted this compound (e.g., by silylation or acylation). This step is typically not required for LC-MS/MS.

  • Chromatographic Separation: Separate the components of the extracted sample using a gas chromatograph or a liquid chromatograph.

  • Mass Spectrometric Detection: Detect and identify this compound based on its specific retention time and mass spectrum (for GC-MS) or its precursor and product ion transitions (for LC-MS/MS).

Visualizing Experimental Workflows and Logical Relationships

DOT Language Scripts for Diagrams

Toxicology_Screening_Workflow cluster_screening Initial Screening cluster_result Result cluster_confirmation Confirmatory Testing Urine_Sample Urine Sample Immunoassay Immunoassay Urine_Sample->Immunoassay Negative Negative Immunoassay->Negative Below Cutoff Presumptive_Positive Presumptive Positive Immunoassay->Presumptive_Positive Above Cutoff Confirmatory_Test GC-MS or LC-MS/MS Presumptive_Positive->Confirmatory_Test True_Positive True Positive Confirmatory_Test->True_Positive Target Drug Detected False_Positive False Positive (e.g., due to Cross-Reactivity) Confirmatory_Test->False_Positive Target Drug Not Detected

Caption: Workflow of a typical toxicology screening process.

Cross_Reactivity_Mechanism cluster_assay Immunoassay cluster_molecules Molecules in Sample Antibody Antibody (specific to Target Drug) Target_Drug Target Drug Target_Drug->Antibody High Affinity Binding (True Positive) This compound This compound (Structurally Dissimilar) This compound->Antibody Potential Low Affinity Binding (Possible False Positive) Structurally_Similar_Drug Structurally Similar Drug Structurally_Similar_Drug->Antibody Cross-Reactivity (False Positive)

Caption: Mechanism of immunoassay cross-reactivity.

Conclusion

The potential for this compound to cross-react in toxicology screens, while theoretically low based on structural comparisons with known interfering substances, cannot be definitively dismissed without direct experimental validation. For researchers and clinicians, it is imperative to be aware of this possibility, especially when interpreting unexpected positive results from initial immunoassay screens in patients known to be taking this diuretic. Confirmatory testing by mass spectrometry-based methods remains the gold standard for accurate and reliable toxicological analysis. Further research, including in vitro cross-reactivity studies and analysis of clinical samples from individuals taking this compound, is warranted to provide a more complete understanding of its behavior in toxicology screens.

Comparative Analysis of Aminometradine and Other Uracil-Based Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of aminometradine and other uracil-based diuretics, focusing on their performance and underlying mechanisms. Due to the limited availability of recent research on this compound, this guide incorporates data from historical studies and analyses of structurally related uracil derivatives. For a comprehensive comparison, the well-characterized potassium-sparing diuretics, amiloride and triamterene, are also included as reference compounds.

Introduction to Uracil-Based Diuretics

Uracil and its derivatives represent a class of heterocyclic compounds that have been investigated for their diuretic properties. This compound, a notable example, was historically used for edema in mild congestive heart failure. The diuretic effect of these compounds is attributed to their influence on renal electrolyte and water handling.

Mechanism of Action

The precise mechanism of action for many uracil-based diuretics, including this compound, is not as extensively characterized as that of more modern diuretic classes. However, studies on related aminouracil derivatives suggest a potential link to mechanisms that are chemically related to xanthines, such as caffeine. The diuretic effect of caffeine is partly mediated by the antagonism of adenosine receptors in the kidney, leading to increased renal blood flow and glomerular filtration rate, as well as inhibition of sodium reabsorption in the proximal tubule.

For comparison, the mechanisms of action for amiloride and triamterene are well-established:

  • Amiloride and Triamterene: These potassium-sparing diuretics act directly on the epithelial sodium channel (ENaC) in the late distal convoluted tubules and collecting ducts of the nephron.[1][2] By blocking ENaC, they inhibit the reabsorption of sodium from the tubular fluid into the blood.[1][2] This leads to a mild increase in sodium and water excretion (natriuresis and diuresis) while conserving potassium.[1][2]

Comparative Efficacy: A Quantitative Overview

Quantitative data on the diuretic efficacy of this compound is scarce in recent literature. However, a 1989 study on five 4-aminouracil derivatives provides valuable comparative insights. The study found that the increase in urine output produced by three of these compounds was comparable to that of an equimolar dose of caffeine.[3]

For a broader perspective, the following table summarizes key efficacy parameters for aminouracil derivatives (as a proxy for uracil-based diuretics), amiloride, and triamterene.

Diuretic ClassCompound(s)Primary Site of ActionOnset of ActionDuration of ActionUrine OutputSodium Excretion (Natriuresis)Potassium Excretion (Kaliuresis)
Uracil-Based Diuretic Aminouracil DerivativesPresumed Proximal Tubule--Comparable to caffeine[3]Mild-
Potassium-Sparing Diuretic AmilorideLate Distal Tubule & Collecting Duct~2 hours[1]~24 hours[1]MildMild[4]Decreased[5]
Potassium-Sparing Diuretic TriamtereneLate Distal Tubule & Collecting Duct--ModerateLimited[2]Decreased

Note: Data for this compound is inferred from studies on related aminouracil derivatives due to the lack of recent direct comparative studies. The specific experimental conditions and dosages in the cited studies should be considered when interpreting these results.

Experimental Protocols

Detailed experimental protocols for early studies on this compound are not readily accessible in full-text format. However, a study on aminouracil derivatives provides insight into the methodologies used to assess diuretic and cardiovascular effects.[3]

Assessment of Diuretic Activity (Adapted from Mustafa et al., 1989):

  • Animal Model: Male Wistar rats are typically used.

  • Hydration: Animals are orally hydrated with a saline solution to ensure a baseline urine flow.

  • Drug Administration: The test compounds (e.g., aminouracil derivatives), a positive control (e.g., caffeine), and a vehicle control are administered, often intraperitoneally or orally.

  • Urine Collection: Animals are placed in metabolic cages, and urine is collected at specified time intervals (e.g., every hour for several hours).

  • Measurement: The total urine volume is measured for each animal.

  • Electrolyte Analysis: Urine samples are analyzed for sodium and potassium concentrations using flame photometry to determine the natriuretic and kaliuretic effects.

Assessment of Cardiovascular Effects (Langendorff's Preparation):

  • Heart Isolation: The heart of a rabbit is isolated and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure.

  • Drug Administration: The test compounds are infused into the perfusion solution.

  • Measurement: Heart rate and the force of contraction (amplitude) are continuously recorded.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Potassium-Sparing Diuretics:

The following diagram illustrates the mechanism of action of amiloride and triamterene at the epithelial sodium channel (ENaC) in the principal cells of the collecting duct.

G cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_interstitium Interstitial Fluid Lumen_Na Na+ ENaC Epithelial Sodium Channel (ENaC) Lumen_Na->ENaC Reabsorption Na_in_cell Na+ ENaC->Na_in_cell NaK_ATPase Na+/K+ ATPase Na_in_cell->NaK_ATPase K_in_cell K+ NaK_ATPase->K_in_cell Interstitium_Na Na+ NaK_ATPase->Interstitium_Na 3 Na+ out ROMK ROMK Channel K_in_cell->ROMK ROMK->Lumen_Na Secretion Interstitium_K K+ Interstitium_K->NaK_ATPase 2 K+ in Amiloride Amiloride / Triamterene Amiloride->ENaC Blockade

Caption: Mechanism of potassium-sparing diuretics.

General Experimental Workflow for Diuretic Efficacy:

The following diagram outlines a typical experimental workflow for comparing the efficacy of different diuretic agents in an animal model.

G start Start: Animal Acclimatization hydration Oral Hydration (Saline Load) start->hydration grouping Random Assignment to Treatment Groups hydration->grouping control Vehicle Control Administration grouping->control Group 1 test1 This compound/Uracil Derivative Administration grouping->test1 Group 2 test2 Reference Diuretic (e.g., Amiloride) Administration grouping->test2 Group 3 collection Urine Collection over Time (Metabolic Cages) control->collection test1->collection test2->collection volume Urine Volume Measurement collection->volume electrolytes Urine Electrolyte (Na+, K+) Analysis collection->electrolytes analysis Data Analysis end End: Comparative Efficacy Determined analysis->end volume->analysis electrolytes->analysis

Caption: Experimental workflow for diuretic comparison.

Conclusion

This compound and other uracil-based diuretics represent an older class of diuretics with a less defined mechanism of action compared to modern agents. While direct comparative data is limited, available evidence from related compounds suggests a mild diuretic effect. In contrast, potassium-sparing diuretics like amiloride and triamterene have a well-understood mechanism involving the blockade of the epithelial sodium channel, resulting in modest diuresis and natriuresis with the significant advantage of potassium conservation. Further research, including direct head-to-head preclinical and clinical studies, would be necessary to fully elucidate the comparative efficacy and safety profile of this compound and other uracil-based diuretics in relation to currently prescribed diuretic therapies.

References

Benchmarking Aminometradine's Potency Against Novel Diuretic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diuretic potency of aminometradine against a new generation of diuretic compounds targeting novel mechanisms of action. Due to the limited availability of recent quantitative data for the historical compound this compound, this guide offers a qualitative comparison for this compound and a quantitative summary for the novel agents based on available preclinical and clinical data. Detailed experimental protocols for assessing diuretic activity are provided, alongside visualizations of the key signaling pathways to aid in understanding their distinct mechanisms.

Introduction to Diuretic Classes

Diuretics are a cornerstone in the management of fluid overload states associated with cardiovascular and renal diseases. Their primary function is to increase urine output (diuresis) and sodium excretion (natriuresis). Historically, diuretics have been classified based on their primary site of action within the nephron and their mechanism of inhibiting sodium reabsorption. This compound, a pyrimidine derivative, represents an older class of diuretics with a mechanism centered on inhibiting sodium ion reabsorption in the renal tubules.[1] In recent years, drug discovery efforts have focused on novel targets to achieve more specific and potent diuretic effects with improved safety profiles. This guide focuses on three such novel classes: Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, Renal Outer Medullary Potassium (ROMK) channel inhibitors, and Chloride Channel (ClC-K) antagonists.

Comparative Analysis of Diuretic Potency

The following tables summarize the available data on the diuretic potency of this compound and the selected novel diuretic compounds. It is important to note that direct head-to-head comparative studies are scarce, and the data presented is a collation from various preclinical and clinical investigations.

Table 1: Qualitative Comparison of this compound

CompoundDiuretic ClassMechanism of ActionReported Potency
This compound PyrimidinedioneAppears to inhibit the reabsorption of sodium ions by the renal tubules.[1]Weak diuretic.[2][3]

Table 2: Quantitative Comparison of Novel Diuretic Compounds (Preclinical Data - Rat Models)

Compound ClassExample CompoundDoseUrine Volume Increase (vs. control)Sodium Excretion (Na+) Increase (vs. control)Citation(s)
SGLT2 Inhibitor Ipragliflozin5 mg/kgSustained increaseSustained increase[4][5]
ROMK Inhibitor Compound AConcentration-dependentComparable to hydrochlorothiazideComparable to hydrochlorothiazide[3][6]
ROMK Inhibitor Compound CNot specifiedMore natriuresis than furosemide (3,400% vs. 1,600% increase)More natriuresis than furosemide[7]
ClC-K Antagonist MT-189 / RT-93Not specifiedSignificant diuretic and antihypertensive effectsNot specified[8]

Table 3: Quantitative Comparison of Novel Diuretic Compounds (Human Data)

| Compound Class | Example Compound | Study Population | Key Findings on Diuresis | Citation(s) | | :--- | :--- | :--- | :--- | | SGLT2 Inhibitor | Empagliflozin | Patients with acute decompensated heart failure | Increased 24-hour urine output. |[9] |

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the distinct signaling pathways and mechanisms of action for each class of diuretic compound.

This compound

The precise molecular target and signaling pathway of this compound are not well-elucidated in recent literature. It is understood to act on the renal tubules to inhibit sodium reabsorption, leading to a mild diuretic effect.

Novel Diuretic Compounds

SGLT2_Inhibitor_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Interstitial Fluid Glucose_Na Glucose & Na+ SGLT2 SGLT2 Transporter Glucose_Na->SGLT2 Reabsorption Glucose_Na_out Glucose & Na+ SGLT2->Glucose_Na_out Transport into cell Urine Urine SGLT2->Urine Increased Glucose & Na+ Excretion NaK_ATPase Na+/K+ ATPase K_in K+ NaK_ATPase->K_in Pumps K+ in GLUT2 GLUT2 Transporter GLUT2->Glucose_Na_out Glucose_Na_out->NaK_ATPase Pumps Na+ out Glucose_Na_out->GLUT2 Glucose efflux SGLT2_inhibitor SGLT2 Inhibitor SGLT2_inhibitor->SGLT2 Inhibits

ROMK_Inhibitor_Pathway cluster_lumen Tubular Lumen (TAL & CD) cluster_cell Principal Cell (Thick Ascending Limb / Collecting Duct) cluster_interstitium Interstitial Fluid K_lumen K+ ROMK ROMK Channel K_lumen->ROMK K+ Recycling/Secretion NKCC2 NKCC2 K_lumen->NKCC2 Na_lumen Na+ Na_lumen->NKCC2 ENaC ENaC Na_lumen->ENaC K_interstitium K+ ROMK->K_interstitium NKCC2->Na_lumen Indirectly inhibited ENaC->Na_lumen Reduced Na+ reabsorption ROMK_inhibitor ROMK Inhibitor ROMK_inhibitor->ROMK Inhibits

ClCK_Antagonist_Pathway cluster_henle Loop of Henle cluster_collecting_duct Collecting Duct TAL Thick Ascending Limb Countercurrent Urine Countercurrent Concentration Mechanism TAL->Countercurrent tAL Thin Ascending Limb tAL->Countercurrent CD Collecting Duct ClCK_channels ClC-Ka & ClC-Kb Channels Countercurrent->ClCK_channels Dependent on Water_Reabsorption Water & Electrolyte Reabsorption ClCK_channels->Water_Reabsorption Facilitates ClCK_antagonist ClC-K Antagonist ClCK_antagonist->ClCK_channels Inhibits Diuresis Increased Diuresis Water_Reabsorption->Diuresis Reduced reabsorption leads to

Experimental Protocols for Diuretic Potency Assessment

Standardized in vivo methods are essential for the comparative evaluation of diuretic agents. The following protocols are widely accepted for screening and characterizing diuretic activity in rodent models.

Lipschitz Test in Rats

Principle: This method is based on the measurement of water and sodium excretion in test animals compared to a control group and a group treated with a standard diuretic.

Procedure:

  • Animal Model: Male or female Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Animals are fasted overnight (approximately 18 hours) with free access to water.

  • Hydration: On the day of the experiment, animals are orally hydrated with a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight.

  • Grouping and Dosing:

    • Control Group: Receives the vehicle (e.g., saline or a suspension agent).

    • Standard Group: Receives a known diuretic (e.g., furosemide or hydrochlorothiazide) at a standard dose.

    • Test Groups: Receive the test compound (e.g., this compound or a novel diuretic) at various doses.

  • Urine Collection: Immediately after dosing, animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a specified period, typically 5 and 24 hours.

  • Measurements:

    • Urine Volume: The total volume of urine excreted by each animal is measured.

    • Electrolyte Analysis: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic activity is often expressed as the ratio of the urine volume of the test group to the urine volume of the control or standard group. Natriuretic and kaliuretic activities are assessed by comparing the total electrolyte excretion between groups.

Saluretic Activity Test in Rats

Principle: This test is a modification of the Lipschitz test with a greater emphasis on the excretion of electrolytes (salts).

Procedure:

  • The initial steps of animal preparation, fasting, and hydration are similar to the Lipschitz test.

  • Dosing: Test compounds, a standard saluretic agent (e.g., hydrochlorothiazide), and a vehicle are administered.

  • Urine Collection and Analysis: Urine is collected over a defined period (e.g., 5 or 24 hours), and the volume is measured. The concentrations of Na+, K+, and Cl- are determined.

  • Calculations:

    • Saluretic Index: Calculated as the sum of Na+ and Cl- excretion.

    • Natriuretic Index: The ratio of Na+ to K+ excretion (Na+/K+), which provides an indication of potassium-sparing effects.

    • Carbonic Anhydrase Inhibition: Can be inferred from an increase in bicarbonate excretion and a rise in urinary pH.

Conclusion

This compound is a weak diuretic that acts by inhibiting sodium reabsorption in the renal tubules. While its historical use provided a therapeutic option for edema, the development of novel diuretic compounds targeting specific molecular pathways offers the potential for greater potency and improved safety profiles. SGLT2 inhibitors, ROMK inhibitors, and ClC-K channel antagonists represent promising new classes of diuretics with distinct mechanisms of action that are currently under active investigation.

The quantitative data available for these novel agents suggest significant diuretic and natriuretic effects in preclinical models, with some translating to clinical efficacy in human studies. A direct quantitative comparison with this compound is challenging due to the lack of recent, robust data for the older compound. Future research, including head-to-head comparative studies utilizing standardized experimental protocols, is necessary to definitively establish the relative potency and therapeutic advantages of these novel diuretics over historical agents like this compound. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers in the field of diuretic drug discovery and development.

References

Replicating Landmark Studies on Aminometradine: A Comparative Guide to Diuretic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diuretic effects of Aminometradine, a weak diuretic formerly used in the management of mild congestive heart failure. The objective is to facilitate the replication of original studies on this compound by presenting detailed experimental protocols and quantitative data from seminal research. Furthermore, this guide contrasts the effects of this compound with those of currently utilized diuretic classes—loop, thiazide, and potassium-sparing diuretics—to offer a comprehensive perspective for modern drug development and research.

This compound: A Historical Perspective

This compound, a pyrimidinedione derivative, was introduced in the 1950s as an oral diuretic for patients with mild congestive heart failure.[1] Its primary mechanism of action is understood to be the inhibition of sodium ion reabsorption in the renal tubules, leading to a modest increase in urine output.[2][3] While it has been largely superseded by more potent and specific diuretics, a review of its original clinical investigations offers valuable insights into early diuretic research and methodologies.

Replicating the Original this compound Studies

To faithfully replicate the original studies on this compound, it is crucial to adhere to the methodologies outlined in the primary literature. The following protocols are based on the available information from these early clinical trials.

Experimental Protocol: Oral Diuretic Response in Ambulatory Patients

This protocol is a composite representation based on the typical clinical investigation methodologies of the 1950s for evaluating new oral diuretics.

1. Subject Selection:

  • Inclusion Criteria: Ambulatory patients with stable, mild to moderate congestive heart failure, demonstrating signs of fluid retention (e.g., peripheral edema).

  • Exclusion Criteria: Severe renal or hepatic impairment, acute cardiac events, and concurrent use of other diuretic agents.

2. Study Design:

  • A crossover design is recommended, where each patient serves as their own control.

  • Control Period: A baseline period of 24-48 hours where the patient receives a placebo or no diuretic treatment. During this time, baseline measurements are recorded.

  • Treatment Period: Following the control period, the patient receives this compound at a specified dosage.

3. Dosage and Administration:

  • This compound Dosage: The original studies often employed a daily dosage ranging from 200 mg to 800 mg, administered in divided doses. A typical starting dose was 400 mg daily.

  • Administration: Oral administration with a standardized volume of water.

4. Data Collection and Measurements:

  • Urine Output: Total urine volume is collected over a 24-hour period.

  • Body Weight: Patient's body weight is measured at the same time each day, under standardized conditions (e.g., after voiding, before breakfast).

  • Electrolyte Excretion: 24-hour urine collections are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) excretion.

  • Blood Chemistry: Serum electrolytes (Na+, K+, Cl-) are monitored to assess for potential imbalances.

5. Expected Outcomes:

  • A modest increase in 24-hour urine output compared to the control period.

  • A corresponding decrease in body weight.

  • An increase in the 24-hour urinary excretion of sodium and chloride.

  • Minimal impact on potassium excretion.

Comparative Analysis with Modern Diuretics

To contextualize the effects of this compound, this section compares its general profile with that of three major classes of modern diuretics: loop diuretics (e.g., Furosemide), thiazide diuretics (e.g., Hydrochlorothiazide), and potassium-sparing diuretics (e.g., Spironolactone).

Diuretic ClassPrimary Site of ActionMechanism of ActionDiuretic PotencyKey Effects on Electrolytes
This compound Renal TubulesInhibition of sodium ion reabsorptionWeakMild natriuresis and chloruresis; minimal effect on potassium.
Loop Diuretics Thick Ascending Limb of the Loop of HenleInhibition of the Na-K-2Cl symporter.[3]HighPotent natriuresis and chloruresis; significant kaliuresis and calciuresis.
Thiazide Diuretics Distal Convoluted TubuleInhibition of the Na-Cl symporter.[2][4]ModerateModerate natriuresis and chloruresis; increased potassium excretion; decreased calcium excretion.[4]
Potassium-Sparing Diuretics Collecting DuctAldosterone antagonism or blockade of epithelial sodium channels.[5]WeakMild natriuresis; decreased potassium excretion.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway: this compound and Renal Sodium Reabsorption

Aminometradine_Mechanism cluster_renal_tubule Renal Tubule Lumen cluster_epithelial_cell Tubular Epithelial Cell cluster_interstitium Peritubular Interstitium Filtrate Glomerular Filtrate (contains Na+) Na_Channel Sodium Channel/ Transporter Filtrate->Na_Channel Na+ Reabsorption Na_K_Pump Na+/K+ ATPase Na_Channel->Na_K_Pump Intracellular Na+ Bloodstream Bloodstream Na_K_Pump->Bloodstream Na+ to Blood This compound This compound This compound->Na_Channel Inhibits

Caption: Proposed mechanism of this compound's diuretic effect.

Experimental Workflow: Evaluating Diuretic Efficacy

Diuretic_Trial_Workflow Patient_Recruitment Recruit Patients with Mild Congestive Heart Failure Baseline_Data Baseline Measurements: - 24h Urine Output - Body Weight - Serum & Urine Electrolytes Patient_Recruitment->Baseline_Data Placebo_Period Administer Placebo (24-48 hours) Baseline_Data->Placebo_Period Aminometradine_Period Administer this compound (e.g., 400mg/day) Placebo_Period->Aminometradine_Period Crossover Data_Collection_this compound Collect Data: - 24h Urine Output - Body Weight - Serum & Urine Electrolytes Aminometradine_Period->Data_Collection_this compound Data_Analysis Compare Treatment vs. Baseline/Placebo Data Data_Collection_this compound->Data_Analysis Results Evaluate Diuretic Efficacy Data_Analysis->Results

Caption: Crossover study design for diuretic evaluation.

Signaling Pathway: Loop Diuretics

Loop_Diuretic_Mechanism cluster_tal Thick Ascending Limb Lumen cluster_tal_cell Epithelial Cell cluster_interstitium Interstitium Lumen_Ions Na+, K+, 2Cl- NKCC2 Na-K-2Cl Symporter (NKCC2) Lumen_Ions->NKCC2 Ion Reabsorption Na_K_Pump Na+/K+ ATPase NKCC2->Na_K_Pump Intracellular Na+ Bloodstream Bloodstream Na_K_Pump->Bloodstream Na+ to Blood Furosemide Furosemide Furosemide->NKCC2 Inhibits

Caption: Mechanism of action of loop diuretics.

Signaling Pathway: Thiazide Diuretics

Thiazide_Diuretic_Mechanism cluster_dct Distal Convoluted Tubule Lumen cluster_dct_cell Epithelial Cell cluster_interstitium Interstitium Lumen_Ions Na+, Cl- NCC Na-Cl Symporter (NCC) Lumen_Ions->NCC Ion Reabsorption Na_K_Pump Na+/K+ ATPase NCC->Na_K_Pump Intracellular Na+ Bloodstream Bloodstream Na_K_Pump->Bloodstream Na+ to Blood Hydrochlorothiazide Hydrochlorothiazide Hydrochlorothiazide->NCC Inhibits K_Sparing_Diuretic_Mechanism cluster_cd Collecting Duct Lumen cluster_cd_cell Principal Cell cluster_interstitium Interstitium Na_Lumen Na+ ENaC Epithelial Na+ Channel (ENaC) Na_Lumen->ENaC Na+ Reabsorption Aldosterone_Receptor Mineralocorticoid Receptor Nucleus Nucleus Aldosterone_Receptor->Nucleus Activates Transcription Nucleus->ENaC Increases ENaC expression Aldosterone Aldosterone Aldosterone->Aldosterone_Receptor Spironolactone Spironolactone Spironolactone->Aldosterone_Receptor Antagonizes

References

Head-to-Head Comparison of Aminometradine and Furosemide in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the data available for aminometradine and furosemide, precluding a direct, data-driven head-to-head comparison in animal models as of December 2025. While extensive research details the diuretic and natriuretic effects of furosemide, a potent loop diuretic, this compound, an older and less common diuretic, lacks publicly available quantitative preclinical data.

This guide will present the available information for both compounds, highlighting the existing knowledge on furosemide and the notable data gap for this compound. This will provide researchers, scientists, and drug development professionals with a clear understanding of the current state of research and underscore the need for further investigation into the pharmacology of this compound.

Furosemide: A Well-Characterized Loop Diuretic

Furosemide is a widely studied and clinically significant diuretic. Its mechanism of action and effects on renal function have been extensively documented in various animal models, including rats and dogs.

Mechanism of Action

Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidney. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water.

Signaling Pathway of Furosemide

Furosemide_Signaling_Pathway Furosemide Furosemide NKCC2 Na+/K+/2Cl- Cotransporter (Thick Ascending Limb) Furosemide->NKCC2 Inhibits Ion_Reabsorption Decreased Na+, K+, Cl- Reabsorption NKCC2->Ion_Reabsorption Urine_Output Increased Urine Output (Diuresis) Ion_Reabsorption->Urine_Output Natriuresis Increased Na+ Excretion (Natriuresis) Ion_Reabsorption->Natriuresis

Figure 1: Simplified signaling pathway of Furosemide's diuretic action.
Experimental Data in Animal Models

Numerous studies have quantified the effects of furosemide in animal models. The following table summarizes representative data, though it should be noted that specific results can vary based on the animal model, dosage, and experimental conditions.

ParameterAnimal ModelDosageRoute of AdministrationKey Findings
Urine Output Healthy Dogs2 mg/kgIntravenous (IV)Significant increase in urine output, peaking at 1 hour post-administration.[1]
Healthy Dogs2 mg/kgOral (PO)Peak urine output observed at 2 hours post-administration.
Rats with Heart FailureNot specifiedNot specifiedDose-dependent increase in diuresis.[2][3]
Sodium Excretion Healthy Dogs4 mg/kg (total)IV BolusSignificantly increased 8-hour sodium excretion compared to placebo.[1]
Healthy Dogs4 mg/kg (total)Constant Rate InfusionSignificantly higher 8-hour sodium excretion compared to IV bolus.[1]
Potassium Excretion Rats with Heart FailureNot specifiedNot specifiedSignificantly increased urinary potassium excretion.[2][3]
Healthy Dogs4 mg/kg (total)IV Bolus & CRISignificantly increased 8-hour potassium excretion.[1]
Experimental Protocol: Evaluation of Diuretic Activity in Rats

A common experimental workflow to assess the diuretic activity of a compound in rats is as follows:

Diuretic_Experimental_Workflow cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Data Collection & Analysis Animal_Acclimatization Acclimatization of Rats Fasting Overnight Fasting (with access to water) Animal_Acclimatization->Fasting Hydration Oral Hydration (e.g., normal saline) Fasting->Hydration Grouping Grouping of Animals (Control, Standard, Test) Hydration->Grouping Administration Oral or Intraperitoneal Administration of Compounds Grouping->Administration Metabolic_Cages Placement in Metabolic Cages Administration->Metabolic_Cages Urine_Collection Urine Collection (e.g., over 5 or 24 hours) Metabolic_Cages->Urine_Collection Measurement Measurement of: - Urine Volume - Na+, K+ concentrations Urine_Collection->Measurement Analysis Data Analysis Measurement->Analysis

Figure 2: General experimental workflow for diuretic activity screening in rats.

This compound: An Underexplored Diuretic

This compound, also known by brand names such as Mictine and Mincard, is classified as a weak diuretic.[4] It was historically used in the management of mild congestive heart failure.[4][5] this compound belongs to the class of alkyl uracil derivatives, which have been noted for their diuretic properties in experimental animals.[4]

Despite these historical mentions, a thorough search of scientific databases and literature reveals a lack of publicly available, quantitative data on the diuretic and natriuretic effects of this compound in animal models. Key missing information includes:

  • Quantitative Efficacy Data: There are no readily accessible studies detailing the dose-response relationship of this compound on urine volume or the excretion of key electrolytes like sodium and potassium in any animal species.

  • Detailed Mechanism of Action: The precise molecular target and signaling pathway through which this compound exerts its diuretic effect have not been elucidated in the available literature.

  • Experimental Protocols: Specific methodologies for preclinical studies of this compound, including animal species, dosing regimens, and analytical methods, are not described in detail.

Conclusion: A Call for Further Research

The absence of fundamental preclinical data for this compound makes a direct and objective comparison with a well-characterized diuretic like furosemide impossible at this time. While furosemide's pharmacological profile is robustly defined through extensive animal studies, this compound remains a compound of historical interest with a significant knowledge gap regarding its preclinical efficacy and mechanism of action.

For researchers and professionals in drug development, this highlights the importance of thorough preclinical characterization. Future studies are necessary to isolate and quantify the diuretic and natriuretic properties of this compound in relevant animal models. Such research would not only enable a proper comparison with other diuretics but also potentially unveil novel mechanisms of diuretic action, which could inform the development of new therapeutic agents. Until such data becomes available, any comparison between this compound and furosemide would be purely speculative and lack the necessary scientific foundation.

References

Long-Term Safety of Aminometradine: A Comparative Analysis of Retrospective Data

Author: BenchChem Technical Support Team. Date: December 2025

A critical assessment of the available long-term safety data for Aminometradine reveals a significant information gap when compared to alternative diuretic agents. While retrospective studies provide a foundation for understanding the long-term safety profiles of potassium-sparing diuretics like Spironolactone, Amiloride, and Triamterene, similar data for the historically used diuretic this compound is notably absent in contemporary medical literature.

For researchers, scientists, and drug development professionals, this disparity underscores the importance of robust post-marketing surveillance and the value of retrospective analyses in establishing the long-term safety of therapeutic agents. This guide provides a comparative overview of the long-term safety of this compound and its alternatives, based on available retrospective evidence.

This compound: An Evidence Chasm

Potassium-Sparing Diuretics: A More Defined Long-Term Safety Profile

In contrast to this compound, a more extensive body of evidence from retrospective studies is available for potassium-sparing diuretics, which are frequently used alternatives. These studies provide valuable insights into the long-term adverse event profiles of Spironolactone, Amiloride, and Triamterene.

Spironolactone: Insights from Years of Clinical Use

Retrospective studies on Spironolactone have shed light on its long-term safety in various patient populations. One notable 8-year follow-up study of women treated for acne vulgaris provides significant long-term safety data.

Experimental Protocol: Retrospective Cohort Study of Spironolactone in Acne Vulgaris [2][3]

  • Study Design: A retrospective chart review and patient survey.

  • Patient Cohort: 110 women treated with spironolactone for acne.[4]

  • Data Collection: Information was gathered from patient charts and a follow-up survey. Data points included the duration of spironolactone treatment, dosage, reported side effects, and any new medical diagnoses during the follow-up period.

  • Primary Outcome: Incidence of serious adverse events and reasons for treatment discontinuation.

This study found that while side effects were common, serious adverse events attributable to long-term spironolactone use were not identified.[2][3] Another retrospective cohort study comparing spironolactone to amiloride in patients with resistant hypertension provided further comparative safety data over a one-year period.[5][6]

Amiloride: Comparative Safety Data

A retrospective cohort study provided a head-to-head comparison of the long-term safety of Amiloride and Spironolactone in patients with resistant hypertension.

Experimental Protocol: Comparative Retrospective Cohort Study of Amiloride versus Spironolactone [5][6]

  • Study Design: A retrospective analysis of electronic health records.

  • Patient Cohort: Patients with resistant hypertension initiated on either amiloride or spironolactone.

  • Data Collection: Baseline characteristics, concomitant medications, and clinical outcomes were extracted from the database.

  • Primary Outcomes: Incidence of acute kidney injury, major adverse cardiovascular events, and all-cause mortality at one year.

The study concluded that amiloride and spironolactone had similar one-year safety profiles in this patient population.[5][6] However, a retrospective chart review highlighted the risk of severe hyperkalemia when amiloride is added to ACE inhibitor therapy, particularly in elderly patients with diabetes and renal impairment.[7]

Triamterene: A Focus on Renal Safety

Long-term use of Triamterene has been associated with specific renal-related adverse events, as identified through case reports and safety reviews.

Retrospective analysis of renal calculi has shown that triamterene can be a component of kidney stones.[8][9] One study estimated the annual incidence of triamterene-containing stones to be one in 1,500 users of a triamterene-hydrochlorothiazide combination.[8] This risk appears to be higher in individuals with a prior history of kidney stones.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited retrospective studies on the long-term safety of Spironolactone, Amiloride, and Triamterene. No similar data is available for this compound.

Table 1: Long-Term Safety of Spironolactone in Women Treated for Acne (8-Year Follow-up) [2][3]

Adverse Event CategoryIncidence RateNotes
Any Side Effect59%---
Treatment Discontinuation due to Side Effects15%---
Diuretic EffectMost CommonReported as a frequent but generally manageable side effect.
Menstrual IrregularitiesCommonA well-documented side effect of spironolactone's anti-androgenic activity.
Gynecomastia (in males)10% (in a separate study)Dose and duration-dependent.[11]

Table 2: Comparative One-Year Safety of Amiloride and Spironolactone in Resistant Hypertension [5][6]

OutcomeAmiloride GroupSpironolactone Group
Acute Kidney InjurySimilar IncidenceSimilar Incidence
Major Adverse Cardiovascular EventsSimilar IncidenceSimilar Incidence
All-Cause MortalitySimilar IncidenceSimilar Incidence
Hyperkalemia (in a separate study)Up to 10% (monotherapy)Risk increased with ACE inhibitors.[12][13]

Table 3: Long-Term Safety Profile of Triamterene [8][9][10][14]

Adverse EventIncidence/RiskNotes
Nephrolithiasis (Kidney Stones)1 in 1500 users/year (combination therapy)Higher risk in patients with a history of stones.
HyperkalemiaIncreased risk, especially with renal impairment or concomitant ACE inhibitor use.A known class effect of potassium-sparing diuretics.
Acute Renal FailureRare, but reported.Can be precipitated by the deposition of triamterene in renal tubules.[15]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the workflow of a retrospective safety study, the following diagrams are provided in DOT language.

cluster_spironolactone Spironolactone Action Spironolactone Spironolactone AldosteroneReceptor Mineralocorticoid Receptor Spironolactone->AldosteroneReceptor Blocks Nucleus Nucleus AldosteroneReceptor->Nucleus Translocates to GeneTranscription Gene Transcription (Na+/K+ pump, ENaC) Nucleus->GeneTranscription Inhibits SodiumReabsorption Decreased Sodium Reabsorption GeneTranscription->SodiumReabsorption PotassiumExcretion Decreased Potassium Excretion GeneTranscription->PotassiumExcretion

Caption: Mechanism of Action of Spironolactone.

cluster_amiloride_triamterene Amiloride/Triamterene Action Drug Amiloride / Triamterene ENaC Epithelial Sodium Channel (ENaC) Drug->ENaC Blocks SodiumInflux Decreased Sodium Influx ENaC->SodiumInflux PotassiumExcretion Decreased Potassium Excretion SodiumInflux->PotassiumExcretion Reduces Driving Force for

Caption: Mechanism of Action of Amiloride and Triamterene.

DefineCohort Define Patient Cohort (e.g., Drug Exposure, Diagnosis) DataExtraction Extract Data from Electronic Health Records / Surveys DefineCohort->DataExtraction DataAnalysis Statistical Analysis (e.g., Incidence Rates, Hazard Ratios) DataExtraction->DataAnalysis ResultsInterpretation Interpret Results and Assess Long-Term Safety DataAnalysis->ResultsInterpretation

Caption: Workflow of a Retrospective Safety Study.

Conclusion

The assessment of long-term drug safety is a continuous process that relies heavily on the analysis of real-world data through retrospective studies. For this compound, the lack of such data presents a significant challenge to understanding its long-term risk profile. In contrast, the available retrospective evidence for Spironolactone, Amiloride, and Triamterene provides a more comprehensive, albeit not exhaustive, picture of their long-term safety. This comparative guide highlights the critical need for robust and accessible long-term safety data for all pharmaceutical agents to inform clinical decision-making and guide future drug development efforts. Researchers and drug development professionals should prioritize the generation and dissemination of such data to ensure patient safety and therapeutic efficacy.

References

Unraveling the Molecular Machinery: A Comparative Guide to the Mechanisms of Aminometradine and Amiloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported mechanism of action for Aminometradine, a historical diuretic, against the well-established mechanism of Amiloride, a potassium-sparing diuretic. While this compound is noted for its role in managing mild congestive heart failure, a detailed molecular understanding of its action remains poorly defined in publicly accessible literature.[1] In contrast, Amiloride's interaction with the epithelial sodium channel (ENaC) is extensively documented, offering a clear benchmark for comparison. This guide synthesizes the available information, presenting it in a structured format to aid researchers in understanding the nuances of diuretic drug action and to highlight areas where further investigation may be warranted.

At a Glance: this compound vs. Amiloride

The fundamental difference in the mechanistic understanding of these two diuretics is stark. This compound is broadly described as a weak diuretic that inhibits the reabsorption of sodium ions in the renal tubules.[2][3] However, specific molecular targets and the precise signaling pathways it may modulate are not detailed in the available scientific literature. Amiloride, on the other hand, is a well-characterized antagonist of the epithelial sodium channel (ENaC) located in the apical membrane of the distal nephron.[1][4] This direct channel blockade is the cornerstone of its diuretic and potassium-sparing effects.

FeatureThis compoundAmiloride
Reported Primary Mechanism Inhibition of sodium ion reabsorption in renal tubules[2][3]Direct blockade of the epithelial sodium channel (ENaC)[1][5]
Molecular Target Not definitively identifiedEpithelial Sodium Channel (ENaC)[5][6]
Site of Action in Nephron Presumed to be renal tubulesDistal convoluted tubule, connecting tubule, and collecting duct[4][5]
Effect on Potassium Excretion Not specified, but generally not classified as potassium-sparingDecreases potassium excretion (potassium-sparing)[7]
Supporting Experimental Data Lacking in publicly available literatureExtensive (electrophysiology, in vivo microperfusion, etc.)[1][8]

Delving into the Mechanisms: A Tale of Two Diuretics

This compound: An Unresolved Picture

This compound, a pyrimidinedione derivative, was historically used to manage edema in patients with mild congestive heart failure.[1][4] Its diuretic effect is attributed to the inhibition of sodium reabsorption within the kidney's tubules, leading to increased water excretion.[2][3] However, the specific transporter or channel it interacts with, and the downstream consequences of this interaction, remain to be elucidated. The lack of available experimental data prevents a detailed description of its signaling pathway.

Amiloride: A Well-Defined Channel Blocker

Amiloride's mechanism of action is a textbook example of targeted drug activity. It directly binds to and blocks the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the late distal tubule and collecting duct of the nephron.[1][4][5] This channel is responsible for the reabsorption of sodium from the tubular fluid into the cells. By inhibiting ENaC, Amiloride reduces sodium reabsorption, leading to a mild increase in sodium and water excretion (natriuresis and diuresis).

Crucially, the inhibition of sodium influx through ENaC hyperpolarizes the apical membrane. This change in membrane potential reduces the electrochemical driving force for potassium secretion through the renal outer medullary potassium channel (ROMK), resulting in a decrease in potassium excretion. This "potassium-sparing" effect is a hallmark of Amiloride and a key differentiator from many other classes of diuretics.[7]

Visualizing the Pathways

To illustrate the difference in the level of mechanistic understanding, the following diagrams depict the reported, albeit general, pathway for this compound and the detailed, experimentally validated pathway for Amiloride.

Aminometradine_Mechanism cluster_renal_tubule Renal Tubule Lumen cluster_epithelial_cell Renal Tubule Epithelial Cell Na+ Na+ Transporter Putative Sodium Transporter/Channel Na+->Transporter Reabsorption Intracellular Na+ Intracellular Na+ Transporter->Intracellular Na+ This compound This compound This compound->Transporter Inhibits

Caption: Presumed mechanism of this compound action.

Amiloride_Mechanism cluster_renal_tubule Distal Nephron Lumen cluster_epithelial_cell Principal Cell Na+ Na+ ENaC Epithelial Sodium Channel (ENaC) Na+->ENaC Influx K+ K+ Intracellular Na+ Intracellular Na+ ENaC->Intracellular Na+ Hyperpolarization Apical Membrane Hyperpolarization ENaC->Hyperpolarization Reduced Na+ influx leads to ROMK Renal Outer Medullary Potassium Channel (ROMK) Amiloride Amiloride Amiloride->ENaC Blocks Intracellular K+ Intracellular K+ Intracellular K+->ROMK Efflux Hyperpolarization->ROMK Reduces driving force for K+ efflux

Caption: Well-established mechanism of Amiloride action.

Experimental Protocols for Elucidating Diuretic Mechanisms

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC)
  • Objective: To directly measure the effect of a compound on the activity of a specific ion channel expressed in a heterologous system.

  • Methodology:

    • The cRNA encoding the subunits of the ion channel of interest (e.g., ENaC) is injected into Xenopus laevis oocytes.

    • After 2-4 days of incubation to allow for channel expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes.

    • One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • The current flowing through the expressed channels is recorded in response to voltage steps.

    • The compound of interest (e.g., Amiloride) is perfused into the recording chamber at various concentrations, and the change in current is measured to determine the inhibitory concentration (IC50).

  • Application: This technique has been pivotal in demonstrating the direct inhibitory effect of Amiloride on ENaC and in identifying the binding sites.[6]

In Vivo Microperfusion of Renal Tubules
  • Objective: To study the transport of ions and water across a specific segment of the nephron in a living animal.

  • Methodology:

    • A single nephron on the surface of an anesthetized rat's kidney is identified and punctured with a micropipette.

    • A segment of the tubule is isolated by injecting an oil block.

    • A perfusion pipette is inserted upstream of the oil block, and a collection pipette is placed downstream.

    • An artificial tubular fluid containing the diuretic and radiolabeled ions (e.g., 22Na+) is perfused through the tubule segment.

    • The collected fluid is analyzed to determine the rate of ion and water reabsorption.

  • Application: This method allows for the direct assessment of a drug's effect on tubular transport in a physiological context and has been used to characterize the effects of various diuretics, including Amiloride, on different nephron segments.[8]

Studies with Renal Epithelial Cell Lines
  • Objective: To investigate the cellular mechanisms of drug action in a controlled in vitro environment.

  • Methodology:

    • Renal epithelial cells (e.g., A6 from Xenopus laevis or human-derived cell lines) are cultured on permeable supports to form a polarized monolayer.[9][10]

    • The formation of a tight monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • The cells are treated with the diuretic, and changes in ion transport can be measured using various techniques, including:

      • Short-circuit current (Isc) measurements: To assess net ion movement across the monolayer.

      • Radiotracer flux studies: To measure the unidirectional movement of specific ions.

      • Fluorescent ion indicators: To monitor intracellular ion concentrations.

  • Application: These cell-based assays are crucial for screening compounds, studying signaling pathways, and investigating the molecular identity of transporters and channels involved in drug action.

Conclusion and Future Directions

The comparison between this compound and Amiloride underscores the evolution of pharmacological understanding. While both are classified as diuretics, the depth of knowledge regarding their mechanisms of action is vastly different. Amiloride serves as a paradigm of a well-characterized drug, with a clear molecular target and a detailed, experimentally validated mechanism. This compound, conversely, represents a case where the clinical effect is known, but the precise molecular interactions remain to be defined.

For researchers in drug discovery and development, the case of this compound highlights the potential for "rediscovery" and detailed mechanistic characterization of older drugs. Applying modern experimental techniques, such as those outlined above, to compounds like this compound could unveil novel biological pathways and potentially lead to the development of new therapeutic agents with more refined mechanisms of action. The provided experimental frameworks offer a roadmap for such an endeavor, paving the way for a more complete understanding of diuretic pharmacology.

References

Safety Operating Guide

Navigating the Disposal of Aminometradine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific regulatory guidelines for the disposal of Aminometradine necessitates a cautious approach rooted in general best practices for pharmaceutical waste management. Researchers, scientists, and drug development professionals must adhere to established protocols for chemical waste to ensure safety and environmental protection.

General Disposal Procedures for Pharmaceutical Waste in a Laboratory Setting

In the absence of explicit instructions for this compound, the following general procedures, adapted from guidelines for other chemical and pharmaceutical waste, should be followed.

Step 1: Waste Identification and Segregation

The initial and most critical step is the proper identification and segregation of this compound waste. This includes pure chemical waste, contaminated labware (e.g., vials, pipettes, gloves), and any solutions containing the compound. All waste streams should be collected in separate, clearly labeled, and chemically resistant containers.

Step 2: Personal Protective Equipment (PPE)

Before handling any chemical waste, appropriate PPE must be worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.

Step 3: Waste Containment

All this compound waste must be stored in sealed, leak-proof containers. These containers should be kept in a designated, well-ventilated, and secure area away from incompatible materials.

Step 4: Consultation and Documentation

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of pharmaceutical waste. Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation.

Step 5: Disposal

The ultimate disposal of the waste should be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS office and local regulations.

Overview of Chemical Waste Disposal Methods

The selection of a disposal method depends on the nature of the chemical waste and regulatory requirements. The following table summarizes common disposal methods for chemical waste from laboratory settings.

Disposal MethodDescriptionConsiderations
Incineration High-temperature thermal destruction of waste.Often the preferred method for organic and pharmaceutical waste as it ensures complete destruction. The facility must be equipped with appropriate emission controls.
Landfill Disposal in a specially designed and licensed hazardous waste landfill.The waste may require stabilization or treatment before it can be landfilled. Not all chemical waste is suitable for this method.
Chemical Treatment Neutralization or degradation of the hazardous components of the waste.Can be complex and may require specialized equipment and expertise. The resulting products must be non-hazardous.
Licensed Waste Hauler Collection and disposal by a certified hazardous waste management company.This is the most common and recommended practice for laboratories, as it ensures compliance with all regulations.

Logical Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates a general workflow for the proper disposal of chemical waste, such as this compound, in a laboratory setting.

A Waste Generation (this compound & Contaminated Materials) B Segregation & Identification (Labelled, Separate Containers) A->B D Secure Containment (Sealed, Leak-Proof Containers) B->D C Personal Protective Equipment (PPE) C->D E Consult Institutional EHS Office D->E F Documentation (Waste Log) E->F G Arrange for Professional Disposal F->G H Waste Pickup by Licensed Hauler G->H I Final Disposal (e.g., Incineration) H->I

Caption: General workflow for the safe disposal of laboratory chemical waste.

Disclaimer: The information provided is based on general best practices for laboratory chemical waste disposal. Specific procedures for this compound may vary and should be confirmed with your institution's Environmental Health and Safety department and in accordance with local, state, and federal regulations.

Personal protective equipment for handling Aminometradine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Aminometradine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. As no specific Safety Data Sheet (SDS) for this compound is readily available in the public domain, the following procedures are based on best practices for handling analogous compounds, such as alkyl uracil derivatives, and general laboratory safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Standard/Specification
Hands Chemical resistant gloves (e.g., Nitrile)ASTM D6978 or EN 374
Eyes Safety glasses with side shields or gogglesANSI Z87.1
Respiratory NIOSH-approved respirator (e.g., N95)Recommended when handling powder or creating aerosols
Body Laboratory coat or disposable gown---
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.

  • Use of a fume hood is recommended, especially when handling the powdered form of the compound to avoid inhalation of dust.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer: Conduct weighing and transferring of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection for large spills or fine powders.

  • Contain the spill using absorbent materials.

  • Carefully collect the spilled material and place it in a sealed container for disposal.

  • Clean the spill area with a suitable decontamination solution.

First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As a pharmaceutical compound, it should be treated as chemical waste.

  • Waste this compound: Collect in a designated, labeled, and sealed container.

  • Contaminated Materials: All disposable PPE, absorbent pads, and other materials that have come into contact with this compound should be collected and disposed of as hazardous waste.

Safe Handling Workflow for this compound

The following diagram illustrates the procedural flow for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Work Area (Fume Hood, Bench Liner) prep_ppe->prep_area handling_weigh Weighing and Transfer (in Fume Hood) prep_area->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution emergency_spill Spill Response handling_weigh->emergency_spill post_decon Decontaminate Work Area handling_solution->post_decon handling_solution->emergency_spill post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_waste Collect Chemical Waste (Sealed Container) post_wash->disp_waste disp_contaminated Dispose of Contaminated Materials disp_waste->disp_contaminated emergency_first_aid First Aid emergency_spill->emergency_first_aid

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminometradine
Reactant of Route 2
Reactant of Route 2
Aminometradine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.